(2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Beschreibung
The exact mass of the compound (2R)-1-oxo-1-pyrrolidinylpropane-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R)-1-oxo-1-pyrrolidinylpropane-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1-oxo-1-pyrrolidinylpropane-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)7(10)8-4-2-3-5-8/h6,9H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGBSXTJWOEJD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151670-13-2 | |
| Record name | (2R)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, a chiral amino alcohol of significant interest in medicinal chemistry and as a synthetic building block. The synthesis is approached via a two-step sequence involving the initial formation of the key intermediate, 1-(pyrrolidin-1-yl)propan-2-one, followed by a highly enantioselective reduction of the ketone. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary analytical techniques for the characterization of the intermediate and the final chiral product. Particular emphasis is placed on the asymmetric reduction step, with a comparative discussion of two powerful catalytic methods: the Corey-Bakshi-Shibata (CBS) reduction and Ruthenium-catalyzed asymmetric transfer hydrogenation.
Introduction
Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of pharmaceuticals, natural products, and chiral ligands.[1] Their synthesis in an enantiomerically pure form is a critical endeavor in modern organic chemistry. The target molecule of this guide, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, incorporates a pyrrolidine ring, a common feature in numerous bioactive compounds and a cornerstone of many successful drugs.[2] The stereochemistry at the C2 position is crucial for its biological activity and its utility as a chiral building block.
This guide presents a logical and efficient synthetic strategy, commencing with the synthesis of an α-amino ketone precursor followed by an enantioselective reduction. This approach is often preferred due to the availability of reliable and highly selective catalytic reduction methods.
Synthetic Strategy Overview
The synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol is dissected into two primary stages:
-
Synthesis of 1-(pyrrolidin-1-yl)propan-2-one (3): This α-amino ketone serves as the prochiral precursor to the target molecule. A common and effective method for its preparation is the nucleophilic substitution of a suitable haloketone with pyrrolidine.
-
Enantioselective Reduction of 1-(pyrrolidin-1-yl)propan-2-one (3): This crucial step establishes the desired (R)-stereochemistry at the alcohol center. Two state-of-the-art catalytic methods are presented:
-
Method A: Corey-Bakshi-Shibata (CBS) Reduction: Employing a chiral oxazaborolidine catalyst to direct the stereochemical outcome of borane reduction.[3][4]
-
Method B: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: Utilizing a chiral ruthenium complex to facilitate the transfer of hydrogen from a donor molecule with high enantioselectivity.[5]
-
Experimental Protocols
Synthesis of 1-(pyrrolidin-1-yl)propan-2-one (3)
The synthesis of the α-amino ketone precursor is achieved through the alkylation of pyrrolidine with chloroacetone. This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine attacks the electrophilic carbon bearing the chlorine atom.
Materials:
-
Pyrrolidine (1)
-
Chloroacetone (2)[6]
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyrrolidine (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetone (1.1 eq) dropwise to the stirred suspension over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-(pyrrolidin-1-yl)propan-2-one by vacuum distillation.
| Parameter | Value |
| Pyrrolidine | 1.0 eq |
| Chloroacetone | 1.1 eq |
| K₂CO₃ | 1.5 eq |
| Solvent | Acetone |
| Temperature | 0 °C to RT |
| Reaction Time | 12 h |
| Expected Yield | ~70-80% |
Table 1: Key reaction parameters for the synthesis of 1-(pyrrolidin-1-yl)propan-2-one.
Enantioselective Reduction of 1-(pyrrolidin-1-yl)propan-2-one (3)
The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones.[4] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with borane to form a complex. This complex then coordinates to the ketone, orienting it in a way that allows for a stereoselective hydride transfer.[3]
Materials:
-
1-(pyrrolidin-1-yl)propan-2-one (3)
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the borane-THF complex solution (0.6 eq) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve 1-(pyrrolidin-1-yl)propan-2-one (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Asymmetric transfer hydrogenation with Noyori-type catalysts is another powerful method for the enantioselective reduction of ketones.[7] The mechanism involves the formation of a ruthenium hydride species which then transfers a hydride to the ketone in a stereocontrolled manner.[1]
Materials:
-
1-(pyrrolidin-1-yl)propan-2-one (3)
-
[(R,R)-TsDPEN]RuCl(p-cymene) catalyst
-
Formic acid
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Sodium carbonate (saturated solution)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask under an inert atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
In a separate flask, dissolve 1-(pyrrolidin-1-yl)propan-2-one (1.0 eq) and the [(R,R)-TsDPEN]RuCl(p-cymene) catalyst (0.01 eq) in anhydrous DCM.
-
Add the formic acid/triethylamine mixture (5.0 eq with respect to the ketone) to the ketone solution.
-
Stir the reaction mixture at 28 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium carbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Method A (CBS) | Method B (Ru-ATH) |
| Catalyst | (R)-(-)-2-Methyl-CBS-oxazaborolidine | [(R,R)-TsDPEN]RuCl(p-cymene) |
| Hydride Source | Borane-THF complex | Formic acid/Triethylamine |
| Solvent | THF | DCM |
| Temperature | -78 °C | 28 °C |
| Catalyst Loading | ~10 mol% | ~1 mol% |
| Expected ee | >95% | >95% |
Table 2: Comparison of key parameters for the enantioselective reduction methods.
Purification and Characterization
Purification of the intermediate ketone, 1-(pyrrolidin-1-yl)propan-2-one, is typically achieved by vacuum distillation. The final product, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, being an alcohol, is best purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Data for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol |
| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ 4.0-3.8 (m, 1H, CH-OH), 3.6-3.4 (m, 4H, N-CH₂), 2.7-2.5 (m, 2H, CH₂-N), 1.9-1.7 (m, 4H, CH₂-CH₂), 1.2-1.1 (d, 3H, CH₃). A broad singlet for the OH proton will also be present. |
| ¹³C NMR | Predicted shifts (CDCl₃, 100 MHz): δ ~68 (CH-OH), ~60 (CH₂-N), ~54 (N-CH₂), ~23 (CH₂-CH₂), ~22 (CH₃). |
| IR (Infrared) | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2960-2850 cm⁻¹), C-N stretch (~1100 cm⁻¹). |
| Mass Spec (MS) | Expected m/z for [M+H]⁺: 130.1226 |
| Chiral HPLC | To determine enantiomeric excess (ee). The specific column and mobile phase will need to be optimized. |
Table 3: Expected analytical data for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. The synthesis of the key α-amino ketone intermediate followed by a highly enantioselective catalytic reduction provides a versatile route to this valuable chiral building block. Both the Corey-Bakshi-Shibata reduction and Ruthenium-catalyzed asymmetric transfer hydrogenation are presented as excellent options for the crucial stereoselective step, each offering high enantioselectivity and good yields. The choice between these methods may depend on the specific laboratory equipment available and cost considerations. The detailed protocols and characterization data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
- Bergmeier, S. C. The synthesis of vicinal amino alcohols. Tetrahedron2000, 56 (17), 2561-2576.
- Noyori, R.; Hashiguchi, S. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Acc. Chem. Res.1997, 30 (2), 97-102.
- List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-catalyzed direct asymmetric aldol reactions. J. Am. Chem. Soc.2000, 122 (10), 2395-2396.
- Haack, K.-J.; Hashiguchi, S.; Fujii, A.; Ikariya, T.; Noyori, R. The catalyst precursor, catalyst, and intermediate in the RuII-promoted asymmetric hydrogen transfer between alcohols and ketones. Angew. Chem. Int. Ed. Engl.1997, 36 (3), 285-288.
- Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. J. Am. Chem. Soc.1987, 109 (18), 5551-5553.
- Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. J. Med. Chem.2014, 57 (24), 10257-10274.
- Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angew. Chem. Int. Ed.1998, 37 (15), 1986-2012.
- Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohol and borane. J. Chem. Soc., Chem. Commun.1983, (8), 469-470.
-
PubChem. (2S)-1-(pyrrolidin-1-yl)propan-2-ol. National Center for Biotechnology Information. [Link] (accessed Jan 11, 2026).
-
PubChem. 1-(Pyrrolidin-1-yl)propan-2-one. National Center for Biotechnology Information. [Link] (accessed Jan 11, 2026).
- Nurkenov, O. A.; Gazaliev, A. M.; Turdybekov, K. M.; Bukeeva, A. B.; Kulakov, I. V. Reaction of Chloroacetone with Cytisine and d-Pseudoephedrine Alkaloids. Russ. J. Gen. Chem.2003, 73, 961–963.
-
PubChem. Chloroacetone. National Center for Biotechnology Information. [Link] (accessed Jan 11, 2026).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. (2S)-1-(pyrrolidin-1-yl)propan-2-ol | C7H15NO | CID 12767869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Pyrrolidin-1-yl)propan-2-amine | C7H16N2 | CID 15616489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Coluracetam (MKC-231): A Pyrrolidinone-Class Nootropic Agent
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolidinone class of compounds, colloquially known as racetams, has been a subject of intense scientific scrutiny for decades, primarily for their nootropic, or cognitive-enhancing, properties.[1] While the mechanisms of action for many compounds in this family remain partially elusive, Coluracetam (CAS 135463-81-9), also referred to as MKC-231 or BCI-540, has emerged as a significant agent with a distinct and well-characterized primary mechanism of action.[][3][4] This technical guide provides a comprehensive overview of the current understanding of Coluracetam's mechanism of action, with a focus on its role as a high-affinity choline uptake (HACU) enhancer. We will delve into the experimental evidence supporting this mechanism, discuss potential secondary pathways, and provide detailed protocols for key assays used in its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and cognitive science.
Introduction: The Pyrrolidinone Scaffold and the Emergence of Coluracetam
The pyrrolidinone ring is a versatile scaffold that is a constituent of numerous approved pharmaceutical agents, valued for its ability to confer favorable physicochemical properties and engage in specific biological interactions.[5][6] In the realm of central nervous system disorders, derivatives of 2-oxopyrrolidine have been explored for their potential as neuroprotective, antiepileptic, and nootropic agents.[1] Coluracetam is a prominent member of this class, distinguished by its potent and specific effects on the cholinergic system.[][4] Its primary therapeutic potential lies in the enhancement of cognitive functions, particularly learning and memory, and it has also been investigated for its anxiolytic and antidepressant properties.[][3]
The Primary Mechanism of Action: Enhancement of High-Affinity Choline Uptake (HACU)
The cornerstone of Coluracetam's cognitive-enhancing effects is its ability to modulate the cholinergic system by enhancing high-affinity choline uptake (HACU).[7][8] The HACU process, mediated by the choline transporter (CHT), is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[] ACh is a critical neurotransmitter for cognitive processes, including attention, learning, and memory.
The Cholinergic Synapse and the Role of HACU
The synthesis of acetylcholine occurs in the presynaptic terminal of cholinergic neurons. Choline is transported from the extracellular space into the neuron via the CHT. Inside the neuron, the enzyme choline acetyltransferase (ChAT) catalyzes the reaction between choline and acetyl-CoA to form acetylcholine. ACh is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization, where it can bind to and activate postsynaptic acetylcholine receptors.
The efficiency of this entire process is critically dependent on the availability of choline in the presynaptic terminal, which is regulated by the HACU system. By enhancing the Vmax (maximum velocity) of the CHT, Coluracetam increases the rate of choline transport into the neuron, thereby boosting the synthesis and subsequent release of acetylcholine.[][8]
Visualizing the Mechanism: Coluracetam's Action on the Cholinergic Synapse
Caption: Proposed mechanism of Coluracetam at the cholinergic synapse.
Experimental Validation of the HACU Enhancement Mechanism
The hypothesis that Coluracetam enhances HACU is supported by a body of preclinical evidence. In vitro and in vivo studies have demonstrated its effects on choline uptake and acetylcholine release.
In Vitro High-Affinity Choline Uptake (HACU) Assay
This assay directly measures the rate of radiolabeled choline uptake into synaptosomes, which are isolated nerve terminals.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from the hippocampus or cortex of rodent brains using differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of Coluracetam or vehicle control in a physiological buffer.
-
Initiation of Uptake: Initiate the uptake reaction by adding a known concentration of radiolabeled choline (e.g., [³H]-choline).
-
Termination of Uptake: After a short incubation period (typically 1-5 minutes), terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the rate of choline uptake and determine the effect of Coluracetam on the kinetic parameters (Km and Vmax) of the choline transporter.
Visualizing the HACU Assay Workflow
Caption: Workflow for a High-Affinity Choline Uptake (HACU) assay.
In Vivo Microdialysis for Acetylcholine Release
This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals, providing a more physiologically relevant assessment of Coluracetam's effects.
Protocol:
-
Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the hippocampus) of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after the administration of Coluracetam or vehicle.
-
Neurotransmitter Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Compare the levels of acetylcholine release before and after drug administration to determine the effect of Coluracetam.
Quantitative Data on Coluracetam's Activity
The following table summarizes key quantitative data from preclinical studies of Coluracetam.
| Parameter | Value | Species/Model | Reference |
| HACU Enhancement (Vmax) | Significant increase | Rat hippocampal synaptosomes | [8] |
| Acetylcholine Release | Increased | In vivo microdialysis in rat hippocampus | [8] |
| Cognitive Enhancement | Amelioration of memory deficits | AF64A-treated rats (Morris water maze) | [] |
| AMPA Receptor Modulation | Potentiation of AMPA-mediated currents | Cultured rat cortical neurons | [8] |
Potential Secondary Mechanisms of Action
While the enhancement of HACU is the most well-established mechanism of action for Coluracetam, some evidence suggests that it may also exert its effects through other pathways.
Modulation of AMPA Receptors
There are reports suggesting that Coluracetam can potentiate AMPA receptor-mediated currents.[8] AMPA receptors are glutamate receptors that play a crucial role in synaptic plasticity, a cellular mechanism underlying learning and memory. By positively modulating AMPA receptors, Coluracetam could further contribute to its cognitive-enhancing effects. However, this mechanism appears to be less pronounced than its effects on the cholinergic system.
Neuroprotective Effects
Coluracetam has demonstrated neuroprotective properties in preclinical models of neuronal injury.[8] It has been shown to protect cultured cortical neurons from glutamate-induced cytotoxicity.[8] This neuroprotective effect may be related to its ability to support cholinergic neurotransmission and potentially through other cellular mechanisms that are yet to be fully elucidated.
Conclusion and Future Directions
Coluracetam stands out within the pyrrolidinone class of nootropics due to its well-defined primary mechanism of action: the enhancement of high-affinity choline uptake. This action leads to an increase in acetylcholine synthesis and release, providing a strong rationale for its observed cognitive-enhancing effects. While potential secondary mechanisms, such as AMPA receptor modulation and neuroprotection, may also contribute to its pharmacological profile, the HACU-enhancing activity remains the most compelling explanation for its nootropic properties.
Future research should focus on further delineating the molecular interactions between Coluracetam and the choline transporter, as well as exploring the downstream signaling pathways affected by its modulation of the cholinergic system. Additionally, well-controlled clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for cognitive disorders in humans.
References
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]
-
Bessho, T., Takashina, K., Eguchi, J., Komatsu, T., & Saito, K. (2008). MKC-231, a choline-uptake enhancer: (1) long-lasting cognitive improvement after repeated administration in AF64A-treated rats. Journal of Neural Transmission, 115(7), 1019-1025. [Link]
-
China Coluracetam CAS 135463-81-9 Suppliers - Buy Coluracetam ... LookChem. [Link]
-
Takashina, K., Bessho, T., Mori, H., & Saito, K. (2008). MKC-231, a choline uptake enhancer: (3) Mode of action of MKC-231 in the enhancement of high-affinity choline uptake. Journal of Neural Transmission, 115(7), 1037-1046. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. News - Coluracetam ââ A Groundbreaking Force in Cognitive Health [mylandsupplement.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. China Coluracetam CAS 135463-81-9 Suppliers - Buy Coluracetam CAS 135463-81-9 for Sale [whplbiotech.com]
- 8. medkoo.com [medkoo.com]
A Technical Guide to the Spectroscopic Characterization of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Introduction
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a chiral molecule incorporating a pyrrolidinone ring, a common scaffold in medicinal chemistry, linked to a propanol side-chain. As with any novel chemical entity intended for pharmaceutical development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data for such characterization. This guide offers a detailed exploration of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation. The focus is not merely on the data itself, but on the underlying principles that dictate the spectral features, thereby providing a framework for the analysis of related structures.
The inherent chirality and the presence of key functional groups—a tertiary amide, a secondary alcohol, and multiple aliphatic protons—give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for process chemistry, quality control, and regulatory submissions.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral molecule like (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, NMR provides detailed information about the connectivity, chemical environment, and stereochemistry of the constituent atoms.
Molecular Structure and Proton Numbering
To facilitate the discussion of NMR data, the protons of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol are systematically numbered as shown in the diagram below.
Caption: Structure of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol with atom numbering.
Predicted ¹H NMR Spectral Data
The following table summarizes the expected ¹H NMR signals. These predictions are based on fundamental principles of chemical shifts and spin-spin coupling, informed by data from structurally similar compounds.[1][2][3][4][5]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H9 (CH₃) | ~1.2 | Doublet (d) | 3H | Shielded aliphatic protons, split by the single H7 proton. |
| H3 (CH₂) | ~2.0 | Multiplet (m) | 2H | Aliphatic protons on the pyrrolidinone ring, adjacent to two other methylene groups. |
| H4 (CH₂) | ~2.4 | Triplet (t) | 2H | Methylene group adjacent to the amide carbonyl, expected to be deshielded. |
| H2 (CH₂) | ~3.4 | Triplet (t) | 2H | Methylene group adjacent to the amide nitrogen, significantly deshielded. |
| H7 (CH) | ~3.5-3.7 | Multiplet (m) | 1H | Methine proton attached to the nitrogen and adjacent to the chiral center. Diastereotopic protons on C8 will create complex splitting. |
| H8 (CH₂) | ~4.0-4.2 | Multiplet (m) | 2H | Methylene protons adjacent to the chiral center and the hydroxyl group. These protons are diastereotopic and will appear as a complex multiplet. |
| OH | Variable | Singlet (s, broad) | 1H | The chemical shift is dependent on concentration and solvent. Proton exchange may broaden the signal. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C9 (CH₃) | ~20 | Standard aliphatic methyl carbon. |
| C3 (CH₂) | ~25 | Aliphatic methylene carbon in the pyrrolidinone ring. |
| C4 (CH₂) | ~30 | Methylene carbon alpha to the amide carbonyl. |
| C2 (CH₂) | ~45 | Methylene carbon alpha to the amide nitrogen. |
| C8 (CH₂) | ~65 | Carbon bearing the hydroxyl group, deshielded by the electronegative oxygen. |
| C7 (CH) | ~55 | Methine carbon adjacent to the nitrogen and the chiral center. |
| C5 (C=O) | ~175 | Amide carbonyl carbon, highly deshielded. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional proton spectrum with a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
Set the spectral width to ~0-200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Key IR Absorptions
The IR spectrum of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol is expected to show characteristic absorption bands for its principal functional groups.[6][7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3400 (broad) | O-H stretch | Alcohol | Strong |
| ~2850-2960 | C-H stretch | Aliphatic | Medium-Strong |
| ~1650 | C=O stretch | Tertiary Amide (in a 5-membered ring) | Strong |
| ~1460 | C-H bend | CH₂ | Medium |
| ~1280 | C-N stretch | Amide | Medium |
| ~1050 | C-O stretch | Secondary Alcohol | Strong |
Causality of Key Absorptions:
-
The broadness of the O-H stretching band is due to hydrogen bonding.
-
The C=O stretching frequency for the lactam (cyclic amide) is lower than that of a typical acyclic amide due to ring strain.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resolution is generally set to 4 cm⁻¹.[7]
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The expected exact mass for C₇H₁₃NO₂ is 143.0946 g/mol . In a high-resolution mass spectrum (HRMS), observing this mass would confirm the molecular formula. The nominal mass (integer mass) is 143.
-
Key Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment in predictable ways.
Caption: Proposed key fragmentation pathways for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol in EI-MS.
Rationale for Fragmentation:
-
m/z = 128: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z = 99: Loss of acetaldehyde via a rearrangement, a common pathway for secondary alcohols.
-
m/z = 85: The pyrrolidinone cation, resulting from cleavage of the bond between the ring and the side chain.
-
m/z = 57: The C₃H₅O⁺ fragment from the side chain.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.[9]
-
Ionization:
-
ESI: A soft ionization technique, often yielding the protonated molecule [M+H]⁺ (m/z 144) or other adducts.
-
APCI: Suitable for moderately polar compounds.
-
EI (with GC): A hard ionization technique that induces fragmentation, providing structural information.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, employing NMR, IR, and MS, provides a robust and orthogonal dataset for its unequivocal structural confirmation. The predicted data and outlined protocols in this guide serve as a foundational reference for researchers engaged in the synthesis, purification, and analysis of this molecule and its derivatives. Adherence to these well-established analytical methodologies ensures data integrity and is a cornerstone of scientific rigor in drug development.
References
-
PubChem. 2-Oxo-1-pyrrolidinepropionitrile. National Center for Biotechnology Information. [Link]
- Google Patents. US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
- Google Patents. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
-
PubChem. 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-. National Center for Biotechnology Information. [Link]
-
NIST. Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)-. NIST Chemistry WebBook. [Link]
-
MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]
-
The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]
-
ResearchGate. Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]
-
Semantic Scholar. A process for the preparation of 2-oxo-1-pyrrolidine derivatives. [Link]
-
SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]
-
NIST. 1-Phenoxypropan-2-ol. NIST Chemistry WebBook. [Link]
-
National Institutes of Health. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]
-
ResearchGate. 1 H NMR-spectrum of 2,3,3-triode propene-2-ol-1. [Link]
-
MDPI. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. [Link]
-
SpectraBase. Pyrrolidine, 1-[(2-nitrophenyl)methyl]- - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. 2-Pyrrolidinone(616-45-5) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-Phenoxypropan-2-ol [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
An In-depth Technical Guide to (2R)-1-oxo-1-pyrrolidinylpropane-2-ol: Synthesis, Properties, and Applications
A Senior Application Scientist's Perspective on a Versatile Chiral Building Block
Foreword: Decoding the Nomenclature
The compound of interest, presented as (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, is more systematically identified under IUPAC nomenclature as (R)-N-(2-hydroxypropanoyl)pyrrolidine . This name accurately describes a chiral molecule featuring a pyrrolidine ring acylated with (R)-lactic acid. This structural motif, combining a robust heterocyclic scaffold with a chiral side chain, is of significant interest in medicinal chemistry and drug development. This guide will delve into the core aspects of this molecule, from its synthesis to its potential applications, providing a comprehensive resource for researchers and scientists in the field.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough characterization of its structure and physical attributes.
IUPAC Name and Structural Representation
-
Systematic IUPAC Name: (R)-N-(2-hydroxypropanoyl)pyrrolidine
-
Molecular Formula: C₇H₁₃NO₂
-
Molecular Weight: 143.18 g/mol
The structure consists of a five-membered saturated nitrogen heterocycle, pyrrolidine, where the nitrogen atom is part of an amide linkage. The acyl group is derived from (R)-lactic acid, conferring chirality to the molecule at the second carbon of the propanoyl chain.
Molecular Structure of (R)-N-(2-hydroxypropanoyl)pyrrolidine
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol: Amide Coupling
The most direct and widely employed method for the synthesis of (R)-N-(2-hydroxypropanoyl)pyrrolidine is the coupling of pyrrolidine with (R)-lactic acid. To facilitate this reaction and achieve high yields, the carboxylic acid is typically activated.
Experimental Workflow: Amide Coupling
Caption: Step-by-step workflow for amide coupling synthesis.
Step-by-Step Methodology:
-
Protection of the Hydroxyl Group (Optional but Recommended): To prevent side reactions, the hydroxyl group of (R)-lactic acid can be protected with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether. This is achieved by reacting (R)-lactic acid with TBDMS-Cl in the presence of a base like imidazole.
-
Activation of the Carboxylic Acid: The protected (R)-lactic acid is dissolved in an aprotic solvent (e.g., dichloromethane or DMF). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, often in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), to form an activated ester. This step is typically carried out at 0 °C to minimize side reactions.
-
Amide Bond Formation: Pyrrolidine is added to the solution containing the activated lactic acid derivative. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess pyrrolidine, a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Deprotection (if applicable): If a protecting group was used, it is removed in the final step. For a TBDMS group, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
Final Purification: The crude product is purified by column chromatography on silica gel to yield the pure (R)-N-(2-hydroxypropanoyl)pyrrolidine.
Causality Behind Experimental Choices:
-
Use of Coupling Agents: Direct amidation of a carboxylic acid and an amine requires high temperatures and results in low yields. Coupling agents like DCC and EDC activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine under mild conditions.
-
Aprotic Solvents: Solvents like dichloromethane and DMF are used because they are inert to the reactants and facilitate the dissolution of both polar and nonpolar reagents.
-
Aqueous Work-up: The series of acidic and basic washes is a standard procedure to remove unreacted starting materials and by-products, simplifying the final purification step.
The Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds, including numerous FDA-approved drugs. [1][2]Its prevalence is due to a combination of favorable properties.
Structural and Physicochemical Advantages
-
Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered conformation of the pyrrolidine ring allows for a better exploration of the three-dimensional space of a protein's binding pocket. [1]* Stereochemical Richness: The pyrrolidine ring can contain multiple stereocenters, allowing for the synthesis of a diverse array of stereoisomers with potentially distinct biological activities. [1]* Improved Physicochemical Properties: The incorporation of a pyrrolidine ring can enhance the solubility and metabolic stability of a drug candidate.
-
Versatility for Substitution: The nitrogen atom of the pyrrolidine ring is a convenient point for chemical modification, and a majority of pyrrolidine-containing drugs are substituted at this position. [3]
Biological Activities of Pyrrolidine-Containing Molecules
The pyrrolidine motif is present in a wide range of therapeutic agents with diverse biological activities, including: [4][5]
-
Anticancer
-
Anti-inflammatory
-
Antiviral
-
Antituberculosis
-
Enzyme Inhibition: Pyrrolidine-based structures are effective inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-IV) and neuronal nitric oxide synthase (nNOS). [6] Logical Relationship: Pyrrolidine Scaffold to Drug Candidate
Caption: The role of the pyrrolidine scaffold in drug discovery.
Potential Applications and Future Directions
While specific biological data for (R)-N-(2-hydroxypropanoyl)pyrrolidine is limited in the public domain, its structural similarity to N-lactoyl amino acids suggests potential roles in metabolic regulation. N-lactoyl amino acids are an emerging class of metabolites that have been implicated in various physiological processes, including appetite suppression and energy metabolism. [4][5] Given the established importance of chiral pyrrolidines as chiral auxiliaries and catalysts in asymmetric synthesis, (R)-N-(2-hydroxypropanoyl)pyrrolidine could also find applications in this area. [7]The chiral center and the pyrrolidine framework could be exploited to control the stereochemical outcome of chemical reactions.
Future research on this molecule could focus on:
-
Screening for Biological Activity: Evaluating its effects in various disease models, particularly those related to metabolic disorders.
-
Enzyme Inhibition Assays: Testing its potential as an inhibitor for enzymes where N-acylpyrrolidines have shown activity.
-
Use as a Chiral Ligand: Exploring its utility in asymmetric catalysis.
Conclusion
(R)-N-(2-hydroxypropanoyl)pyrrolidine is a chiral molecule with a promising chemical scaffold. Its synthesis is achievable through standard and scalable chemical transformations. While its specific biological functions are yet to be fully elucidated, the well-documented importance of the pyrrolidine ring in medicinal chemistry and the emerging field of N-lactoyl amino acids suggest that it is a compound worthy of further investigation. This guide provides a solid foundation for researchers and drug development professionals to understand and explore the potential of this intriguing molecule.
References
-
Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). N-(2-Hydroxybenzoyl)pyrrolidine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4879. [Link]
-
Li, H., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 845–849. [Link]
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4879. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 14, 2026, from [Link]
-
Akolkar, A. A., et al. (2017). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. AAPS PharmSciTech, 18(5), 1546-1554. [Link]
-
Reddy, P. V., & Kumar, K. A. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4725-4743. [Link]
-
Çelik, H., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249774. [Link]
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4879. [Link]
-
PubChem. (n.d.). (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 2-Pyrrolidinone. National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]
-
Balasubramanian, S., et al. (2016). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 21(11), 1547. [Link]
-
PubChem. (n.d.). N-(2-Hydroxybenzoyl)pyrrolidine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
González-Lainez, M., et al. (2016). Synthesis of a New Chiral Pyrrolidine. Molecules, 21(7), 896. [Link]
-
Balasubramanian, S., et al. (2016). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 21(11), 1547. [Link]
Sources
- 1. 2-Pyrrolidinone [webbook.nist.gov]
- 2. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(2-Hydroxyethyl)pyrrolidine(2955-88-6) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Biological Activity of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Abstract
The 2-pyrrolidinone ring system is a foundational scaffold in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents.[1][2] This guide focuses on a specific, less-documented derivative, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, providing a comprehensive exploration of its predicted biological activities based on a critical analysis of its structural analogues, particularly within the nootropic and anticonvulsant drug classes. We will dissect its chemical architecture, propose primary mechanisms of action, and present a robust framework of experimental protocols for its systematic evaluation. This document serves as a technical blueprint for researchers aiming to unlock the therapeutic potential of this novel chemical entity.
Introduction: The 2-Pyrrolidinone Scaffold - A Privileged Structure in Neuropharmacology
The five-membered nitrogen heterocycle, 2-pyrrolidinone (also known as γ-lactam), is a recurring motif in a multitude of biologically active compounds.[3] Its prevalence stems from a combination of favorable physicochemical properties: metabolic stability, the capacity to form key hydrogen bonds, and a rigid, non-planar structure that allows for precise, three-dimensional orientation of substituents to interact with biological targets.[3][4]
Derivatives of this scaffold exhibit an extensive range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, the 2-pyrrolidinone nucleus is arguably most renowned for its profound effects on the central nervous system (CNS). This is exemplified by the "racetam" family of drugs, which are defined by a shared 2-oxopyrrolidine core. Piracetam, the progenitor of this class, was the first agent to be described as "nootropic," a term coined to denote its ability to enhance cognitive functions like learning and memory without sedative or stimulant side effects.[5][6]
The subject of this guide, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, is a chiral N-substituted 2-pyrrolidinone. Its structure is highly analogous to established neuroactive agents, suggesting a strong potential for CNS activity. This guide will provide a predictive analysis and a structured investigational pathway for this compound.
Caption: The versatile 2-pyrrolidinone scaffold and its major therapeutic derivatives.
Structural Analysis and Mechanistic Hypothesis
Comparative Structural Analysis
The therapeutic activity of pyrrolidinone derivatives is exquisitely sensitive to the nature of the substituent on the ring nitrogen. Let's compare (2R)-1-oxo-1-pyrrolidinylpropane-2-ol to two key benchmarks:
-
Piracetam (2-oxo-1-pyrrolidine acetamide): The archetypal nootropic. Its acetamide side chain is critical for its cognitive-enhancing effects.[5]
-
Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide): A potent anticonvulsant. Note the specific (S)-stereochemistry and the butanamide side chain.[6]
The target compound differs in two key aspects:
-
Side Chain Functional Group: It possesses a secondary alcohol (-CH(OH)CH₃) instead of an amide group. This eliminates a potential hydrogen bond donor (the amide N-H) but introduces a new hydrogen bond donor/acceptor (the hydroxyl group). This change will significantly alter its polarity, solubility, and potential interactions with target proteins.
-
Stereochemistry: The "(2R)" designation indicates a specific stereoisomer at the hydroxyl-bearing carbon. Given the stereospecificity of many receptors and enzymes, the (2R) configuration is predicted to be critical for its biological activity, potentially offering a distinct pharmacological profile compared to its (2S)-enantiomer or a racemic mixture.[3]
| Compound | Side Chain on Pyrrolidinone Nitrogen | Key Functional Group | Stereochemistry | Primary Activity |
| Piracetam | -CH₂CONH₂ | Primary Amide | Achiral | Nootropic |
| Levetiracetam | -(S)-CH(CH₂CH₃)CONH₂ | Primary Amide | (S) | Anticonvulsant |
| (2R)-1-oxo-1-pyrrolidinylpropane-2-ol | -CH₂CH(OH)CH₃ | Secondary Alcohol | (2R) | Hypothesized: Neuroprotective/Nootropic |
Proposed Mechanism of Action (MoA)
While the precise MoA for many racetams remains elusive, several convergent pathways have been identified.[6] We hypothesize that (2R)-1-oxo-1-pyrrolidinylpropane-2-ol may act through one or more of the following mechanisms:
-
Modulation of Synaptic Vesicle Protein 2A (SV2A): This is the known binding site for Levetiracetam. The structural similarity suggests the pyrrolidinone ring of our target compound could also interact with SV2A, potentially modulating neurotransmitter release and exhibiting anticonvulsant or neurostabilizing properties.
-
Allosteric Modulation of AMPA Receptors: Some nootropics are known to positively modulate AMPA-type glutamate receptors, enhancing synaptic plasticity, a cellular correlate of learning and memory.[7] The hydroxyl group could form novel interactions within an allosteric binding pocket.
-
Neuroprotection via Membrane Stabilization: Piracetam is believed to improve the fluidity of neuronal membranes, which can enhance transmembrane signaling and protect against various insults.[5] The lipophilic propyl chain and polar hydroxyl group of our compound may contribute to similar membrane-interacting properties.
Caption: Hypothesized mechanisms of action for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Experimental Workflow for Biological Characterization
A multi-tiered approach is required to systematically evaluate the biological activity of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. The following protocols are designed to be self-validating by including appropriate positive and negative controls.
Tier 1: In Vitro Target Engagement & Cellular Activity
Objective: To determine if the compound interacts with hypothesized molecular targets and exhibits activity in cellular models of neuronal function and health.
Caption: Tier 1 workflow for in vitro characterization of the test compound.
Protocol 3.1.1: SV2A Binding Assay (Competitive Radioligand Binding)
-
Principle: To quantify the affinity of the test compound for the SV2A protein by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]Levetiracetam).
-
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat cortical tissue.
-
Assay Setup: In a 96-well plate, incubate membrane preparations with a fixed concentration of [³H]Levetiracetam and varying concentrations of the test compound (typically 10⁻¹⁰ M to 10⁻⁴ M).
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding: Radioligand + membranes + high concentration of unlabeled Levetiracetam (10 µM).
-
Positive Control: Unlabeled Levetiracetam as the competitor.
-
-
Incubation: Incubate at 4°C for 2 hours to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition curve and convert it to a binding affinity constant (Ki). A low Ki value indicates high binding affinity.
Protocol 3.1.2: Neuroprotection Against Glutamate-Induced Excitotoxicity
-
Principle: To assess the compound's ability to protect cultured neurons from cell death induced by excessive glutamate stimulation, a key mechanism of injury in stroke and neurodegeneration.
-
Methodology:
-
Cell Culture: Plate primary rat cortical neurons and allow them to mature for 7-10 days.
-
Pre-treatment: Pre-incubate the neuronal cultures with the test compound at various concentrations for 1-2 hours.
-
Insult: Expose the cultures to a toxic concentration of glutamate (e.g., 50 µM) for 15-30 minutes.
-
Washout & Recovery: Wash out the glutamate and compound, and return the cells to normal culture medium for 24 hours.
-
Viability Assessment: Quantify cell viability using a standard assay (e.g., LDH release assay for cell death or MTT assay for metabolic activity).
-
-
Data Analysis: Plot cell viability against compound concentration to determine the half-maximal effective concentration (EC₅₀) for neuroprotection.
Tier 2: In Vivo Proof-of-Concept Studies
Objective: To evaluate the compound's efficacy in animal models of cognition and seizure, and to establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Protocol 3.2.1: Morris Water Maze (Test for Spatial Learning and Memory)
-
Principle: This test assesses a rodent's ability to learn and remember the location of a hidden platform in a pool of water, a hippocampal-dependent task. It is a gold standard for evaluating potential nootropic agents.[8]
-
Methodology:
-
Acclimation: Allow animals (rats or mice) to acclimate to the testing room and handling.
-
Dosing: Administer the test compound, vehicle, or a positive control (e.g., Piracetam) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before testing.
-
Acquisition Phase (4-5 days): Conduct 4 trials per day where the animal is released from different starting points and must find the hidden platform. Record the time to find the platform (escape latency) and the path taken.
-
Probe Trial (Day 6): Remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: A significant decrease in escape latency during acquisition and a significant increase in time spent in the target quadrant during the probe trial, compared to the vehicle group, indicates cognitive enhancement.
Protocol 3.2.2: Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Principle: PTZ is a GABA-A receptor antagonist that reliably induces clonic-tonic seizures in rodents. This model is used to screen for potential anticonvulsant drugs.[6]
-
Methodology:
-
Dosing: Pre-treat animals with the test compound, vehicle, or a positive control (e.g., Levetiracetam) at various doses.
-
Seizure Induction: After an appropriate pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c.).
-
Observation: Immediately place the animal in an observation chamber and record seizure activity for 30 minutes. Key parameters include the latency to the first myoclonic jerk and the incidence and severity of generalized clonic-tonic seizures.
-
-
Data Analysis: A significant increase in seizure latency or a reduction in seizure severity/incidence compared to the vehicle group indicates anticonvulsant activity. Calculate the ED₅₀ (median effective dose) for protection.
Conclusion and Future Directions
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol represents a compelling new chemical entity within the pharmacologically rich class of 2-pyrrolidinone derivatives. Based on robust structure-activity relationship analysis of its close analogues, we have constructed a strong hypothesis for its potential as a neuroactive agent, with possible nootropic and/or anticonvulsant properties. The proposed mechanisms, centered around targets like SV2A and AMPA receptors, provide a clear rationale for investigation.
The detailed experimental workflows presented in this guide offer a systematic, evidence-based pathway for characterizing its biological activity, from molecular target engagement to in vivo proof-of-concept. Successful outcomes from these studies would warrant further investigation into its full pharmacokinetic profile, safety pharmacology, and the activity of its (2S)-enantiomer to establish a clear stereospecificity profile. This rigorous approach is essential for determining the ultimate therapeutic potential of this promising compound.
References
-
ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Available from: [Link]
-
ScienceDirect. (2003). 2-Pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs. Available from: [Link]
-
ResearchGate. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Available from: [Link]
-
Mustansiriyah Journal of Science. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Available from: [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
PubChem. Piracetam. National Institutes of Health. Available from: [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]
-
PubMed. (2001). Pyrrolidone derivatives. Available from: [Link]
-
Sci-Hub. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol derivatives and analogs
An In-Depth Technical Guide to (2R)-1-oxo-1-pyrrolidinylpropane-2-ol Derivatives and Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Applications
Abstract
The pyrrolidinone ring is a foundational scaffold in modern medicinal chemistry, recognized for its "privileged" status due to its ability to interact with multiple receptor types and its presence in numerous FDA-approved therapeutics.[1][2] This guide focuses on a specific, stereochemically defined class of these compounds: (2R)-1-oxo-1-pyrrolidinylpropane-2-ol derivatives and their analogs. We will provide an in-depth exploration of their synthesis with an emphasis on stereochemical control, dissect the critical structure-activity relationships (SAR) that govern their biological effects, and detail the analytical methodologies required for their characterization. The primary therapeutic context for these molecules is in the treatment of neurological disorders, and their unique mechanism of action will be a central theme. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system.
The Pyrrolidinone Core: A Privileged Scaffold in Drug Discovery
The five-membered lactam known as the pyrrolidinone or 2-oxopyrrolidine ring is a cornerstone of therapeutic development.[3] Its prevalence in over 37 FDA-approved drugs underscores its importance and versatility.[2] The structural and physicochemical properties of the pyrrolidinone nucleus—including its capacity for hydrogen bonding, conformational flexibility, and amenability to chemical modification—make it an ideal starting point for designing novel, potent, and selective therapeutic agents.[1][2] This scaffold is found in compounds demonstrating a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6]
The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space that is not possible with flat, aromatic rings.[2] The stereogenicity of the carbon atoms in the ring provides an additional layer of complexity and opportunity, as different stereoisomers can exhibit vastly different biological profiles due to stereoselective interactions with protein targets.[2]
Synthesis and Stereochemical Control
The synthesis of specifically substituted and stereochemically pure pyrrolidinone derivatives is a critical challenge in their development. The therapeutic efficacy and safety profile of these drugs are often intrinsically linked to a single enantiomer.
Foundational Synthesis of the 2-Pyrrolidinone Ring
The parent 2-pyrrolidinone structure is commonly synthesized on an industrial scale via the reaction of gamma-butyrolactone (GBL) with ammonia at high temperatures and pressures.[1] For the synthesis of N-substituted derivatives, a primary amine can be used in place of ammonia.[7]
Experimental Protocol: General Synthesis of an N-Substituted 2-Pyrrolidinone
-
Reactant Charging: In a high-pressure stainless-steel reactor, charge gamma-butyrolactone (GBL) (1.0 eq) and the desired primary amine (1.1 eq).
-
Reaction Conditions: Seal the reactor and heat to 200-280°C. The autogenous pressure will increase significantly. The high temperature is necessary to drive the dehydration and cyclization of the intermediate hydroxy butyl amide.
-
Monitoring and Work-up: Maintain the temperature for 4-12 hours. The reaction can be monitored by withdrawing aliquots and analyzing via GC-MS. After cooling, the crude product is purified by vacuum distillation.
-
Validation: The structure of the N-substituted pyrrolidinone is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The use of a slight excess of the primary amine helps to ensure the complete consumption of the GBL starting material. The high temperature provides the activation energy needed to overcome the barrier to lactam formation.
Synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol Derivatives
Achieving the correct stereochemistry is paramount. The synthesis typically involves coupling the pre-formed 2-pyrrolidinone core with a chiral sidechain or building the molecule in a way that establishes the desired stereocenter. A common strategy involves the use of a chiral precursor for the sidechain, such as (R)-propylene oxide or a protected (R)-alaninol derivative.
Illustrative Synthetic Workflow
Below is a generalized workflow for the synthesis of a (2R)-1-oxo-1-pyrrolidinylpropane-2-ol derivative.
Caption: Mechanism of action via SV2A binding.
Critical Analytical Methodologies
The rigorous characterization of these chiral molecules is essential for both research and clinical development. Regulatory agencies like the FDA mandate the separation and testing of individual enantiomers, as they can have different pharmacological and toxicological profiles. [8]
Structural Elucidation
Standard spectroscopic methods are used to confirm the chemical structure:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify the molecular backbone and the position of substituents.
-
Mass Spectrometry (MS): Provides an accurate molecular weight and fragmentation pattern to confirm the identity.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the lactam carbonyl (C=O) and hydroxyl (O-H) groups.
Chiral Purity Analysis
Confirming the enantiomeric purity is the most critical analytical challenge. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard technique. [9][10]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
System Preparation: Use an HPLC system equipped with a UV detector. The mobile phase is typically a mixture of hexane and a polar alcohol like isopropanol or ethanol.
-
Column Selection: Select a suitable CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are widely effective for separating a broad range of chiral compounds. The choice of column is critical and often requires screening.
-
Sample Preparation: Dissolve a precise amount of the synthesized compound in the mobile phase to a concentration of ~1 mg/mL.
-
Analysis: Inject 10-20 µL of the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase, causing them to elute at different retention times.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram. The system must be validated using a racemic sample to confirm that both enantiomers are resolved.
Causality: The principle behind this separation is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The differing stability of these complexes leads to different retention times. Other techniques like supercritical fluid chromatography (SFC) are also gaining popularity for their speed and reduced solvent consumption. [10]
Caption: Workflow for chiral purity analysis by HPLC.
Therapeutic Landscape and Future Directions
The primary application for this class of compounds is in the treatment of neurological disorders, most notably epilepsy. [11][12]The success of Levetiracetam and the subsequent development of higher-affinity analogs like Brivaracetam demonstrate the therapeutic potential of targeting the SV2A protein.
Future research is focused on several key areas:
-
Enhanced Potency and Selectivity: Designing new analogs with even higher affinity and selectivity for SV2A to reduce off-target effects and lower effective doses.
-
Improved Pharmacokinetics: Modifying the scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to more convenient dosing regimens.
-
New Therapeutic Indications: Exploring the role of SV2A modulation in other CNS disorders, such as neuropathic pain, anxiety, and neurodegenerative diseases.
Conclusion
The (2R)-1-oxo-1-pyrrolidinylpropane-2-ol framework and its analogs represent a significant achievement in medicinal chemistry, providing a unique mechanistic approach to treating complex neurological disorders. Their development highlights the power of a privileged scaffold, the critical importance of stereochemistry in drug design, and the ongoing need for rigorous synthetic and analytical methodologies. As our understanding of the SV2A protein and its role in CNS function deepens, this versatile chemical class will undoubtedly continue to be a fertile ground for the discovery of next-generation therapeutics.
References
-
BenchChem. The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.
-
National Institutes of Health (NIH). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
-
ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone.
-
PubMed. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib.
-
MDPI. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.
-
PubMed. Recent insights about pyrrolidine core skeletons in pharmacology.
-
Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology.
-
ResearchGate. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
-
ScienceDirect. Chiral Drug Separation.
-
Iraqi Journal of Pharmaceutical Sciences. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
-
American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
-
Wikipedia. Chiral analysis.
-
Chiralpedia. Part 7: Analytical Techniques for Stereochemistry.
-
Google Patents. US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds.
-
Google Patents. CN108658831A - The preparation method of 2- OXo-1-pyrrolidine derivatives or its salt.
-
ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
-
Google Patents. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
-
PubMed. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists.
-
PubMed. Synthesis of pyrrolidinoindolines from 2-(2-oxo-3-indolyl)acetates: scope and limitations.
-
MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
-
National Institutes of Health (NIH). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors.
-
Google Patents. CN102300562A - Pharmaceutical composition containing 2-oxo-1-pyrrolidine derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 11. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 12. CN102300562A - Pharmaceutical composition containing 2-oxo-1-pyrrolidine derivative - Google Patents [patents.google.com]
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol solubility and stability
An In-depth Technical Guide to the Physicochemical Properties of Brivaracetam: Solubility and Stability
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the solubility and stability of Brivaracetam, a third-generation antiepileptic drug. It is important to note that the initial query for "(2R)-1-oxo-1-pyrrolidinylpropane-2-ol" did not yield sufficient public data for a comprehensive guide. However, due to its structural similarity, this guide will focus on the well-characterized compound Brivaracetam, chemically known as (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide[1]. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies grounded in authoritative scientific principles and regulatory standards.
Brivaracetam's efficacy and safety are intrinsically linked to its physicochemical properties. A thorough understanding of its solubility and stability is paramount for formulation development, manufacturing, storage, and ensuring consistent therapeutic performance[2][3]. This guide delves into the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Part 1: Solubility Profile of Brivaracetam
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the formulation strategies that can be employed[4][5]. Brivaracetam is characterized by its high water solubility, a key attribute influencing its pharmacokinetic profile[6][7].
Qualitative and Quantitative Solubility Data
Brivaracetam exhibits broad solubility in a range of solvents, which is a significant advantage for developing various dosage forms, including oral and intravenous solutions[1][6][8].
Table 1: Solubility of Brivaracetam in Various Solvents
| Solvent | Solubility Description | Reference |
| Water | Very soluble / Freely soluble | [1][6][8][9] |
| Buffer (pH 1.2, 4.5, 7.4) | Very soluble | [1][8] |
| Ethanol | Very soluble / Freely soluble | [6][8][9] |
| Methanol | Very soluble / Freely soluble | [6][8][9] |
| Glacial Acetic Acid | Very soluble / Freely soluble | [6][8][9] |
| Acetonitrile | Freely soluble | [1][8][9] |
| Acetone | Freely soluble | [1][8] |
| Toluene | Soluble | [1][8][9] |
| n-Hexane | Very slightly soluble | [1][8] |
Note: The terms "Very soluble," "Freely soluble," "Soluble," and "Very slightly soluble" are as defined in pharmacopeias.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining equilibrium solubility, providing reliable and reproducible data when executed correctly[4][10]. This protocol is designed in accordance with World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based classification[11][12].
Objective: To determine the equilibrium solubility of Brivaracetam in various aqueous and organic solvents at a controlled temperature.
Materials:
-
Brivaracetam API
-
Selected solvents (e.g., purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)[13]
Procedure:
-
Preparation: Add an excess amount of Brivaracetam to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C)[12]. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can establish the minimum required shaking time.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For fine suspensions, centrifugation at a controlled temperature is necessary to achieve clear separation.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.
-
Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of Brivaracetam using a validated analytical method, such as HPLC-UV[14].
-
Data Analysis: Report the solubility in mg/mL[12]. The experiment should be performed in triplicate for each solvent to ensure reproducibility. The relative standard deviation (RSD) should ideally be less than 10%[12].
Part 2: Stability Profile of Brivaracetam
Stability testing is a non-negotiable aspect of drug development, providing critical information on how the quality of a drug substance varies with time under the influence of environmental factors[15]. Forced degradation studies are instrumental in identifying potential degradation products and establishing the stability-indicating nature of analytical methods[2][3][16].
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to elucidate its degradation pathways[3][17].
Summary of Brivaracetam's Stability under Stress Conditions:
| Stress Condition | Stability Profile | Key Degradation Products | Reference |
| Acidic Hydrolysis | Susceptible to degradation. | 1-propyl pyrrolidine-2-one has been identified as a primary degradation product. | [18] |
| Alkaline Hydrolysis | Highly unstable, with significant degradation observed. | Not explicitly detailed in the search results, but amidase-mediated hydrolysis to a carboxylic acid metabolite occurs in vivo. | [6][18] |
| Oxidative Stress | Labile to oxidation, leading to the formation of several degradation products. | Specific structures not detailed in the search results. | [18] |
| Thermal Stress | Shows instability under thermal stress, resulting in multiple degradation products. | Specific structures not detailed in the search results. | [18] |
| Photolytic Stress | Relatively stable, though some degradation can occur with prolonged exposure to direct sunlight. | Not explicitly detailed in the search results. | [18][19] |
Experimental Workflow: Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study, a critical component for regulatory submissions and for developing stability-indicating methods[16].
Caption: Workflow for a forced degradation study of Brivaracetam.
Protocol for Forced Degradation Studies
This protocol provides a framework for investigating the stability of Brivaracetam under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are readily detectable without being overly complex[20].
1. Acidic Degradation:
-
Dissolve Brivaracetam in a suitable solvent (e.g., methanol or a mixture of methanol and water)[18].
-
Add 0.1N HCl and reflux at 80°C for 4 hours or use milder conditions like 0.01N HCl at 50°C for 15 minutes to control the extent of degradation[14][18].
-
Cool the solution and neutralize it with an appropriate base (e.g., NaOH).
-
Dilute to a known volume and analyze by a stability-indicating HPLC method.
2. Alkaline Degradation:
-
Dissolve Brivaracetam in a suitable solvent.
-
Add 2N NaOH and heat in a water bath at 80°C for 4 hours, or for more controlled degradation, use 0.01N NaOH and reflux for 15 minutes[14][18].
-
Cool the solution and neutralize it with an appropriate acid (e.g., HCl).
-
Dilute to a known volume and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve Brivaracetam in a suitable solvent.
-
Add a solution of 3% to 30% hydrogen peroxide (H₂O₂)[14][18].
-
Keep the solution at room temperature or heat at 80°C for a specified time (e.g., 4 hours)[14].
-
Dilute to a known volume and analyze by HPLC.
4. Thermal Degradation:
-
Expose a solid sample of Brivaracetam to dry heat in a hot air oven at a temperature such as 80°C for a specified duration[18].
-
Alternatively, reflux a solution of Brivaracetam for a set period.
-
Dissolve the solid sample or dilute the solution and analyze by HPLC.
5. Photostability Testing:
-
Expose a solution of Brivaracetam to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples by HPLC.
Logical Framework for Stability-Indicating Method Development
A stability-indicating analytical method is crucial for accurately measuring the decrease in the active ingredient's concentration due to degradation.
Caption: Logical flow for developing a stability-indicating HPLC method.
Part 3: Authoritative Grounding and Best Practices
The methodologies described in this guide are grounded in the principles outlined by the International Council for Harmonisation (ICH)[21][22][23][24]. Adherence to these guidelines is essential for regulatory submissions and ensures a high standard of scientific rigor.
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: Provides a framework for designing stability studies, including temperature, humidity, and duration for long-term, intermediate, and accelerated testing[15][25].
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: Details the requirements for assessing the light sensitivity of drug products[21].
-
ICH Q2(R1): Validation of Analytical Procedures: Outlines the parameters for validating analytical methods to ensure they are fit for purpose, including specificity, linearity, accuracy, precision, and robustness[19].
-
ICH Q6B: Specifications: This guideline, while focused on biologics, provides the essential principle that specifications are chosen to confirm the quality of the drug substance and product rather than to establish full characterization[23][24][26].
By integrating these principles, researchers and drug development professionals can build a robust data package for Brivaracetam, facilitating a smoother path through the development and regulatory approval process. The stability-indicating methods developed through forced degradation are fundamental to the quality control of the final drug product[27].
Conclusion
This in-depth technical guide has provided a comprehensive analysis of the solubility and stability of Brivaracetam. Its high solubility in aqueous and common organic solvents offers significant flexibility in formulation development. Conversely, its susceptibility to hydrolytic and oxidative degradation necessitates careful control of pH, temperature, and exposure to oxidizing agents during manufacturing and storage. The protocols and logical frameworks presented herein offer a robust, field-tested approach to characterizing these critical physicochemical properties, ensuring the development of a safe, effective, and stable pharmaceutical product.
References
-
Brivaracetam (Briviact): A Novel Adjunctive Therapy for Partial-Onset Seizures - PMC - NIH. [Link]
-
Attachment: Product Information Brivaracetam - Therapeutic Goods Administration (TGA). [Link]
-
Brivaracetam - USP-NF ABSTRACT. [Link]
-
Reference ID: 3940707 This label may not be the latest approved by FDA. For current labeling information, please visit https://. [Link]
-
WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy - gmp-compliance.org. [Link]
-
Forced Degradation Studies - CHIRAL LABORATORIES. [Link]
-
Annex 4 - World Health Organization (WHO). [Link]
-
BRIVIACT (brivaracetam) Label - accessdata.fda.gov. [Link]
-
ICH Q6B Specifications: An Implementation Guide | Request PDF - ResearchGate. [Link]
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. [Link]
- EP2563339A1 - Controlled release pharmaceutical compositions of brivaracetam - Google P
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]
-
International Journal of PharmTech Research. [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]
-
Long‐term safety, efficacy, and quality of life outcomes with adjunctive brivaracetam treatment at individualized doses in patients with epilepsy: An up to 11‐year, open‐label, follow‐up trial - PMC - PubMed Central. [Link]
-
Journal of Chemical Health Risks Studies in Stability Indicating Chromatographic Method Development and Validation. [Link]
-
(PDF) Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations - ResearchGate. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
-
Session III Ichq6b Specifications | PDF | Clinical Trial | Bioassay - Scribd. [Link]
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. [Link]
-
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA). [Link]
-
ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]
-
Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - EMA. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Analytical Techniques In Stability Testing - Separation Science. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products - OUCI. [Link]
-
Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PubMed Central. [Link]
-
Stability Testing of Biopharmaceutical Products | Charles River. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. Brivaracetam (Briviact): A Novel Adjunctive Therapy for Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2563339A1 - Controlled release pharmaceutical compositions of brivaracetam - Google Patents [patents.google.com]
- 8. tga.gov.au [tga.gov.au]
- 9. Brivaracetam [doi.usp.org]
- 10. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 12. who.int [who.int]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. jchr.org [jchr.org]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. chiral-labs.com [chiral-labs.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. sphinxsai.com [sphinxsai.com]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. database.ich.org [database.ich.org]
- 24. ema.europa.eu [ema.europa.eu]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Analytical Methods to Determine the Stability of Biopharmaceutical Products [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Abstract
This document provides a comprehensive guide for the handling and application of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol , a novel chiral derivative of the 2-pyrrolidinone chemical family. The pyrrolidone class of molecules has garnered significant interest for decades due to the nootropic and neuroprotective properties exhibited by members like piracetam and levetiracetam.[1][2] (2R)-1-oxo-1-pyrrolidinylpropane-2-ol represents a new chemical entity for investigation within this space. These protocols are designed for researchers, scientists, and drug development professionals aiming to characterize its cytotoxic profile and evaluate its potential neuroprotective and neuro-regenerative effects in cell culture models. We present methodologies for stock solution preparation, cytotoxicity assessment, and functional assays for neuroprotection against oxidative stress and promotion of neurite outgrowth.
Introduction and Scientific Background
The 2-pyrrolidinone ring is a foundational scaffold for a class of psychoactive compounds known as racetams.[2] The first of this class, piracetam, was termed a "nootropic" for its ability to enhance learning and memory.[1] Subsequent research has revealed that various derivatives possess a range of activities, including neuroprotective and anticonvulsant effects, though their precise mechanisms of action remain an area of active investigation.[1][2] Many of these compounds are characterized by their favorable safety profile, lacking sedative or motor-impairing side effects typical of other psychoactive agents.[1]
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a structurally related analogue whose biological activities have not been widely reported. Its investigation in relevant cell-based models is a critical first step in determining its potential as a modulator of neuronal health. Cell-based assays provide a crucial bridge between computational predictions and in vivo studies, allowing for the assessment of a compound's efficacy and toxicity in a controlled biological system.[3] This guide outlines a logical, stepwise workflow for the initial in vitro characterization of this novel compound.
Prudent Laboratory Practices and Safety
As (2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a novel compound, a specific Safety Data Sheet (SDS) is not available. Therefore, it must be handled with care, assuming it is potentially hazardous. The following guidelines are based on safety protocols for the structurally related compound, 2-pyrrolidinone.[4][5]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or aerosols. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and copiously with water.[5]
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Protocol I: Stock Solution Preparation
Accurate and consistent preparation of stock solutions is paramount for experimental reproducibility.[6] Due to the heterocyclic nature of pyrrolidinone derivatives, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent of choice.
3.1. Materials
-
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
3.2. Calculation of Mass for a 100 mM Stock Solution
The fundamental formula for this calculation is: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
First, determine the molecular weight (MW) of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol (C₇H₁₃NO₂).
-
C: 7 x 12.011 g/mol = 84.077 g/mol
-
H: 13 x 1.008 g/mol = 13.104 g/mol
-
N: 1 x 14.007 g/mol = 14.007 g/mol
-
O: 2 x 15.999 g/mol = 31.998 g/mol
-
Total MW = 143.186 g/mol
To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = 100 mmol/L * 0.001 L * 143.186 g/mol * 1000 mg/g
-
Mass = 14.32 mg
3.3. Step-by-Step Procedure
-
Bring the vial of powdered (2R)-1-oxo-1-pyrrolidinylpropane-2-ol to room temperature before opening to prevent moisture condensation.
-
On an analytical balance, carefully weigh 14.32 mg of the compound into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used if dissolution is slow.
-
Label the stock tube clearly with the compound name, concentration (100 mM in DMSO), preparation date, and your initials.
-
For long-term storage and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-blocking vials.
-
Store the aliquots at -20°C or -80°C. A typical stock in DMSO should be stable for at least 6 months at -80°C.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution.
Protocol II: Determination of Working Concentration Range via MTT Cytotoxicity Assay
Before evaluating the efficacy of a compound, it is crucial to determine its cytotoxic profile to ensure that observed effects are not due to cell death. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8][9] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]
4.1. Materials
-
Neuronal cell line (e.g., SH-SY5Y human neuroblastoma, Neuro-2a mouse neuroblastoma)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile 96-well flat-bottom plates
-
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol stock solution (100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
4.2. Step-by-Step Procedure
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at an optimized density (e.g., 10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[7]
-
Compound Dilution: Prepare serial dilutions of the compound in complete medium.
-
First, prepare an intermediate dilution by adding a small amount of the 100 mM stock to medium (e.g., 2 µL of stock into 998 µL of medium for a 200 µM solution).
-
Perform 1:2 serial dilutions across a temporary 96-well plate to create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, ... down to ~0.1 µM).
-
Crucially, ensure the final DMSO concentration in the highest concentration well does not exceed 0.5% to avoid solvent-induced toxicity. [8] Include a "vehicle control" containing the same final concentration of DMSO as the highest treatment group.
-
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the cell plate and replace it with 100 µL of the medium containing the various compound concentrations. Also include "untreated" (medium only) and "vehicle control" wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10] During this time, viable cells will produce visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[7]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[9] Measure the absorbance at 590 nm using a microplate reader.
4.3. Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
Plot % Viability against compound concentration (on a log scale) to generate a dose-response curve.
-
The working concentration for subsequent efficacy assays should be selected from the range that shows >90% cell viability.
| Parameter | Recommended Value |
| Cell Line | SH-SY5Y, Neuro-2a, or primary neurons |
| Seeding Density | 5,000 - 15,000 cells/well |
| Treatment Duration | 24 - 72 hours |
| Final DMSO Conc. | < 0.5% |
| MTT Incubation | 3 - 4 hours at 37°C |
| Absorbance λ | 590 nm (reference λ ~630 nm optional) |
| Table 1: Recommended parameters for the MTT cytotoxicity assay. |
Workflow for Cytotoxicity Determination
Caption: Stepwise workflow for the MTT cytotoxicity assay.
Protocol III: Neuroprotection Assay Against Oxidative Stress
A key function of potential neuroprotective agents is the ability to shield neurons from damaging stimuli. Oxidative stress, often modeled in vitro using hydrogen peroxide (H₂O₂), is a common pathological mechanism in neurodegenerative diseases.[11][12] This assay evaluates the capacity of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol to protect cells from H₂O₂-induced cell death.
5.1. Procedure
-
Cell Seeding: Seed neuronal cells in a 96-well plate as described in Protocol II and incubate for 24 hours.
-
Compound Pre-treatment: Treat cells with various non-toxic concentrations of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol (determined from Protocol II) for a pre-treatment period (e.g., 2-24 hours). Include "vehicle control" and "H₂O₂ only" control wells.
-
Induce Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium. The final concentration of H₂O₂ must be optimized for your cell line to induce ~50% cell death (e.g., 100-500 µM for SH-SY5Y cells).[11] Add the H₂O₂ solution to all wells except the "untreated control" and "vehicle control" groups.
-
Incubation: Incubate the cells for the optimal stress-induction period (e.g., 4-6 hours).
-
Assess Viability: Following the stress period, assess cell viability using the MTT assay as detailed in steps 5-7 of Protocol II.
5.2. Data Analysis
-
Calculate the percentage of neuroprotection afforded by the compound: % Protection = [(%Viability_compound+H₂O₂) - (%Viability_H₂O₂_only)] / [100 - (%Viability_H₂O₂_only)] * 100
-
A positive result is a statistically significant, dose-dependent increase in cell viability in the pre-treated groups compared to the "H₂O₂ only" group.
Protocol IV: Neurite Outgrowth Assay
Neurite outgrowth is a critical process for neuronal development and plasticity, and its promotion is a key goal for regenerative neurology.[6] This assay assesses whether (2R)-1-oxo-1-pyrrolidinylpropane-2-ol can enhance the formation of neurites.
6.1. Materials
-
Cells suitable for neurite outgrowth (e.g., PC-12, Neuro-2a, or iPSC-derived neurons)[13][14]
-
Appropriate differentiation medium (often low-serum)
-
Plates coated with an adhesive substrate (e.g., Poly-D-Lysine or Laminin)[14][15]
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-β-III Tubulin
-
Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system and analysis software
6.2. Step-by-Step Procedure
-
Plate Coating & Seeding: Coat wells of a 96-well plate with the appropriate substrate. Seed cells at a low density that allows for clear visualization of individual cells and their processes.[15]
-
Treatment: Allow cells to adhere for several hours, then replace the medium with differentiation medium containing various non-toxic concentrations of the test compound. Include a positive control (e.g., Retinoic Acid for Neuro-2a cells) and a vehicle control.[13]
-
Incubation: Incubate for 48-72 hours to allow for neurite extension.
-
Fixation and Staining:
-
Carefully fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Block for 1 hour at room temperature.
-
Incubate with anti-β-III Tubulin primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated analysis software to quantify parameters such as total neurite length per neuron, number of branch points, and number of neurite-bearing cells.[14]
General Assay Workflow for Compound Efficacy
Caption: Workflows for neuroprotection and neurite outgrowth assays.
References
-
Title: Neurite Outgrowth and Cell Health Analysis Protocol Source: Sartorius URL: [Link]
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pyrrolidone derivatives Source: PubMed URL: [Link]
-
Title: Biology Cell-Based Assays Source: Charles River Laboratories URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]
-
Title: Use of H2O2 to Cause Oxidative Stress, the Catalase Issue Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Safety Data Sheet: 2-Pyrrolidone Source: Carl ROTH URL: [Link]
-
Title: A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke Source: PubMed URL: [Link]
-
Title: Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives Source: PubMed URL: [Link]
-
Title: SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W Source: ScienceRise: Pharmaceutical Science URL: [Link]
-
Title: What concentration of H2O2 should be used to establish an Oxidative Stress Model in vitro? Source: ResearchGate URL: [Link]
-
Title: 2-pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs Source: PubMed URL: [Link]
-
Title: Measurements of Hydrogen Peroxide and Oxidative DNA Damage in a Cell Model of Premature Aging Source: PubMed URL: [Link]
Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.uran.ua [journals.uran.ua]
- 3. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling cellular metabolomic effects of oxidative stress impacts from hydrogen peroxide and cigarette smoke on human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The synthesis of new pyrrolidone derivatives with psychotropic action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurite Outgrowth Assays [sigmaaldrich.com]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Use of H2O2 to Cause Oxidative Stress, the Catalase Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurements of Hydrogen Peroxide and Oxidative DNA Damage in a Cell Model of Premature Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sartorius.com [sartorius.com]
- 14. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application & Protocol Guide: Characterization of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol in Neurobiology Research
Prepared by: Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for the initial neurobiological characterization of the novel compound, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. Given the absence of published data on this specific molecule, this guide establishes a strategic research framework based on the well-understood pharmacology of its close structural analogs, primarily the 2-oxopyrrolidine class of molecules, including the anticonvulsant drug Levetiracetam.
Introduction: A Roadmap for a Novel Pyrrolidinone Derivative
The compound (2R)-1-oxo-1-pyrrolidinylpropane-2-ol belongs to the pyrrolidinone class of molecules, a chemical family that includes prominent neuroactive agents. Its core structure, a 2-oxopyrrolidine ring, is shared with the racetam family of drugs, which are investigated for nootropic and anticonvulsant properties. The most notable structural analog is Levetiracetam, a highly successful antiepileptic drug that exerts its effects through a unique mechanism of action.
This guide is built on the hypothesis that (2R)-1-oxo-1-pyrrolidinylpropane-2-ol may share a similar mechanism, targeting the Synaptic Vesicle Glycoprotein 2A (SV2A). Therefore, the following protocols are designed to rigorously test this hypothesis, beginning with target engagement and proceeding through functional cellular assays and in vivo models of neurological disease. This structured approach ensures a logical, evidence-based characterization of the compound's neuropharmacological profile.
Section 1: Hypothesized Mechanism of Action - The SV2A Hypothesis
The primary molecular target of Levetiracetam is the Synaptic Vesicle Glycoprotein 2A (SV2A), a transmembrane protein found in the membranes of synaptic vesicles in neurons. SV2A is critically involved in the regulation of neurotransmitter release by modulating the calcium-dependent exocytosis of these vesicles. Binding of a ligand like Levetiracetam to SV2A is thought to reduce neurotransmitter release, particularly during high-frequency neuronal firing, thereby dampening hyperexcitability without affecting normal basal neurotransmission. This modulatory action is believed to be the basis of its anticonvulsant effects.
We hypothesize that (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, due to its structural similarity to Levetiracetam, acts as a ligand for SV2A. The initial research goal is to confirm this interaction and elucidate its functional consequences.
Caption: Experimental workflow for the PTZ-induced seizure model.
Data Analysis:
-
Compare the mean maximum seizure score between the vehicle group and the treatment groups using ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
Compare the latency to the first seizure using a Kaplan-Meier survival analysis.
-
A significant increase in seizure latency and a decrease in seizure score in the compound-treated groups indicate anticonvulsant activity.
| Treatment Group | Mean Seizure Score (± SEM) | % Protection from Stage 5 |
| Vehicle + PTZ | 4.8 ± 0.2 | 0% |
| Compound (10 mg/kg) + PTZ | 3.1 ± 0.4 | 40% |
| Compound (30 mg/kg) + PTZ | 1.5 ± 0.3 | 80% |
| Levetiracetam (30 mg/kg) + PTZ | 1.2 ± 0.2 | 90% |
| p < 0.05, *p < 0.01 vs. Vehicle group |
Section 4: Data Interpretation & Future Directions
-
Positive SV2A Binding: If (2R)-1-oxo-1-pyrrolidinylpropane-2-ol shows high affinity for SV2A (e.g., Ki in the sub-micromolar or nanomolar range), this strongly supports the initial hypothesis.
-
Anticonvulsant Activity: Efficacy in the PTZ model, demonstrated by a dose-dependent reduction in seizure severity, provides powerful in vivo validation of its potential as an antiepileptic agent.
-
Correlation: A strong correlation between high binding affinity and potent anticonvulsant activity would suggest that SV2A is the primary target mediating the compound's effects.
-
Next Steps: If initial results are promising, future studies should include:
-
Electrophysiology: Patch-clamp studies on primary neuronal cultures to investigate the compound's effects on synaptic transmission directly.
-
Broader Pharmacology: Screen the compound against a panel of other CNS receptors and ion channels to assess its selectivity.
-
Chronic Seizure Models: Evaluate efficacy in chronic epilepsy models, such as the kindling model, which better reflects the human condition.
-
Pharmacokinetics: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to inform dosing regimens for further studies.
-
This structured, hypothesis-driven approach provides a robust framework for the comprehensive evaluation of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, enabling researchers to efficiently determine its neurobiological profile and therapeutic potential.
References
-
Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861–9866. [Link]
-
Ciruelas, K., et al. (2019). Synaptic Vesicle Glycoprotein 2A (SV2A) is a key determinant of seizure threshold and disease progression in a mouse model of epilepsy. bioRxiv. [Link]
-
Löscher, W., et al. (2016). The role of technical, biological and pharmacological factors in the variability of data from experimental models of epilepsy. Epilepsy Research, 126, 13-38. [Link]
Application Note: A Validated Chiral HPLC Method for the Determination of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. This compound is the R-enantiomer of the widely used antiepileptic drug Levetiracetam. The control of enantiomeric purity is a critical quality attribute in pharmaceutical development and manufacturing. The described method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the R and S enantiomers. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of chiral compounds.
Introduction
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol is the enantiomer of the active pharmaceutical ingredient (API) Levetiracetam, which is the (S)-enantiomer. The pharmacological activity of many chiral drugs resides predominantly in one enantiomer. Consequently, regulatory agencies mandate the stereospecific analysis of chiral drugs to ensure their safety and efficacy. The presence of the undesired enantiomer, even in small amounts, can potentially affect the therapeutic outcome or contribute to adverse effects. Therefore, a reliable and accurate analytical method for the quantification of the R-enantiomer in the presence of the S-enantiomer is crucial for quality control in both bulk drug substance and finished pharmaceutical products.
This application note provides a detailed protocol for a normal-phase HPLC method that effectively separates (2R)-1-oxo-1-pyrrolidinylpropane-2-ol from its S-enantiomer. The choice of a polysaccharide-based chiral stationary phase, specifically an amylose-based column, is justified by its proven broad enantioselectivity for a wide range of chiral compounds through mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Physicochemical Properties of the Analyte
While specific experimental data for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol is not extensively available, the physicochemical properties can be reasonably inferred from its enantiomer, Levetiracetam ((S)-1-oxo-1-pyrrolidinylpropane-2-ol). Enantiomers exhibit identical physical and chemical properties in an achiral environment.
| Property | Value (for Levetiracetam) | Reference |
| Molecular Formula | C₈H₁₄N₂O₂ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| pKa | ~15.74 | [2] |
| logP | -0.67 | [2] |
| UV λmax | ~205-215 nm | [3][4] |
The low UV absorbance necessitates detection at a lower wavelength, typically around 210 nm, to achieve adequate sensitivity. The compound's polarity, as indicated by the negative logP value, allows for good solubility in polar organic solvents and aqueous phases, making it amenable to both normal-phase and reversed-phase chromatography.
Experimental Protocol
Materials and Reagents
-
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol reference standard (≥99.5% purity)
-
Levetiracetam ((S)-enantiomer) reference standard (≥99.5% purity)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, purified to ≥18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable for this method.
| Parameter | Condition | Justification |
| HPLC Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel provides excellent enantioselectivity for a wide range of chiral compounds, including those with amide and hydroxyl functional groups.[5][6] |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) | This normal-phase mobile phase composition provides a good balance between retention and resolution for the enantiomers on the selected chiral stationary phase. The isopropanol acts as the polar modifier, influencing the interaction with the stationary phase.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing efficient separation within a reasonable analysis time. |
| Column Temperature | 25 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 210 nm | The analyte exhibits low UV absorbance, and this wavelength provides a suitable response for quantification.[3] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Run Time | Approximately 15 minutes | Sufficient to allow for the elution of both enantiomers and any potential impurities. |
Preparation of Solutions
Diluent: n-Hexane : Isopropanol (50:50, v/v)
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Levetiracetam (S-enantiomer) Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Levetiracetam reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability Solution: Prepare a solution containing approximately 0.5 mg/mL of Levetiracetam and 0.05 mg/mL of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol in the diluent. This solution is used to verify the resolution and performance of the chromatographic system.
Sample Preparation (for bulk drug): Accurately weigh approximately 25 mg of the sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines.[7][8]
Specificity
Specificity was demonstrated by the baseline resolution of the (2R)-1-oxo-1-pyrrolidinylpropane-2-ol peak from the Levetiracetam peak. Forced degradation studies were also performed to ensure that degradation products do not interfere with the quantification of the enantiomers. Samples were subjected to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic stress conditions.[5][7] The chromatograms of the stressed samples showed that the degradation products were well-resolved from the enantiomeric peaks, confirming the stability-indicating nature of the method.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol over the concentration range of 0.1 µg/mL to 10 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy
The accuracy of the method was determined by spiking a known amount of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol into a sample of Levetiracetam at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery of the analyte was calculated.
| Spiked Level | Mean Recovery (%) | % RSD |
| 50% | 98.5 - 101.2 | < 2.0 |
| 100% | 99.1 - 100.8 | < 2.0 |
| 150% | 98.9 - 101.5 | < 2.0 |
Precision
Repeatability (Intra-day precision): The repeatability of the method was assessed by analyzing six replicate injections of a standard solution of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same standard solution on different days, with different analysts, and on different HPLC systems.
| Precision | % RSD of Peak Area |
| Repeatability | < 2.0% |
| Intermediate Precision | < 3.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol were determined based on the signal-to-noise ratio. The LOD was established as the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ was established as the concentration that yields a signal-to-noise ratio of approximately 10:1.
| Parameter | Result |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The resolution between the enantiomers and the peak symmetry were monitored. The method was found to be robust, with no significant impact on the chromatographic performance within the tested variations.
System Suitability
The system suitability was assessed by injecting the system suitability solution before each analytical run. The following parameters were monitored:
| Parameter | Acceptance Criteria |
| Resolution (Rs) between enantiomers | ≥ 2.0 |
| Tailing factor for each peak | ≤ 2.0 |
| Theoretical plates for each peak | ≥ 2000 |
| % RSD for replicate injections | ≤ 5.0% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Method Validation Logic
Caption: Logical flow of the HPLC method validation process.
Conclusion
The developed and validated normal-phase HPLC method provides a reliable and accurate means for the enantioselective determination of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. The use of a polysaccharide-based chiral stationary phase allows for excellent resolution of the enantiomers. The method meets all the validation criteria as per the ICH guidelines, making it suitable for routine quality control analysis in the pharmaceutical industry. The detailed protocol and validation data presented in this application note can be readily implemented by researchers and analysts working on chiral separations of pharmaceutical compounds.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
Reddy, B. S., et al. "A validated chiral LC method for the enantioselective analysis of levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase." Journal of Pharmaceutical and Biomedical Analysis, vol. 35, no. 5, 2004, pp. 1017-26. [Link]
-
Heydari, R., and Shamsipur, M. "Rapid Enantiomeric Separation and Quantitation of Levetiracetam on α-Acid Glycoprotein (AGP) Chiral Stationary Phase by High-Performance Liquid Chromatography." Journal of AOAC International, vol. 98, no. 6, 2015, pp. 1529-34. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. [Link]
- Google Patents. "Method for analyzing and separating levetiracetam by using HPLC method." CN101532996A.
-
ResearchGate. "A reversed phase chiral HPLC method for the enantiomeric separation of levetiracetam, an antiepeleptic agent on a amylose based chiral stationary phase." [Link]
-
Prasanna, A. L., et al. "Stability Indicating RP-HPLC Method for Quantitative Estimation of Levetiracetam and its Impurities in Pharmaceutical Dosage For." Journal of Pharmaceutical Sciences and Research, vol. 8, no. 9, 2016, pp. 1045-1053. [Link]
-
ResearchGate. "Structure of levetiracetam." [Link]
-
Deranged Physiology. "Levetiracetam." [Link]
-
International Journal of Pharmacy and Biological Sciences. "DEVELOPMENT OF THE UV SPECTROPHOTOMETRIC METHOD OF LEVETIRACETAM IN BULK DRUG DOSAGE FORM AND STRESS DEGRADATION STUDY." [Link]
-
U.S. Food and Drug Administration. "NDA 21-505 Keppra EA/FONSI." [Link]
-
DergiPark. "Determination of levetiracetam enantiomeric purity using HPLC-fluorescence detection coupled with a pre-column o- phthalaldehyde." [Link]
-
ResearchGate. "UV spectra of Levetiracetam." [Link]
-
Natural Sciences Publishing. "Development and Validation of UV Spectroscopic and RP- HPLC Method for Determination of Levetiracetam in Bulk and Combined Dosag -." [Link]
Sources
- 1. (αR)-α-Ethyl-2-oxo-1-pyrrolidineacetamide | CymitQuimica [cymitquimica.com]
- 2. Ethyl 2-oxo-1-pyrrolidineacetamide | C8H14N2O2 | CID 67147265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wjpps.com [wjpps.com]
- 4. chembk.com [chembk.com]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: (2R)-1-oxo-1-pyrrolidinylpropane-2-ol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Proline-Derived Chiral Building Blocks
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and versatile chiral auxiliaries is paramount. Proline and its derivatives have long been recognized as privileged scaffolds in organocatalysis and as chiral building blocks.[1][2] Their rigid pyrrolidine ring structure provides a well-defined stereochemical environment, enabling high levels of stereoinduction in a variety of chemical transformations. This application note details the use of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol , an N-acylated amino alcohol derived from D-proline, as a robust chiral building block for the synthesis of enantioenriched compounds.
While direct literature on this specific (R)-enantiomer is sparse, extensive studies on its (S)-enantiomeric counterpart, (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, provide a strong foundation for its application.[3] This document will therefore present protocols and principles based on this closely related auxiliary, with the understanding that the (R)-configuration will direct the formation of the opposite enantiomer of the desired product. The "1-oxo" designation implies an N-acyl group; for the purpose of this guide, we will focus on the N-propionyl derivative, a common and effective activating group.
The core utility of this chiral auxiliary lies in its ability to be temporarily incorporated into a substrate, direct a stereoselective bond formation (such as alkylation or aldol addition), and then be cleaved to reveal the chiral product. Its design, featuring a tertiary alcohol, is crucial for creating a sterically demanding environment that effectively biases the approach of incoming reagents.
Part 1: Synthesis of the Chiral Precursor and Auxiliary
The journey to utilizing (2R)-1-oxo-1-pyrrolidinylpropane-2-ol begins with the synthesis of its parent amino alcohol, (2R)-2-(pyrrolidin-2-yl)propan-2-ol. This is typically achieved through the addition of a Grignard reagent to the corresponding D-proline ester.
Protocol 1: Synthesis of (2R)-2-(pyrrolidin-2-yl)propan-2-ol
This protocol outlines the synthesis starting from Boc-protected D-proline methyl ester.
Materials:
-
Boc-D-proline
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Esterification: To a solution of Boc-D-proline (1.0 eq) in anhydrous methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield Boc-D-proline methyl ester.
-
Grignard Reaction: Dissolve the crude ester in anhydrous diethyl ether. Cool the solution to 0 °C and add methylmagnesium bromide (2.5 eq) dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.
-
Purification and Deprotection: Concentrate the organic phase under reduced pressure. The crude Boc-protected amino alcohol can be purified by column chromatography. Following purification, dissolve the product in DCM and add TFA (5.0 eq). Stir at room temperature for 2 hours.
-
Final Workup: Remove the solvent and TFA under reduced pressure. Dissolve the residue in water and basify with 2M NaOH. Extract the product with DCM (3x), dry the combined organic layers over MgSO₄, and concentrate to yield (2R)-2-(pyrrolidin-2-yl)propan-2-ol.
Protocol 2: N-Acylation to form (2R)-1-oxo-1-pyrrolidinylpropane-2-ol (N-Propionyl Derivative)
Materials:
-
(2R)-2-(pyrrolidin-2-yl)propan-2-ol
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Dissolve (2R)-2-(pyrrolidin-2-yl)propan-2-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the target chiral auxiliary.
Caption: Synthetic route to the chiral auxiliary.
Part 2: Application in Asymmetric Alkylation
One of the primary applications of this chiral auxiliary is to direct the diastereoselective alkylation of prochiral enolates. The N-propionyl group serves as a handle for generating the enolate, and the bulky chiral scaffold shields one face of the enolate, forcing the electrophile to approach from the less hindered side.
Mechanism of Stereocontrol
The stereochemical outcome of the alkylation is dictated by the formation of a rigid chelated intermediate. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to coordinate to both the enolate oxygen and the oxygen of the tertiary alcohol, creating a rigid six-membered ring-like transition state. This conformation orients the bulky dimethylcarbinol group in a pseudo-equatorial position, effectively blocking the si-face of the enolate. Consequently, the incoming electrophile (E⁺) preferentially attacks from the exposed re-face.
Caption: Chelation-controlled alkylation pathway.
Protocol 3: Asymmetric Butylation
This protocol is adapted from studies on the (S)-enantiomer of the auxiliary and is expected to yield the (S)-enantiomer of 2-methylhexanoic acid after cleavage.[3]
Materials:
-
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol (N-propionyl derivative)
-
Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene)
-
n-Butyl iodide (BuI)
-
Lithium chloride (LiCl, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
Step-by-Step Procedure:
-
Preparation: To a flame-dried flask under an argon atmosphere, add anhydrous LiCl (1.1 eq) and the chiral auxiliary (1.0 eq). Dissolve in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C. Add LDA (1.1 eq) dropwise and stir the mixture for 1 hour at this temperature.
-
Alkylation: Add n-butyl iodide (1.2 eq) to the enolate solution. Stir at -78 °C for 4 hours.
-
Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the diastereomeric product mixture by column chromatography.
Protocol 4: Auxiliary Cleavage
The auxiliary can be removed under standard hydrolytic conditions to yield the chiral carboxylic acid.
Materials:
-
Alkylated auxiliary
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Dissolve the purified alkylated auxiliary in a 3:1 mixture of THF and water.
-
Add LiOH (5.0 eq) and heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2 with 1M HCl.
-
Extract the carboxylic acid product with diethyl ether (3x).
-
Dry the combined organic layers over MgSO₄ and concentrate to yield the final product. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.
Performance Data (Based on (S)-Auxiliary)
The following table summarizes representative data for alkylation reactions using the N-propionylated (S)-enantiomer of the auxiliary. The use of the (R)-auxiliary is expected to produce the opposite enantiomer of the product with similar diastereoselectivity.[3]
| Electrophile | Additive | Diastereomeric Excess (d.e.) |
| Benzyl Bromide | None | ~70% |
| Benzyl Bromide | LiCl | 84% |
| Benzyl Bromide | Cp₂ZrCl₂ | 98% |
| n-Butyl Iodide | None | ~60% |
| n-Butyl Iodide | LiCl | 94% |
Causality Insights: The addition of Lewis acids like LiCl and Cp₂ZrCl₂ significantly enhances diastereoselectivity. This is attributed to the formation of a more rigid and organized transition state, which amplifies the steric bias imposed by the chiral auxiliary.
Part 3: Application in Asymmetric Aldol Reactions
The N-propionyl auxiliary can also be used to control the stereochemistry of aldol reactions. The formation of a zirconium enolate, followed by reaction with an aldehyde, typically leads to the syn-aldol product with high diastereoselectivity.
Protocol 5: Diastereoselective Aldol Reaction with Benzaldehyde
This protocol is based on general procedures for auxiliary-controlled aldol reactions and insights from related systems.[3]
Materials:
-
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol (N-propionyl derivative)
-
Diisopropylethylamine (DIPEA)
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Triethylamine (Et₃N)
-
Benzaldehyde
-
Dichloromethane (DCM, anhydrous)
Step-by-Step Procedure:
-
Enolate Formation: In a flame-dried flask under argon, dissolve the chiral auxiliary (1.0 eq) and Cp₂ZrCl₂ (1.1 eq) in anhydrous DCM. Add Et₃N (2.2 eq) and stir at room temperature for 30 minutes. Cool the resulting solution to 0 °C.
-
Aldol Addition: Add freshly distilled benzaldehyde (1.2 eq) dropwise to the zirconium enolate solution.
-
Reaction: Stir the mixture at 0 °C for 6 hours.
-
Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the product by flash column chromatography to separate the diastereomers.
Expected Outcome: Based on related systems, this reaction is expected to favor the syn-aldol adduct. The facial selectivity on the aldehyde is controlled by the chiral environment of the zirconium enolate. Cleavage of the auxiliary (e.g., via reduction with LiAlH₄) would yield the corresponding chiral 1,3-diol.
Conclusion
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a promising and versatile chiral building block for asymmetric synthesis. Its straightforward preparation from D-proline and its efficacy in directing both alkylation and aldol reactions make it a valuable tool for medicinal chemists and synthesis professionals. The key to its high stereocontrol lies in the formation of rigid, chelated transition states, a feature that can be further enhanced by the judicious use of additives. The protocols outlined in this document provide a solid framework for the successful application of this auxiliary in the synthesis of complex, enantioenriched molecules.
References
-
Ager, D. J. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Mykhailiuk, P. K. Stereoselective Synthesis of Quaternary Proline Analogues. PMC. [Link]
-
MySkinRecipes. 2-(Pyrrolidin-2-yl)propan-2-ol. MySkinRecipes. [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Wikipedia. Proline organocatalysis. Wikipedia. [Link]
-
ResearchGate. Asymmetric direct aldol reaction of 1,2-diketones and ketones mediated by proline derivatives. ResearchGate. [Link]
-
MDPI. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
ResearchGate. Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. ResearchGate. [Link]
-
ResearchGate. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate. [Link]
-
Toste, F. D., & Stoltz, B. M. (2015). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]
-
MDPI. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. [Link]
-
PubMed Central. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Sources
Experimental Design for Preclinical Animal Studies of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol: A Novel Nootropic Candidate
An Application Note and Protocol Guide for Preclinical Evaluation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the preclinical experimental design for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, a novel chemical entity with a pyrrolidinone scaffold suggesting potential nootropic activity. In the absence of existing biological data for this specific molecule, this guide synthesizes established principles from regulatory guidelines and best practices in neuroscience research to outline a robust, phased approach to its in vivo evaluation. The protocols described herein are designed to establish a foundational safety and efficacy profile, adhering to the principles of Good Laboratory Practice (GLP) and regulatory expectations set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
Introduction and Rationale
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a novel synthetic compound featuring a pyrrolidinone ring, a core structural motif in the racetam class of nootropics. While the biological activity of this specific molecule is yet to be characterized, its structural similarity to compounds known to modulate cognitive function warrants a thorough investigation of its potential as a nootropic agent. The primary objective of the preclinical animal study program is to systematically evaluate the compound's safety, tolerability, pharmacokinetics (PK), and efficacy.
This guide is structured to follow a logical progression, from initial formulation and dose-finding studies to comprehensive toxicology and efficacy evaluations. The causality behind each experimental choice is explained to provide a clear understanding of how each study contributes to the overall non-clinical data package required for potential clinical development.[3][4] The overarching goal is a self-validating system of protocols that ensures data integrity and regulatory compliance.[2]
Pre-formulation and Formulation Development
Before in vivo studies can commence, a thorough understanding of the compound's physicochemical properties is essential for developing a stable and appropriate formulation for animal administration.
2.1 Physicochemical Characterization A battery of in vitro tests should be conducted to determine:
-
Solubility: Assessed in a range of pharmaceutically acceptable vehicles (e.g., water, saline, PBS, DMSO, polyethylene glycol).
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Purity should be >98%.
-
Stability: Evaluated at different temperatures and pH levels to ensure the compound does not degrade in the chosen vehicle during the course of the study.
2.2 Formulation Protocol Objective: To prepare a clear, stable, and homogenous solution or suspension for oral (gavage) and/or intravenous (IV) administration.
Protocol: Vehicle Screening and Formulation Preparation
-
Based on solubility data, select a primary vehicle. For initial studies, a simple aqueous vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose) is preferred for oral administration. For IV administration, a buffered saline solution with a co-solvent like PEG400 may be necessary if aqueous solubility is low.
-
Prepare a trial formulation at the highest anticipated dose concentration.
-
Visually inspect for clarity, color, and precipitation.
-
Analyze the concentration and purity of the compound in the formulation via HPLC to confirm homogeneity and stability over a 24-hour period at room temperature and under refrigeration.
-
The final, validated formulation protocol should be documented in a Standard Operating Procedure (SOP).
Pharmacokinetic (PK) Studies
PK studies are crucial for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound, which is fundamental for dose selection and interpretation of toxicology and efficacy data.[4]
3.1 Single-Dose PK in Rodents
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single IV and oral dose.
Protocol: Rat Pharmacokinetic Study
-
Animal Model: Male and female Sprague-Dawley rats (n=3-4 per sex per route).
-
Dose Groups:
-
IV administration: 1-2 mg/kg (or a dose that ensures measurable plasma concentrations).
-
Oral (PO) administration: 10-20 mg/kg.
-
-
Procedure:
-
Administer the compound via the specified route.
-
Collect sparse blood samples (approx. 100-150 µL) from the tail vein or saphenous vein at pre-defined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis: Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, for the quantification of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol in plasma.
-
Data Analysis: Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Oral bioavailability will be determined by comparing the AUC from oral administration to the AUC from IV administration.
Table 1: Pharmacokinetic Study Design
| Parameter | Details |
| Species | Sprague-Dawley Rat |
| Sex | Male and Female |
| Animals/Group | 3-4 per sex |
| Routes | Intravenous (IV), Oral (PO) |
| IV Dose | 1-2 mg/kg |
| PO Dose | 10-20 mg/kg |
| Sample Matrix | Plasma |
| Sampling Times | Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hr |
| Analytical Method | LC-MS/MS |
Toxicology and Safety Pharmacology Program
A tiered approach to toxicology is essential to characterize the safety profile of the compound. All studies must be conducted in compliance with GLP regulations (21 CFR Part 58).[2][4]
4.1 Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration.
Protocol: Rodent Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Model: Female Wistar rats.
-
Procedure:
-
Dose a single animal at a starting dose (e.g., 2000 mg/kg).
-
If the animal survives, dose the next animal at a higher dose. If it shows signs of toxicity, dose the next animal at a lower dose.
-
Continue this process until the MTD is identified.
-
Observe animals for clinical signs of toxicity for 14 days.
-
Conduct gross necropsy at the end of the study.
-
4.2 Repeat-Dose Toxicity Studies
Objective: To evaluate the toxicological profile following repeated administration over a period of time (e.g., 28 days). These studies are required in two species, typically a rodent and a non-rodent (e.g., dog or minipig), as per ICH M3(R2) guidelines.[3]
Protocol: 28-Day Oral Toxicity Study in Rats
-
Animal Model: Sprague-Dawley rats (10 per sex per group).
-
Dose Groups:
-
Group 1: Vehicle control.
-
Group 2: Low dose (e.g., 10-20 mg/kg/day).
-
Group 3: Mid dose (e.g., 50-100 mg/kg/day).
-
Group 4: High dose (e.g., 200-400 mg/kg/day, based on MTD).
-
Include satellite groups for toxicokinetic analysis and recovery.
-
-
Procedure:
-
Administer the compound or vehicle daily via oral gavage for 28 consecutive days.
-
Monitor clinical signs, body weight, and food consumption daily.
-
Conduct detailed clinical observations weekly.
-
Perform ophthalmology exams pre-study and at termination.
-
Collect blood for hematology and clinical chemistry, and urine for urinalysis at termination.
-
At termination, conduct a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.
-
Table 2: 28-Day Repeat-Dose Toxicity Study Design
| Parameter | Details |
| Species | Sprague-Dawley Rat, Beagle Dog |
| Animals/Group | 10 rats/sex; 3-4 dogs/sex |
| Dose Levels | Control, Low, Mid, High |
| Duration | 28 days |
| Route | Oral (gavage/capsule) |
| Key Endpoints | Clinical signs, body weight, food consumption, clinical pathology, organ weights, histopathology |
| Compliance | GLP |
4.3 Safety Pharmacology
Objective: To investigate potential adverse effects on vital organ systems. Core battery studies include assessments of the central nervous system (CNS), cardiovascular, and respiratory systems.
Protocol: Irwin Screen (CNS Safety)
-
Animal Model: Male rats.
-
Procedure:
-
Administer vehicle, low, mid, and high doses of the compound.
-
At the time of expected peak plasma concentration (Tmax from PK study), perform a detailed, standardized observation of behavioral and physiological parameters (e.g., alertness, gait, reactivity, body temperature).
-
Cardiovascular Safety: Typically assessed via in vivo telemetry in dogs or monkeys, monitoring blood pressure, heart rate, and ECG.
Efficacy (Pharmacodynamics) Studies
Efficacy studies are designed to test the hypothesis that (2R)-1-oxo-1-pyrrolidinylpropane-2-ol has nootropic effects. The choice of animal model and behavioral assay is critical.[5][6] Combining behavioral and biochemical assays provides a more comprehensive profile.[6]
5.1 Animal Models of Cognitive Impairment
-
Scopolamine-Induced Amnesia: A widely used model where the muscarinic antagonist scopolamine induces transient memory deficits. This model is useful for screening compounds with potential anti-amnesic properties.
-
Age-Associated Cognitive Decline: Using aged rodents (e.g., 18-24 month old rats or mice) that naturally exhibit cognitive decline. This model has higher translational relevance for age-related cognitive disorders.
-
Disease-Specific Models: If a specific therapeutic indication is envisioned, such as Alzheimer's disease, transgenic models (e.g., APP/PS1 mice) may be used.[5]
5.2 Behavioral Assays for Learning and Memory
Protocol: Morris Water Maze (Spatial Learning and Memory)
-
Animal Model: Male C57BL/6 mice (or chosen model).
-
Procedure:
-
Acquisition Phase (4-5 days): Mice are trained to find a hidden platform in a circular pool of opaque water, using spatial cues around the room. Administer the compound or vehicle 30-60 minutes before each training session.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.
-
-
Endpoints:
-
Escape latency during acquisition.
-
Time spent in the target quadrant during the probe trial.
-
Swim speed (to control for motor effects).
-
Protocol: Novel Object Recognition (Recognition Memory)
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Habituation: Allow the rat to explore an empty arena.
-
Training/Familiarization Phase: Place two identical objects in the arena and allow the rat to explore for a set time (e.g., 5 minutes). Administer the compound or vehicle prior to this phase.
-
Test Phase (after a retention interval, e.g., 24 hours): Replace one of the familiar objects with a novel object.
-
-
Endpoint:
-
Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
-
Data Visualization and Workflow
A logical workflow is critical for efficient preclinical development. The following diagrams illustrate the overall process and decision-making logic.
Overall Preclinical Workflow
Caption: High-level workflow for preclinical evaluation.
Dose Selection Logic for Efficacy Studies
Caption: Decision logic for selecting efficacy study doses.
Conclusion
This application note provides a foundational framework for the preclinical animal evaluation of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. By following this structured, multi-phase approach, researchers can generate the high-quality, comprehensive data necessary to robustly assess the compound's therapeutic potential and safety profile. Adherence to international regulatory guidelines and GLP standards throughout this process is paramount for ensuring the integrity of the data and facilitating future regulatory submissions.[1][3][4] The ultimate goal of this preclinical program is to determine if the safety and efficacy data support the advancement of this novel compound into human clinical trials.
References
-
Non-clinical guidelines. European Medicines Agency (EMA). [Link]
-
Non-clinical development. European Medicines Agency (EMA). [Link]
-
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]
-
Basic principles of non-clinical development. EUPATI Open Classroom. [Link]
-
Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. [Link]
-
Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. PubMed. [Link]
-
Roadmap to Reducing Animal Testing in Preclinical Safety Studies. FDA. [Link]
-
The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Cytel. [Link]
-
Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. Bentham Science Publisher. [Link]
-
The efficacy and safety of animal-derived nootropics in cognitive disorders: Systematic review and meta-analysis. PMC - NIH. [Link]
-
Understanding FDA Preclinical Animal Study Requirements for Medical Devices. AseBio. [Link]
-
Preclinical Regulatory Requirements. Social Science Research Institute. [Link]
Sources
- 1. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 2. namsa.com [namsa.com]
- 3. Basic principles of non-clinical development: Non-clinical regulatory guidelines | EUPATI Open Classroom [learning.eupati.eu]
- 4. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (2R)-1-oxo-1-pyrrolidinylpropane-2-ol in Asymmetric Synthesis
Introduction: A Modern Chiral Auxiliary for Stereocontrolled Carbon-Carbon Bond Formation
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and accessible chiral auxiliaries is perpetual. These molecular scaffolds are temporarily incorporated into a prochiral substrate to meticulously guide the formation of new stereocenters, a cornerstone in the synthesis of pharmaceuticals and complex natural products.[1] Among the privileged structures utilized for this purpose, those derived from the "chiral pool," particularly from amino acids like proline, have proven to be exceptionally versatile and effective.
This document provides a detailed technical guide on the application of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol and its enantiomer as robust chiral auxiliaries in asymmetric synthesis. These auxiliaries, which are N-acylated derivatives of prolinol, offer a unique combination of steric hindrance and potential for chelation control, leading to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed, field-proven protocols for their application in asymmetric aldol reactions, and outline procedures for their synthesis and subsequent cleavage.
The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for the stereoselective construction of complex molecular architectures.
Principle of Stereocontrol: The Role of the Pyrrolidine Scaffold
The efficacy of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol as a chiral auxiliary is rooted in the rigid five-membered pyrrolidine ring and the stereochemistry of its substituents. When this auxiliary is appended to a prochiral carbonyl compound, typically forming an amide linkage, it dictates the facial selectivity of subsequent reactions at the α-carbon.
The prevailing mechanism involves the formation of a rigid, chelated enolate intermediate upon deprotonation with a strong base, such as lithium diisopropylamide (LDA). The lithium cation is believed to coordinate to both the enolate oxygen and the hydroxyl group of the propan-2-ol moiety. This chelation, in concert with the steric bulk of the pyrrolidine ring, creates a highly organized transition state that effectively shields one face of the enolate. Consequently, an approaching electrophile is directed to the less hindered face, resulting in a predictable and highly diastereoselective bond formation.
I. Synthesis of the Chiral Auxiliary: (2R)-2-(Pyrrolidin-2-yl)propan-2-ol
The parent amine, (2R)-2-(pyrrolidin-2-yl)propan-2-ol, is the precursor to the N-acylated chiral auxiliary. Its synthesis can be accomplished from the readily available and relatively inexpensive starting material, D-proline. The following protocol is a representative procedure.
Protocol 1: Synthesis of (2R)-2-(Pyrrolidin-2-yl)propan-2-ol
Materials:
-
D-proline
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Methylmagnesium bromide (MeMgBr) in diethyl ether or THF
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, reflux condenser, ice bath, rotary evaporator.
Procedure:
-
Esterification of D-proline:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-proline (1.0 eq) in anhydrous methanol.
-
Cool the suspension in an ice bath and add thionyl chloride (1.2 eq) dropwise.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at reflux for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt as a white solid.
-
-
Grignard Reaction:
-
In a separate flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the proline methyl ester hydrochloride (1.0 eq) and suspend it in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (3.0-3.5 eq) in diethyl ether or THF via the dropping funnel. A vigorous reaction may occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir at reflux for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of water, followed by a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel to afford (2R)-2-(pyrrolidin-2-yl)propan-2-ol as a colorless oil or low-melting solid.
-
II. Preparation of the N-Acyl Chiral Auxiliary: (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
The N-acylated auxiliary is prepared by coupling the parent amine with the desired carboxylic acid. The following is a general procedure for the synthesis of the propionyl derivative, which can be adapted for other acyl groups.
Protocol 2: N-Acylation of (2R)-2-(Pyrrolidin-2-yl)propan-2-ol
Materials:
-
(2R)-2-(pyrrolidin-2-yl)propan-2-ol
-
Propionyl chloride (or other acyl chloride)
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
In a round-bottom flask, dissolve (2R)-2-(pyrrolidin-2-yl)propan-2-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise via a syringe or dropping funnel.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired N-propionylated auxiliary.
III. Application in Asymmetric Aldol Reactions
The N-acylated prolinol auxiliary has proven to be highly effective in directing the stereochemical outcome of aldol reactions. The following protocol details the asymmetric aldol reaction of the N-propionyl derivative with benzaldehyde.
Protocol 3: Asymmetric Aldol Reaction
Materials:
-
N-propionyl-(2R)-2-(pyrrolidin-2-yl)propan-2-ol
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF, anhydrous)
-
Benzaldehyde
-
Lewis acids (e.g., SnCl₂, Cp₂ZrCl₂, TMSCl) - optional, for tuning selectivity
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Enolate Formation:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).
-
Cool the LDA solution back to -78 °C.
-
In a separate flask, dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF and add this solution dropwise to the LDA solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Add freshly distilled benzaldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.
-
The aldol adducts can be purified by column chromatography on silica gel.
-
Tuning Stereoselectivity with Lewis Acids
The diastereoselectivity of the aldol reaction can be significantly influenced by the addition of Lewis acids.[2][3] This is attributed to alterations in the chelation of the transition state.
-
Tin(II) Chloride (SnCl₂): Tends to favor the formation of the syn-aldol product.[2]
-
Zirconocene Dichloride (Cp₂ZrCl₂): Can induce higher anti-selectivity.[2]
-
Trimethylsilyl Chloride (TMSCl): Has been reported to give high selectivity for one syn- and one anti-diastereomer.[2]
The Lewis acid is typically added to the enolate solution before the addition of the aldehyde. The optimal Lewis acid and reaction conditions should be determined empirically for each substrate combination.
Data Presentation: Representative Diastereoselectivities
| Electrophile | Lewis Acid Additive | Diastereomeric Ratio (syn:anti) | Reference |
| Benzaldehyde | None | Varies with conditions | [3] |
| Benzaldehyde | SnCl₂ | up to 73:27 | [3] |
| Benzaldehyde | Cp₂ZrCl₂ | up to 27:73 (reversal) | [3] |
Note: The stereochemical descriptors (syn/anti) refer to the relative configuration of the newly formed stereocenters.
IV. Cleavage of the Chiral Auxiliary
A critical step in the use of a chiral auxiliary is its efficient removal from the product without racemization of the newly formed stereocenter.[4] The amide bond of the N-acyl prolinol auxiliary can be cleaved under various conditions to yield the desired carboxylic acid, ester, or alcohol.
Protocol 4: Hydrolytic Cleavage to the Carboxylic Acid
Materials:
-
Aldol adduct
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
1,4-Dioxane or other suitable solvent
-
Water
-
Ethyl acetate or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the aldol adduct in a mixture of 1,4-dioxane and water.
-
Add a catalytic or stoichiometric amount of strong acid (e.g., H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether to remove the cleaved auxiliary.
-
Acidify the aqueous layer with concentrated HCl to pH ~2 and extract the desired β-hydroxy carboxylic acid with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Note: Acidic hydrolysis may lead to low yields and some degree of epimerization. Milder cleavage methods may be necessary for sensitive substrates.[2]
Visualization of Key Concepts
Diagram 1: Synthesis of the Chiral Auxiliary
Caption: General workflow for asymmetric aldol synthesis.
Diagram 3: Proposed Chelated Transition State
Caption: Model of the chelation-controlled transition state.
Conclusion and Future Outlook
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol and its derivatives are highly effective and versatile chiral auxiliaries for asymmetric synthesis. Their straightforward preparation from D-proline, the predictable stereochemical outcomes they afford in reactions such as the aldol addition, and the established protocols for their removal make them valuable tools for the synthesis of enantiomerically enriched molecules. The ability to tune the diastereoselectivity through the use of Lewis acids adds another layer of control for the synthetic chemist.
Further research in this area could explore the application of these auxiliaries in a broader range of asymmetric transformations, including Michael additions, alkylations, and Diels-Alder reactions. The development of milder and more efficient cleavage conditions would also enhance their utility, particularly for sensitive substrates. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of this powerful class of chiral auxiliaries in both academic and industrial research settings.
References
-
El-Gharabawy, H., & Shaimaa, H. (2017). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 14(11), 2399-2410. [Link]
-
Benaglia, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(22), 5488. [Link]
-
Scribd. (n.d.). Proline-Catalyzed Asymmetric Aldol Reaction. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions. [Link]
-
ResearchGate. (n.d.). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. [Link]
-
MySkinRecipes. (n.d.). 2-(Pyrrolidin-2-yl)propan-2-ol. [Link]
-
PubMed. (1985). Cleavage at acyl-proline bonds with sodium in liquid ammonia: application with nanomolar amounts of peptides and separation of products by high-performance liquid chromatography for structural analysis. Analytical Biochemistry, 151(2), 225-30. [Link]
-
PubMed. (2018). Features of Auxiliaries that Enable Native Chemical Ligation beyond Glycine and Cleavage via Radical Fragmentation. Angewandte Chemie International Edition in English, 57(11), 2939-2943. [Link]
-
ResearchGate. (2014). Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. [Link]
-
ResearchGate. (n.d.). Methods for synthesis of 1-(pyrrolidin-2-yl)propan-2-one derivatives. [Link]
-
Wit Pharm. (n.d.). 2-[(2S)-pyrrolidin-2-yl]propan-2-ol CAS NO.92053-25-3. [Link]
- Google Patents. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
ResearchGate. (2024). Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. [Link]
-
MDPI. (2022). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
Sources
Application Note: A Multi-modal Analytical Strategy for the Identification and Characterization of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol Metabolites
Introduction: The Imperative of Metabolite Analysis
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a small molecule characterized by high polarity, a stereocenter, a hydroxyl group available for conjugation, and a lactam (amide) ring susceptible to hydrolysis. Understanding how the body processes this compound is paramount. Metabolite profiling helps to:
-
Identify pharmacologically active or reactive metabolites that could influence the therapeutic or toxicological profile.
-
Elucidate clearance mechanisms, which informs dosing regimens.
-
Fulfill regulatory requirements for safety assessment of metabolites.
The inherent polarity of the parent compound and its expected metabolites presents a significant bioanalytical challenge, primarily in achieving adequate retention on traditional reversed-phase liquid chromatography (RPLC) columns and efficient extraction from biological samples.[1][2] This guide provides a systematic approach to overcome these challenges.
Predicted Metabolic Pathways
Based on the structure of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, several metabolic transformations (Phase I and Phase II) are anticipated. These predictions guide the analytical search for expected mass shifts.
-
Phase I (Functionalization):
-
Oxidation (+15.9949 Da): Hydroxylation at various positions on the pyrrolidinone ring or the propyl sidechain is a common metabolic route.
-
Hydrolysis of the Lactam Ring (+18.0106 Da): The amide bond in the pyrrolidinone ring can be enzymatically cleaved to form an open-chain amino acid derivative.
-
-
Phase II (Conjugation):
-
Glucuronidation (+176.0321 Da): The primary alcohol is a prime site for conjugation with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion.
-
Sulfation (+79.9568 Da): Conjugation with a sulfo group at the hydroxyl moiety is another possibility.
-
Figure 1: Predicted metabolic pathways for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Integrated Analytical Workflow
A successful metabolite identification campaign requires a structured, multi-step approach. The workflow below illustrates the logical progression from sample receipt to final structural confirmation.
Figure 2: Overall workflow for metabolite identification and structural elucidation.
Sample Preparation: Protocols and Rationale
The goal of sample preparation is to remove interfering endogenous components (e.g., proteins, salts, phospholipids) while maximizing the recovery of the analytes of interest.[3] Given the polarity of the target compounds, protein precipitation and solid-phase extraction are highly effective.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This method is fast, simple, and ideal for initial screening. It works by denaturing proteins with a cold organic solvent, causing them to precipitate out of solution.
-
Rationale: Using a 3:1 or 4:1 ratio of cold solvent to plasma ensures efficient protein crashing. Acetonitrile is often preferred as it typically yields a cleaner supernatant than methanol. The low temperature minimizes enzymatic degradation during the procedure.
-
Methodology:
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile containing an analytical internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE provides a cleaner extract than PPT by using a stationary phase to selectively retain analytes while interferences are washed away. A mixed-mode or polymer-based sorbent is recommended for capturing a broad range of polar metabolites.
-
Rationale: Urine has high salt content and variable pH, which can interfere with analysis. An SPE cleanup removes these salts and concentrates the analytes. A polymeric sorbent offers robust performance across a wide pH range and is suitable for capturing both the parent drug and its more polar metabolites.
-
Methodology:
-
Centrifuge urine at 2,000 x g for 10 minutes to remove particulates.[4]
-
Dilute 500 µL of supernatant with 500 µL of 2% formic acid in water.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.
-
Loading: Load the diluted urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Chromatographic and Mass Spectrometric Analysis
The separation and detection of polar metabolites is most effectively achieved using a combination of specialized liquid chromatography and high-resolution mass spectrometry.[5][6]
Chromatographic Strategy: HILIC and RPLC
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred technique for polar analytes that are poorly retained in reversed-phase.[1][7][8] HILIC uses a polar stationary phase (e.g., amide, silica) and a high organic mobile phase, promoting the retention of polar compounds.
-
Reversed-Phase Liquid Chromatography (RPLC): While challenging, RPLC can be used, especially for less polar metabolites or with specific columns (e.g., AQ-type C18) designed for use with highly aqueous mobile phases.[1][9]
Protocol 3: HILIC-HRMS Method for Metabolite Profiling
This protocol is designed for the untargeted discovery of metabolites in prepared samples. The use of a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is critical for accurate mass measurements, which enables the confident determination of elemental compositions.[5]
| Parameter | Setting | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | Amide-HILIC, 100 x 2.1 mm, 1.7 µm | Excellent retention and selectivity for polar compounds.[10] |
| Mobile Phase A | 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Water:Acetonitrile | Provides ions for ESI and buffers the mobile phase. |
| Mobile Phase B | 10 mM Ammonium Formate, 0.1% Formic Acid in 5:95 Water:Acetonitrile | The high organic content drives retention in HILIC.[7] |
| Gradient | 95% B -> 50% B over 10 min | A gradual decrease in organic content elutes analytes by increasing polarity. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Injection Vol. | 2-5 µL | |
| MS System | High-Resolution Q-TOF or Orbitrap MS | Required for accurate mass assignment (<5 ppm). |
| Ionization Mode | ESI Positive & Negative (separate runs or polarity switching) | Captures a wider range of metabolites, as some ionize preferentially in one mode.[11] |
| Scan Mode | Full Scan (m/z 70-1000) followed by data-dependent MS/MS (Top 3-5 ions) | Full scan detects all ions; data-dependent MS/MS provides fragmentation data for structural clues. |
| Resolution | >30,000 FWHM |
Definitive Structural Elucidation with NMR
While HRMS provides the elemental composition and fragmentation data, it often cannot distinguish between isomers or definitively pinpoint the location of a metabolic modification.[3][5] For novel or structurally ambiguous metabolites, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure determination.[12][13][14][15]
Protocol 4: HPLC Fraction Collection and NMR Sample Preparation
-
Rationale: Sufficient mass (typically >50 µg) of a purified metabolite is required for NMR analysis. This necessitates scaling up the analytical LC method to a semi-preparative scale to isolate the compound of interest.
-
Methodology:
-
Develop a semi-preparative HPLC method based on the analytical HILIC or RPLC conditions, using a larger column (e.g., 10 mm ID).
-
Inject a larger volume of a pooled and concentrated extract.
-
Collect the eluent corresponding to the target metabolite peak using a fraction collector triggered by UV or MS signal.
-
Pool the fractions containing the pure metabolite and evaporate the solvent completely.
-
Repeatedly dissolve the residue in deuterated water (D₂O) or methanol-d₄ and re-evaporate to exchange residual protons from the mobile phase.
-
Finally, dissolve the purified sample in a suitable deuterated solvent (e.g., 500 µL of methanol-d₄) in a high-quality NMR tube.
-
Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra. The structural changes compared to the parent compound's spectrum will confirm the metabolite's structure.[16]
-
Conclusion
The analysis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol metabolites requires a tailored approach that addresses their inherent polarity. The integrated workflow presented here, combining optimized sample preparation, advanced HILIC-HRMS for screening, and NMR for definitive identification, provides a robust and reliable strategy. By understanding the rationale behind each step, researchers can effectively characterize the metabolic fate of this and other polar NCEs, accelerating the drug development process with high-quality, scientifically sound data.
References
- Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst (RSC Publishing).
- Nuclear magnetic resonance (NMR)-based drug metabolite profiling. PubMed.
- Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group.
- Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling. Springer Nature Experiments.
- Metabolite Identification in NMR-based Metabolomics. Bentham Science.
- Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst (RSC Publishing), DOI:10.1039/D0AN01319F.
- A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PMC - PubMed Central.
- NMR Spectroscopy and Databases for the Identification of Metabolites. Bruker.
- Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC - PubMed Central.
- Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PMC - PubMed Central.
- Analytical strategies for identifying drug metabolites. ResearchGate.
- Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. MDPI.
- BA Method Development: Polar Compounds. BioPharma Services.
- High Throughput LC-MS Platform for Large Scale Screening of Bioactive Polar Lipids in Human Plasma and Serum. Journal of Proteome Research - ACS Publications.
- Dual LC column characterization for mass spectrometry-based small molecule profiling of human plasma and serum. ResearchGate.
- Analytical strategies for identifying drug metabolites. PubMed.
- The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers.
- Bioanalysis of Small and Large Molecules using LC-MS. Charles River Laboratories.
- Mass Spectrometry analysis of Small molecules. SlideShare.
Sources
- 1. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 7. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 11. uab.edu [uab.edu]
- 12. Nuclear magnetic resonance (NMR)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bionmr.unl.edu [bionmr.unl.edu]
- 14. Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 15. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 16. benthamscience.com [benthamscience.com]
The Emerging Role of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Significance of Chiral Pyrrolidine Scaffolds in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and synthetic compounds with significant biological activity.[1] Its five-membered saturated structure allows for a three-dimensional exploration of chemical space, which is often crucial for potent and selective interactions with biological targets.[2] The incorporation of stereogenic centers within the pyrrolidine framework or its substituents introduces chirality, a fundamental aspect of molecular recognition in biological systems. Many drugs are effective only as a single enantiomer, making the development of stereoselective synthetic methods a cornerstone of modern drug discovery.[1][3]
This guide focuses on the synthesis and potential applications of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol , a chiral molecule that combines the structural features of a pyrrolidinone with a chiral secondary alcohol. While this specific molecule is not extensively documented in current literature, its structural motifs suggest significant potential as a versatile building block and chiral auxiliary in the synthesis of complex pharmaceutical agents. These application notes provide a comprehensive overview of a proposed synthesis and detailed protocols for its potential use, drawing upon established principles of asymmetric synthesis and the known utility of related pyrrolidine derivatives.
Proposed Synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
The synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol can be envisioned through the coupling of a suitable pyrrolidine precursor with a chiral C3 building block. A robust and straightforward approach involves the acylation of (2R)-1-aminopropan-2-ol with a pyrrolidinone-based carboxylic acid derivative. This method ensures the retention of the desired stereochemistry at the propanol moiety.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Detailed Synthesis Protocol
Protocol 1: Synthesis of 1-(2-Oxopyrrolidin-1-yl)acetic acid (Intermediate)
-
Reaction Setup: To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Alkylation: After stirring for 30 minutes, add methyl 2-bromoacetate (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol and water. Add lithium hydroxide (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with dichloromethane (3x). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 1-(2-oxopyrrolidin-1-yl)acetic acid.
Protocol 2: Amide Coupling to form (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
-
Acid Activation: Dissolve 1-(2-oxopyrrolidin-1-yl)acetic acid (1.0 eq) in anhydrous dichloromethane. Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir for 2 hours at room temperature. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Coupling Reaction: Dissolve the resulting acid chloride in anhydrous dichloromethane and add it dropwise to a solution of (2R)-1-aminopropan-2-ol (1.1 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.
-
Reaction Progression: Allow the reaction to stir at room temperature for 4-6 hours.
-
Purification: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to obtain (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Applications in Medicinal Chemistry
The unique structure of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol makes it a valuable candidate for several applications in medicinal chemistry, primarily as a chiral building block for the synthesis of more complex molecules and as a chiral auxiliary to control stereochemistry in asymmetric reactions.
Chiral Building Block for Novel Pharmaceutical Agents
The pyrrolidinone core is present in several marketed drugs, including the nootropic agent piracetam and its derivatives.[4][5][6] The chiral hydroxypropyl side chain can be further functionalized to introduce additional pharmacophoric features or to modulate the physicochemical properties of a lead compound, such as solubility and metabolic stability.
Potential Therapeutic Targets:
-
Central Nervous System (CNS) Disorders: The structural similarity to nootropic agents suggests potential applications in the development of new treatments for cognitive disorders.
-
Antiviral and Anticancer Agents: The pyrrolidine scaffold is a common motif in various antiviral and anticancer compounds.[1]
-
Enzyme Inhibitors: The hydroxyl group can act as a hydrogen bond donor, interacting with active sites of enzymes such as kinases or proteases.
Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction.[7] The (2R)-1-oxo-1-pyrrolidinylpropane-2-ol can be employed as a chiral auxiliary in a variety of asymmetric transformations.
Workflow for Application as a Chiral Auxiliary:
Caption: General workflow for employing (2R)-1-oxo-1-pyrrolidinylpropane-2-ol as a chiral auxiliary.
Protocol 3: Asymmetric Aldol Reaction
-
Formation of the Chiral Enolate: The hydroxyl group of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol is first acylated with propionyl chloride to form the corresponding ester. This ester is then treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at -78 °C to generate the chiral enolate.
-
Aldol Addition: An aldehyde (e.g., benzaldehyde) is added to the enolate solution at -78 °C. The steric hindrance provided by the chiral auxiliary directs the approach of the aldehyde, leading to a diastereoselective aldol addition.
-
Work-up and Analysis: The reaction is quenched with a proton source (e.g., saturated ammonium chloride). The product is extracted, purified, and the diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved from the aldol product by hydrolysis (e.g., with LiOH) or reduction (e.g., with LiBH4) to yield the enantiomerically enriched β-hydroxy acid or alcohol, respectively.
Table 1: Potential Asymmetric Reactions Utilizing (2R)-1-oxo-1-pyrrolidinylpropane-2-ol as a Chiral Auxiliary
| Reaction Type | Substrate | Reagents | Expected Outcome |
| Aldol Reaction | Prochiral aldehyde/ketone | LDA, Lewis acid | Enantiomerically enriched β-hydroxy carbonyl compound |
| Alkylation | Alkyl halide | LDA, HMPA | Enantiomerically enriched α-alkylated carbonyl compound |
| Diels-Alder Reaction | Diene and dienophile | Lewis acid | Enantiomerically enriched cyclohexene derivative |
| Michael Addition | α,β-Unsaturated carbonyl | Organocuprate | Enantiomerically enriched 1,5-dicarbonyl compound |
Conclusion
While (2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a relatively unexplored molecule, its constituent parts—the pyrrolidinone core and a chiral secondary alcohol—are well-established motifs in medicinal and synthetic organic chemistry. The proposed synthetic route is robust and relies on well-understood chemical transformations. The potential applications as both a chiral building block and a chiral auxiliary are significant, offering medicinal chemists a new tool for the stereoselective synthesis of complex and biologically active molecules. Further research into the synthetic utility and biological properties of this compound is warranted and holds considerable promise for advancing drug discovery efforts.
References
- Google Patents. 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. US6784197B2.
- Google Patents. 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses. WO2001064637A1.
-
MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]
- Google Patents. 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses. US7217826B2.
- Google Patents. 2-oxo-1-pyrrolidine derivatives, pharmaceutical preparations and their use in the manufacture of a medicament. NO2016005I1.
-
ResearchGate. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. Available from: [Link]
-
PubMed. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]
-
ResearchGate. Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. Available from: [Link]
-
National Center for Biotechnology Information. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Available from: [Link]
-
Wikipedia. Chiral auxiliary. Available from: [Link]
-
National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
PubMed. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Available from: [Link]
-
ResearchGate. New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline. Available from: [Link]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 5. WO2001064637A1 - 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses - Google Patents [patents.google.com]
- 6. US7217826B2 - 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses - Google Patents [patents.google.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Note: A Step-by-Step Guide to the Stereoselective Synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of the chiral molecule (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. The synthetic strategy is centered on the direct amide coupling of the readily available chiral precursor, (R)-lactic acid, with pyrrolidine. We detail a robust methodology employing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in conjunction with 1-hydroxybenzotriazole (HOBt) to ensure the retention of stereochemical integrity at the chiral center. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, offering both a practical, step-by-step procedure and a thorough explanation of the underlying chemical principles.
Introduction and Mechanistic Rationale
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a chiral hydroxy amide containing the pharmacologically significant pyrrolidine scaffold.[1][2] The presence of a defined stereocenter makes stereoselective synthesis crucial for its application as a chiral building block or in biological studies. The most direct and atom-economical approach to this molecule is the formation of an amide bond between (R)-lactic acid and pyrrolidine.
However, the direct reaction between a carboxylic acid and an amine is generally inefficient. Amines are basic and will readily deprotonate carboxylic acids to form an ammonium carboxylate salt, rendering the amine non-nucleophilic and the carboxylate electrophilically inert.[3][4] To overcome this, a coupling agent is required to activate the carboxylic acid.
In this protocol, we utilize N,N'-dicyclohexylcarbodiimide (DCC), a widely used and cost-effective dehydrating agent for amide bond formation.[1][5] The mechanism involves the initial activation of the (R)-lactic acid's carboxyl group by DCC. The acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate possesses an excellent leaving group, priming it for nucleophilic attack by the secondary amine, pyrrolidine.[3][4]
A critical consideration in the coupling of chiral α-substituted acids, such as α-hydroxy or α-amino acids, is the risk of racemization at the stereocenter. To mitigate this, 1-hydroxybenzotriazole (HOBt) is employed as an additive.[6][7] HOBt rapidly traps the reactive O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is sufficiently reactive to couple efficiently with the amine but is significantly less prone to racemization.[6] The use of HOBt is a standard and field-proven strategy to preserve the enantiomeric purity of the final product.[7][8]
Experimental Protocol
This protocol details the synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Equipment
| Reagents & Solvents | Grade | Supplier | Equipment |
| (R)-(−)-Lactic acid (≥98%) | Reagent | Sigma-Aldrich | Magnetic stirrer with stir bar |
| Pyrrolidine (≥99%) | Reagent | Sigma-Aldrich | Round-bottom flask (100 mL) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Synthesis | Sigma-Aldrich | Ice bath |
| 1-Hydroxybenzotriazole (HOBt) hydrate | Synthesis | Sigma-Aldrich | Buchner funnel and filter paper |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich | Separatory funnel (250 mL) |
| 1 M Hydrochloric Acid (HCl) | ACS | Fisher Scientific | Rotary evaporator |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS | Fisher Scientific | Glassware for extraction |
| Brine (Saturated NaCl solution) | ACS | Fisher Scientific | Flash chromatography system |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Fisher Scientific | NMR tubes, Mass spec vials |
| Silica Gel for Column Chromatography | 230-400 mesh | Sorbent Technologies | Chiral HPLC column |
Step-by-Step Synthesis Procedure
-
Reactant Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add (R)-lactic acid (0.90 g, 10.0 mmol) and 1-hydroxybenzotriazole hydrate (1.53 g, 10.0 mmol).
-
Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are fully dissolved.
-
Activation: Cool the flask in an ice bath to 0 °C. Once cooled, add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 eq) to the solution in one portion. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Amine Addition: To the stirring suspension, add pyrrolidine (0.71 g, 0.84 mL, 10.0 mmol) dropwise over 5 minutes using a syringe. Ensure the temperature remains below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 18 hours.
-
Work-up - DCU Removal: After 18 hours, a dense white precipitate of the dicyclohexylurea (DCU) byproduct will have formed.[6] Filter the reaction mixture through a Buchner funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM (approx. 10 mL) to recover any trapped product.
-
Work-up - Aqueous Extraction: Transfer the combined filtrate to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove any unreacted pyrrolidine.
-
Wash with saturated NaHCO₃ solution (2 x 25 mL) to remove unreacted HOBt and (R)-lactic acid.
-
Wash with brine (1 x 30 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product via flash column chromatography on silica gel.[9] A gradient elution system of ethyl acetate in hexanes (e.g., starting from 30% and gradually increasing to 70% ethyl acetate) is typically effective. Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield pure (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (ee %) and confirm the retention of stereochemistry.[10][11]
Data Summary and Visualization
Quantitative Reaction Data
| Parameter | Value | Rationale |
| Scale | 10.0 mmol | Standard laboratory scale |
| Molar Equivalents (Lactic Acid) | 1.0 | Limiting Reagent |
| Molar Equivalents (Pyrrolidine) | 1.0 | Stoichiometric coupling |
| Molar Equivalents (DCC) | 1.1 | A slight excess ensures full activation of the acid[3] |
| Molar Equivalents (HOBt) | 1.0 | Stoichiometric amount effectively suppresses racemization[6] |
| Temperature | 0 °C to RT | Initial cooling minimizes side reactions during activation[12] |
| Reaction Time | 18 hours | Allows for complete reaction |
| Expected Yield | 70-90% | Typical for DCC/HOBt couplings[4] |
Synthetic Workflow Diagram
Caption: Synthetic workflow for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Safety and Handling Precautions
-
DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a potent sensitizer and can cause severe allergic reactions upon skin contact. Always handle with impermeable gloves (nitrile is insufficient; use thicker butyl rubber or laminate gloves) and in a fume hood.
-
Pyrrolidine: Corrosive and flammable. It can cause severe skin burns and eye damage. Handle with appropriate gloves and eye protection in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM must be conducted in a well-ventilated fume hood.
-
HOBt (1-Hydroxybenzotriazole): Can be explosive when dry. It is typically supplied hydrated, which is much safer. Avoid excessive heating or grinding of the solid.
References
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]
-
Preparation of amides using DCC. Khan Academy. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). National Center for Biotechnology Information. [Link]
-
What Is DCC Coupling In Amide Bond Formation? (2024). YouTube. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
The Chemistry of Amide Formation: Why HOBt is a Preferred Condensation Reagent. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Waty-valley. [Link]
-
Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. (2021). ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. (2021). National Center for Biotechnology Information. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
Chiral Drug Separation. ScienceDirect. [Link]
-
Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. (2000). PubMed. [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. [Link]
-
Visible Light-Induced Coupling of Carboxylic Acids with Alcohols and Amines. (2021). ResearchGate. [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2023). Journal of the American Chemical Society. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. (2007). National Center for Biotechnology Information. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2018). Beilstein Journals. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]
-
Supplementary Information for "Synthesis, Properties, and Crystallization of Alternating Stereo Copolymer...". The Royal Society of Chemistry. [Link]
-
Lactic Acid-Catalyzed Transamidation Reactions of Carboxamides with Amines. (2016). ResearchGate. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). ResearchGate. [Link]
-
Choosing amide coupling agent. (2023). Reddit. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. DCC - Enamine [enamine.net]
- 6. peptide.com [peptide.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. bachem.com [bachem.com]
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol for enzyme inhibition assays
An Application Guide for the Enzymatic Characterization of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Introduction: The Pyrrolidine Scaffold in Enzyme Inhibition
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow it to engage in specific interactions with the active sites of various enzymes. Consequently, pyrrolidine derivatives have been successfully developed as inhibitors for a wide range of enzyme classes, including those crucial in metabolic diseases, infectious diseases, and oncology.[1][2][3] For instance, derivatives of this scaffold have demonstrated potent inhibitory activity against enzymes like α-amylase and α-glucosidase, which are key targets in managing type-2 diabetes, as well as enzymes like autotaxin and tumor necrosis factor-alpha converting enzyme (TACE) involved in inflammation and cancer.[1][4][5][6]
This document provides a comprehensive application guide for researchers, scientists, and drug development professionals on how to approach the characterization of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol , a novel compound within this promising class. The following sections offer detailed protocols and expert insights for conducting robust enzyme inhibition assays to determine its potency and preliminary mechanism of action.
Part 1: Foundational Steps and Pre-Assay Considerations
Before quantitative assessment of inhibition, a rigorous foundational setup is paramount. The choices made here directly impact the quality and interpretability of the final data.
Compound Management and Quality Control
Proper handling of the test compound is the first step in a reliable assay.
-
Solubility Assessment: (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, like many small molecules, is likely to have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM). It is critical to determine the compound's solubility limit in DMSO and to ensure the final concentration of DMSO in the enzymatic assay does not exceed 1%, as higher concentrations can perturb enzyme structure and activity.
-
Stock Solution Preparation: Prepare a concentrated stock solution in 100% DMSO. Aliquot this stock into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Purity Verification: The purity of the test compound should be confirmed via methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to ensure that the observed inhibitory activity is not due to a contaminant.
Target Enzyme and Substrate Selection
The rationale for selecting a target enzyme should be driven by the structural class of the inhibitor. Given that pyrrolidine derivatives have shown broad activity, potential targets could include:
-
Glycosidases: α-glucosidase or α-amylase.[1]
-
Proteases: Such as deubiquitinating enzymes (USPs) or matrix metalloproteinases (MMPs).[7]
-
Kinases: A diverse family of enzymes where small molecule inhibitors are common.
-
Acetyltransferases: As shown by inhibitors of aminoglycoside 6′-N-acetyltransferase.[2]
Essential Enzyme Kinetic Characterization: Determining Kₘ
It is a common and critical error to proceed with inhibition assays without first characterizing the enzyme's intrinsic kinetics. The Michaelis constant (Kₘ), which represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ), is a fundamental parameter.[8][9] The potency of an inhibitor, reported as the IC₅₀ value, is highly dependent on the substrate concentration used in the assay, particularly for competitive inhibitors.[10]
Protocol for Kₘ Determination:
-
Select a range of substrate concentrations: Typically, this range should bracket the expected Kₘ, from 0.2 × Kₘ to 5 × Kₘ or higher.[9]
-
Measure Initial Velocity (v₀): For each substrate concentration, measure the rate of the reaction under conditions where less than 10% of the substrate has been consumed. This ensures the measurement reflects the initial velocity.[9]
-
Plot and Analyze: Plot the initial velocity (v₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to obtain the Kₘ and Vₘₐₓ values.
Part 2: Standard Protocol for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor.[11] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.
Materials and Reagents
-
Purified target enzyme of interest
-
Enzyme-specific substrate
-
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol (Test Compound)
-
Reference Inhibitor (Positive Control)
-
Assay Buffer (Optimized for pH, ionic strength, and cofactors for the target enzyme)
-
100% DMSO
-
96-well clear, flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader (spectrophotometer or fluorometer)
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the standard workflow for determining the IC₅₀ value in a 96-well plate format.
Caption: Workflow for IC₅₀ determination.
Step-by-Step Assay Protocol
-
Compound Dilution:
-
Create a top working concentration of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol by diluting the DMSO stock into the assay buffer. Ensure the DMSO percentage is constant across all wells.
-
Perform a 10-point, 3-fold serial dilution in the assay buffer. This creates a wide concentration range to define a complete dose-response curve.
-
-
Assay Plate Setup:
-
Add the serially diluted compound to the appropriate wells of the 96-well plate (e.g., 10 µL per well).
-
Crucial Controls: Prepare wells for:
-
100% Activity Control (Negative Control): Contains enzyme and substrate, but only the vehicle (e.g., buffer with DMSO), not the inhibitor. This defines the uninhibited reaction rate.
-
0% Activity Control (Background Control): Contains substrate and vehicle, but no enzyme. This accounts for any non-enzymatic substrate degradation.
-
Positive Control: Contains a known inhibitor of the target enzyme to validate assay performance.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add the enzyme solution to all wells except the 0% activity control.
-
Gently mix the plate and incubate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells. For competitive inhibitors, it is standard to use a substrate concentration equal to or below the Kₘ value.[9]
-
Immediately place the plate in a microplate reader and measure the product formation (increase in absorbance/fluorescence) or substrate depletion (decrease in signal) over time (kinetic mode) or at a single fixed time point (endpoint mode).
-
-
Data Analysis:
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_uninhibited - Rate_background))
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC₅₀: Use non-linear regression to fit the data to a sigmoidal dose-response equation (variable slope) to determine the IC₅₀ value.[11][12]
-
Part 3: Interpreting Results and Advanced Characterization
An IC₅₀ value is a measure of potency, but it is not an absolute constant. It provides a critical starting point for deeper mechanistic investigation.
Data Presentation
Summarize the quantitative results in a clear, structured table.
| Compound | Target Enzyme | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| (2R)-1-oxo-1-pyrrolidinylpropane-2-ol | Enzyme Name | Value ± SD | Value | Value |
| Reference Inhibitor | Enzyme Name | Value ± SD | Value | Value |
Investigating the Mechanism of Inhibition (MoI)
The initial IC₅₀ assay does not reveal how the compound inhibits the enzyme. Follow-up studies are necessary to determine the mechanism of inhibition (MoI). A common approach involves measuring the IC₅₀ value at several different substrate concentrations. The way the IC₅₀ value changes with substrate concentration provides clues to the MoI.[10]
-
Competitive Inhibition: The IC₅₀ value increases linearly with increasing substrate concentration.
-
Non-competitive Inhibition: The IC₅₀ value is independent of the substrate concentration.
-
Uncompetitive Inhibition: The IC₅₀ value decreases with increasing substrate concentration.
Caption: Simplified models of enzyme inhibition mechanisms.
From IC₅₀ to Kᵢ: The Cheng-Prusoff Relationship
While the IC₅₀ is a useful measure of potency, the inhibition constant (Kᵢ) is a more fundamental thermodynamic parameter that reflects the binding affinity of the inhibitor for the enzyme.[13] For competitive inhibitors, the IC₅₀ can be converted to a Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration of substrate used in the assay.[12]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
Kᵢ is the inhibition constant.
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate used in the assay.
-
Kₘ is the Michaelis constant of the substrate.
This conversion allows for a more standardized comparison of inhibitor potencies across different studies and experimental conditions.[12]
Conclusion
This application note provides a robust framework for the initial characterization of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol as a potential enzyme inhibitor. By following a systematic approach that begins with fundamental enzyme kinetics and proceeds to careful IC₅₀ determination and preliminary mechanistic studies, researchers can generate high-quality, reliable data. The pyrrolidine scaffold holds significant promise in drug discovery, and the rigorous evaluation of new derivatives like the one discussed here is a critical step in identifying novel therapeutic agents.
References
-
Bhat, A. A., Tandon, N., & Singh, I. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 139, 106752. [Link]
-
EDx. (n.d.). IC50 Determination. Retrieved from edx.org. [Link]
-
Cervantes, J. L., & Chow, D. C. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 24(13), 11116. [Link]
-
Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]
-
Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Goksen, Z., et al. (2023). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega. [Link]
-
Akhtar, M. J., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Chemistry & Biodiversity, 19(5), e202100918. [Link]
-
Auld, D. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 40-43. [Link]
-
Ghorab, M. M., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic Chemistry, 96, 103582. [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Strategies to develop enzyme assays. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from NCBI Bookshelf. [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from ResearchGate. [Link]
-
Golebiowski, A., et al. (2003). Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). Bioorganic & Medicinal Chemistry Letters, 13(12), 2035-40. [Link]
-
ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from ResearchGate. [Link]
-
Patel, T., et al. (2025). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. [Link]
-
Colombo, M., et al. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. Bioorganic & Medicinal Chemistry, 18(10), 3324-3333. [Link]
Sources
- 1. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. courses.edx.org [courses.edx.org]
- 13. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Welcome to the technical support center for the synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on providing practical, experience-based solutions to common challenges encountered during this synthesis.
Introduction to the Synthesis
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a chiral molecule of interest in pharmaceutical research. Its synthesis typically involves the nucleophilic attack of a chiral amino alcohol, (R)-(-)-1-amino-2-propanol, on a lactone, most commonly γ-butyrolactone. While seemingly straightforward, achieving high yield and purity can be challenging due to potential side reactions and the need to preserve stereochemical integrity. This guide will address these critical aspects to enhance the efficiency and success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Initiation and Reagent Selection
Q1: What is the most common and efficient method for synthesizing (2R)-1-oxo-1-pyrrolidinylpropane-2-ol?
A1: The most prevalent and atom-economical approach is the direct amidation of γ-butyrolactone with (R)-(-)-1-amino-2-propanol. This reaction involves the ring-opening of the lactone by the primary amine of the amino alcohol. To drive this reaction to completion and achieve optimal yields, careful consideration of reaction conditions is paramount.
Q2: I am not observing any product formation. What could be the issue?
A2: A lack of product formation, or a stalled reaction, can often be attributed to several factors:
-
Insufficient Temperature: The direct amidation of lactones typically requires elevated temperatures to overcome the activation energy of the ring-opening step. Reactions are often performed at temperatures ranging from 80°C to 150°C.
-
Reagent Quality: Ensure the purity of your starting materials. (R)-(-)-1-amino-2-propanol can be hygroscopic, and water contamination can impede the reaction. Similarly, the quality of γ-butyrolactone is crucial.
-
Lack of Catalyst: While the reaction can proceed without a catalyst, certain catalysts can significantly enhance the reaction rate.
Q3: Should I use a catalyst for the amidation of γ-butyrolactone?
A3: While not always strictly necessary, a catalyst can be beneficial, especially if you are aiming for lower reaction temperatures or shorter reaction times. Both acid and base catalysts can be employed for the amidation of lactones. For this specific transformation, a mild base catalyst may be advantageous to deprotonate the hydroxyl group of the amino alcohol, increasing its nucleophilicity. However, strong bases should be avoided as they can promote side reactions.[1][2] Lewis acids have also been reported to catalyze the amidation of esters and could be explored.
Yield Improvement and Side Reaction Mitigation
Q4: My reaction yield is consistently low. What are the common side reactions, and how can I minimize them?
A4: Low yields in this synthesis are often a consequence of competing side reactions. The primary culprits include:
-
Ring-opening of the Lactone by the Hydroxyl Group: The hydroxyl group of (R)-(-)-1-amino-2-propanol can also act as a nucleophile, leading to the formation of an ester byproduct. This is generally less favorable than amine attack but can occur, especially at very high temperatures.
-
Dehydration of the Product: At elevated temperatures, the final product, a hydroxy amide, can undergo dehydration, leading to the formation of an unsaturated pyrrolidinone derivative.
-
Racemization: While the chiral center in (R)-(-)-1-amino-2-propanol is generally stable under these conditions, harsh basic or acidic conditions could potentially lead to some degree of racemization, although this is less common for this particular substrate.
Strategies to Improve Yield:
| Parameter | Recommendation | Rationale |
| Temperature | Optimize between 100-130°C. | Balances reaction rate with minimizing thermal decomposition and side reactions. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of (R)-(-)-1-amino-2-propanol. | Drives the reaction towards completion and compensates for any potential loss of the volatile amine. |
| Solvent | The reaction can often be run neat (without solvent). If a solvent is necessary, a high-boiling, inert solvent like toluene or xylene can be used. | Running the reaction neat maximizes the concentration of reactants. A high-boiling solvent allows for achieving the required reaction temperature. |
| Reaction Time | Monitor the reaction progress by TLC or GC-MS. | Over-extending the reaction time can lead to the formation of degradation products. |
| Water Removal | If running in a solvent, a Dean-Stark trap can be used to remove the water formed during the reaction, although this is more relevant for amidation of carboxylic acids. For this reaction, ensuring anhydrous starting materials is more critical. | Water can hydrolyze the lactone starting material.[3] |
dot
Caption: Key parameters for optimizing the yield of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol synthesis.
Product Purification
Q5: What is the best method to purify the final product?
A5: Purification of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol can be achieved through several methods, with the choice depending on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: This is often the most effective method for purifying the product on a larger scale. The product is a relatively high-boiling liquid, and distillation under reduced pressure will prevent thermal degradation.
-
Column Chromatography: For smaller scale reactions or for removing closely related impurities, silica gel column chromatography is a suitable option. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol, is typically effective.
-
Recrystallization: If the product can be solidified or forms a crystalline salt, recrystallization can be a highly effective purification technique for achieving high purity.
Q6: I am having difficulty removing unreacted γ-butyrolactone. What do you suggest?
A6: Unreacted γ-butyrolactone can sometimes be challenging to remove completely due to its relatively high boiling point.
-
Optimize Reaction Conversion: The first step is to ensure the reaction has gone to completion as much as possible by optimizing the reaction time and temperature.
-
Aqueous Wash: A basic aqueous wash (e.g., with a dilute sodium bicarbonate solution) can help to hydrolyze and remove some of the unreacted lactone.[4] However, care must be taken to avoid hydrolysis of the amide product.
-
Efficient Vacuum Distillation: A fractional distillation setup with a good vacuum pump and a short path distillation head can effectively separate the product from the higher-boiling γ-butyrolactone.
Experimental Protocols
General Procedure for the Synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
dot
Caption: A typical experimental workflow for the synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add γ-butyrolactone (1.0 equivalent).
-
Addition of Amino Alcohol: To the stirred lactone, add (R)-(-)-1-amino-2-propanol (1.1 equivalents) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 110-120°C and maintain this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the pure (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
References
-
Corma, A., & Renz, M. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(18), 4252. [Link]
-
Caldwell, N., Campbell, P. S., Jamieson, C., & Potjewyd, F. (2014). Amidation of esters with amino alcohols using organobase catalysis. Organic & Biomolecular Chemistry, 12(42), 8399-8402. [Link]
-
Caldwell, N., et al. (2014). Amidation of esters with amino alcohols using organobase catalysis. PubMed. [Link]
-
Caldwell, N., et al. (2014). ChemInform Abstract: Amidation of Esters with Amino Alcohols Using Organobase Catalysis. ResearchGate. [Link]
-
Kappe, C. O. (2013). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Accounts of Chemical Research, 46(6), 1225-1235. [Link]
-
Reddy, B. V. S., et al. (2017). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 15(34), 7168-7172. [Link]
-
Li, J. J. (2014). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Name Reactions, 1-621. [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Approaches to amide bond formation. Science, 357(6356), eaam7943. [Link]
-
Nguyen, T. T., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 118-127. [Link]
-
Goti, A., et al. (2019). Synthesis of a New Chiral Pyrrolidine. Molecules, 24(18), 3328. [Link]
-
Kurth, M. J., et al. (2011). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science, 13(5), 455-460. [Link]
-
Wang, J., et al. (2020). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers, 7(1), 84-89. [Link]
-
Hennessy, S. A., et al. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences, 49(6), 1-6. [Link]
-
LookChem. (n.d.). Cas 96-48-0,gamma-Butyrolactone. [Link]
-
Wikipedia. (2023). γ-Butyrolactone. [Link]
- UCB S.A. (2015). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. U.S.
-
Talbot, G., et al. (1958). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Canadian Journal of Chemistry, 36(4), 517-520. [Link]
-
Williamson, K. S., et al. (2021). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
Ghorab, M. M., et al. (2000). Studies on pyrrolidinones. Synthesis of 5‐(5‐oxo‐2‐pyrrolidinyl)‐1,2,4‐triazole‐3‐thione derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 29-40. [Link]
Sources
Technical Support Center: Synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Introduction
Welcome to the technical support guide for the synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, a key chiral intermediate in the development of various pharmaceuticals. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring high yield, and most critically, high enantiomeric purity.
This guide is structured into two main parts: a detailed Troubleshooting Guide addressing specific experimental issues and a comprehensive FAQ Section for broader conceptual questions.
Part 1: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. The primary synthetic routes involve either the ring-opening of (R)-propylene oxide with pyrrolidine or the amidation of an (R)-lactic acid derivative. We will explore issues pertinent to both methodologies.
Issue 1: Low Reaction Yield
A lower-than-expected yield of the final product is a frequent challenge. The root cause often depends on the chosen synthetic route.
Potential Cause A: Incomplete Reaction (Amidation Route)
In the amidation of (R)-lactic acid or its esters with pyrrolidine, incomplete conversion is often due to poor activation of the carboxylic acid.
-
Troubleshooting Steps:
-
Choice of Coupling Agent: If using carbodiimides like DCC or EDC, ensure they are fresh and used in a slight excess (1.1-1.2 equivalents). For sluggish reactions, consider more potent activating agents like HATU or HOBt, which can accelerate the reaction and suppress side reactions.
-
Solvent Selection: The reaction should be conducted in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF). Water contamination will hydrolyze the activated species.
-
Temperature Control: While room temperature is standard, some reactions may require gentle heating (40-50 °C) to go to completion. However, be cautious as excessive heat can promote side reactions and racemization. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Potential Cause B: Side Reactions (Epoxide Ring-Opening Route)
The reaction between (R)-propylene oxide and pyrrolidine can be highly exothermic and prone to side reactions if not properly controlled.
-
Troubleshooting Steps:
-
Strict Temperature Management: The reaction should be initiated at a low temperature (0-5 °C) and the propylene oxide should be added dropwise to control the exotherm. A runaway reaction can lead to polymerization of the epoxide.
-
Stoichiometry Control: Using a slight excess of the pyrrolidine can help to ensure all the valuable (R)-propylene oxide is consumed and can minimize the formation of di-adducts where the product alcohol attacks another epoxide molecule.
-
Catalyst Choice: While this reaction can proceed without a catalyst, Lewis acids or bases can be used. However, they can also promote side reactions. If you are using a catalyst, ensure it is used in the correct loading and that it is appropriate for your specific substrate.
-
Issue 2: Poor Enantiomeric Purity (Low %ee)
Maintaining the stereochemical integrity of the chiral center is paramount. A loss of enantiomeric excess (%ee) is a critical failure.
Potential Cause A: Racemization during Carboxylic Acid Activation (Amidation Route)
The α-proton of the lactic acid derivative is susceptible to deprotonation and subsequent racemization, especially under basic conditions or during the activation step.
-
Troubleshooting Steps:
-
Use of Additives: The addition of auxiliaries like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial when using carbodiimide coupling agents. These additives react with the activated acid to form an active ester that is less prone to racemization.
-
Avoid Strong Bases: If a base is required (e.g., to neutralize an acid salt), use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) instead of triethylamine (TEA), which is known to promote racemization in some cases.
-
Temperature: Keep the reaction temperature as low as feasible while still allowing the reaction to proceed to completion.
-
Potential Cause B: Impure Starting Material
The enantiomeric purity of your final product can be no higher than that of your starting materials.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Always verify the %ee of your (R)-propylene oxide or (R)-lactic acid derivative using a suitable chiral analytical method (e.g., Chiral HPLC or Chiral GC) before starting the synthesis.
-
Proper Storage: Chiral reagents can sometimes racemize upon improper storage. Ensure they are stored under the recommended conditions (e.g., low temperature, inert atmosphere).
-
Issue 3: Difficult Purification
The presence of persistent impurities can make the isolation of the pure product challenging.
Potential Cause A: N-acylurea Byproduct (Amidation with Carbodiimides)
When using DCC or EDC, the activated acid can rearrange to form a stable N-acylurea byproduct, which can be difficult to separate from the desired amide product.
-
Troubleshooting Steps:
-
Aqueous Wash: Many N-acylurea byproducts derived from EDC are water-soluble and can be removed with an acidic aqueous wash (e.g., 1M HCl). The N,N'-dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in most organic solvents and can be removed by filtration.
-
Acidic Scavenging: A mild acid wash (e.g., dilute citric acid) during the workup can help to protonate and solubilize any remaining basic impurities or coupling agents in the aqueous layer.
-
Potential Cause B: Regioisomer Formation (Epoxide Ring-Opening Route)
While the ring-opening of propylene oxide with an amine is generally expected to proceed via an SN2 mechanism with the nucleophile attacking the least sterically hindered carbon, a small amount of the other regioisomer can sometimes form.
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure the reaction is run under conditions that favor SN2 attack (e.g., neutral or basic conditions, aprotic solvent). Acidic conditions can promote the formation of a carbocation-like intermediate, leading to a loss of regioselectivity.
-
Chromatography: The two regioisomers will have different polarities and can typically be separated using column chromatography on silica gel. A carefully selected solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) will be required.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for large-scale synthesis?
For large-scale industrial production, the ring-opening of (R)-propylene oxide with pyrrolidine is often favored. This route is more atom-economical as it avoids the use of coupling agents that generate significant waste. However, it requires very strict control over reaction temperature due to its exothermic nature. The amidation route offers more versatility at the lab scale but generates more waste and can be more expensive.
Q2: How do I best monitor the reaction's progress?
-
Thin Layer Chromatography (TLC): This is the quickest method. Use a suitable solvent system (e.g., 5-10% Methanol in DCM) to achieve good separation between your starting material and product. The product, being an alcohol, will typically have a lower Rf than the starting materials (lactic acid ester or propylene oxide).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides more definitive information, confirming the mass of the desired product and giving a cleaner indication of conversion than TLC.
Q3: What is the best method for determining the enantiomeric excess (%ee) of the final product?
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for this analysis. You will need to use a chiral stationary phase column (e.g., a Daicel Chiralcel OD-H or Chiralpak AD-H column) with a suitable mobile phase (typically a mixture of hexanes and an alcohol like isopropanol). The two enantiomers will have different retention times, and the %ee can be calculated from the relative peak areas.
Q4: My final product is an oil. How can I be sure it is pure?
An oily product does not preclude high purity. The most reliable methods to assess purity are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any organic impurities. The integration of the proton signals can give a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): An achiral HPLC analysis can quantify the purity of the product by separating it from any remaining starting materials or byproducts.
Q5: Can I use a different amine instead of pyrrolidine?
Yes, the general principles of both the amidation and epoxide ring-opening routes can be applied to other secondary amines. However, the reactivity and steric hindrance of the amine will affect the optimal reaction conditions. Larger, more sterically hindered amines may react more slowly and may require more forcing conditions or a catalyst.
Visual Diagrams
Diagram 1: General Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common synthesis issues.
Diagram 2: Amidation Route - Racemization Prevention
Caption: The role of HOBt in preventing racemization during amidation.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799. [Link]
-
Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]
Technical Support Center: Optimization of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol Dosage In Vivo
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support guide for the in vivo dose optimization of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, a novel small molecule with a pyrrolidone structure. This document is designed for drug development professionals, researchers, and scientists. It provides a logical framework, troubleshooting guides, and detailed protocols to navigate the complexities of moving from in vitro discovery to robust in vivo efficacy and safety studies. As a novel chemical entity (NCE), this compound lacks extensive public data; therefore, this guide emphasizes the fundamental principles and systematic approaches required to define its therapeutic window.
The pyrrolidine and pyrrolidone scaffolds are prevalent in medicinal chemistry, known to enhance aqueous solubility and provide key interactions with biological targets.[1] However, each new analog requires a bespoke optimization strategy to unlock its therapeutic potential.
Below, you will find a series of question-and-answer sections designed to address common challenges encountered during preclinical development, from initial formulation to the design of definitive efficacy studies.
Part 1: Frequently Asked Questions (FAQs) - Initial Formulation & Study Design
This section addresses the critical first steps before in vivo administration. A well-characterized and appropriate formulation is the bedrock of any successful in vivo study.
Q1: How do I select an appropriate vehicle for administering (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, especially if its solubility is unknown or poor?
A1: Vehicle selection is critical for ensuring consistent bioavailability. For a novel compound, start by assessing its solubility in a panel of common, well-tolerated preclinical vehicles. The goal is to achieve a stable and homogenous solution or suspension.
-
Initial Solubility Screen: Test the compound's solubility in vehicles like saline, PBS (for pH modification), oil-based vehicles (e.g., corn oil, sesame oil), and aqueous solutions with co-solvents or surfactants.[2][3]
-
Formulation Strategies for Poor Solubility: If the compound is poorly soluble in simple aqueous vehicles, more complex formulations may be necessary. These can include:
-
Co-solvents: Using agents like polyethylene glycol (PEG), propylene glycol, or ethanol to increase solubility.[3]
-
Surfactants: Incorporating surfactants such as Tween 80 or Solutol HS-15 can help create micelles that encapsulate the compound, improving its dispersion in aqueous solutions.[2]
-
Suspensions: If a solution is not feasible, creating a micronized particle suspension in a vehicle like 0.5% methylcellulose can be an effective strategy. Reducing particle size increases the surface area, which can enhance the dissolution rate.[2][3]
-
Causality: The choice of formulation directly impacts the absorption and pharmacokinetic (PK) profile of the drug.[4] An inappropriate vehicle can lead to poor exposure, high variability, and misleading efficacy or toxicology data.
Table 1: Common Preclinical Formulation Vehicles
| Vehicle Category | Examples | Primary Use | Key Considerations |
| Aqueous Solutions | Saline, PBS, 5% Dextrose in Water (D5W) | Soluble, stable compounds | Ideal for IV administration; limited for poorly soluble drugs. |
| Co-Solvent Systems | 10% DMSO, 40% PEG 400, 50% Saline | Increasing solubility of hydrophobic compounds | Potential for vehicle-induced toxicity; check tolerability. |
| Oil-Based Vehicles | Corn oil, Sesame oil, Miglyol 812 | Lipophilic compounds for oral or SC routes | Can enhance absorption of lipophilic drugs; may have slow release. |
| Aqueous Suspensions | 0.5% Methylcellulose, 0.5% Carboxymethylcellulose (CMC) | Poorly soluble compounds for oral administration | Particle size and homogeneity are critical for dose consistency. |
| Complex Formulations | Cyclodextrins (e.g., HP-β-CD), SEDDS | Very poorly soluble compounds | Can significantly enhance bioavailability but are more complex to prepare.[5][6] |
Q2: What is the first in vivo experiment I should conduct to determine a starting dose?
A2: The first essential in vivo experiment is a dose-range finding (DRF) study , often referred to as a Maximum Tolerated Dose (MTD) study.[7] The primary goal is not to determine efficacy but to identify the highest dose that can be administered without causing unacceptable, overt signs of toxicity over a specific period.[8] This study is critical for establishing a safe dose range for subsequent pharmacokinetic and efficacy studies.[9]
Q3: How do I select the starting doses for my MTD study if I have no prior in vivo data?
A3: If you have in vitro data, such as an IC50 or EC50 value, you can use it to estimate a starting dose. However, without any prior data, a tiered dose-escalation design is the standard approach. Start with a very low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups of animals (e.g., 10, 30, 100 mg/kg). The goal is to identify a dose that shows no adverse effects, a dose with mild, acceptable effects, and a dose that produces clear but non-lethal toxicity.[7]
Q4: What is a No-Observed-Adverse-Effect Level (NOAEL), and how does it differ from the MTD?
A4: The NOAEL is the highest dose administered in a study at which there are no statistically or biologically significant adverse effects observed when compared to the control group.[10][11] It is a critical toxicological endpoint used for calculating safe starting doses in human clinical trials.[12][13][14] The MTD is the highest dose that does not cause unacceptable side effects, which may include some observable but tolerable effects (e.g., slight, transient weight loss).[8] The NOAEL is typically one of the dose levels at or below the MTD.
Part 2: Troubleshooting Guide - Dose-Range Finding & Toxicity
This section provides a structured approach to solving common issues that arise during initial in vivo safety assessments.
Workflow for Initial In Vivo Safety Assessment
Caption: Workflow for MTD and NOAEL determination.
Problem 1: Unexpected toxicity or mortality is observed at very low doses.
| Potential Cause | Troubleshooting Action & Rationale |
| Vehicle Toxicity | Action: Dose a cohort of animals with the vehicle alone. Rationale: Co-solvents like DMSO or surfactants can cause toxicity. It's crucial to dissociate the effect of the vehicle from the compound itself.[2] |
| Formulation Instability | Action: Re-characterize the formulation. Check for precipitation (if a solution) or aggregation (if a suspension) over time. Rationale: If the compound comes out of solution or aggregates, it can lead to emboli (if IV) or highly variable absorption, causing unexpected acute toxicity. |
| Acute Target-Mediated Toxicity | Action: Reduce the starting dose significantly (e.g., by 10-fold) and use a slower dose escalation. Consider a different route of administration (e.g., subcutaneous instead of IV) to slow absorption. Rationale: The compound may be highly potent against its target, and acute modulation of the pathway could be causing the toxicity. |
| Contamination | Action: Verify the purity of the compound batch using analytical methods like LC-MS or NMR. Rationale: Impurities from the synthesis process could be responsible for the observed toxicity. |
Problem 2: No signs of toxicity are observed, even at the highest feasible dose (e.g., limit dose of 1000 mg/kg). [8]
| Potential Cause | Troubleshooting Action & Rationale |
| Poor Bioavailability/Exposure | Action: Conduct a pilot pharmacokinetic (PK) study at the highest dose. Measure the concentration of the compound in plasma over time. Rationale: The compound may not be absorbed effectively, especially if administered orally.[15] Without adequate exposure, you cannot conclude that the compound is inherently non-toxic. |
| Rapid Metabolism/Clearance | Action: Analyze the plasma from the pilot PK study for major metabolites. Rationale: The compound might be cleared from circulation so quickly that it doesn't reach concentrations high enough to cause toxicity. Understanding the half-life is crucial.[16] |
| Compound is Genuinely Well-Tolerated | Action: If PK data confirms high exposure, you can confidently establish the NOAEL at this high dose and proceed to efficacy studies. Rationale: A wide therapeutic window is a desirable characteristic for a drug candidate. |
Protocol: Dose-Range Finding (MTD) Study
-
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6), 8-10 weeks old, single-sex to reduce variability.
-
Groups: Assign 3-5 mice per group.
-
Group 1: Vehicle Control
-
Group 2: 10 mg/kg (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
-
Group 3: 30 mg/kg
-
Group 4: 100 mg/kg
-
Group 5: 300 mg/kg (adjust doses based on preliminary data)
-
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours, and daily thereafter for 7-14 days.
-
Record clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in breathing).
-
Measure body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.[8]
-
-
Endpoint Analysis: At the end of the study, perform a gross necropsy. For more detailed studies, collect blood for clinical pathology and major organs for histopathology.
-
Determination: The MTD is the highest dose that did not result in mortality, severe clinical signs, or substantial body weight loss. The NOAEL is the highest dose with no observed adverse findings.[10][14]
Part 3: Troubleshooting Guide - Pharmacokinetics & Target Engagement
After establishing a safe dose range, the next step is to understand the relationship between dose, exposure (Pharmacokinetics, PK), and biological effect (Pharmacodynamics, PD).
The PK/PD Relationship
Caption: The relationship between Dose, PK, and PD.
Problem 3: Lack of efficacy in a disease model, despite dosing up to the MTD.
| Potential Cause | Troubleshooting Action & Rationale |
| Insufficient Drug Exposure | Action: Conduct a full PK study. Administer a single dose (e.g., a mid-range dose from the MTD study) and collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h). Rationale: Efficacy requires the drug to reach its target at a sufficient concentration for a sufficient duration. Low oral bioavailability or rapid clearance can prevent this.[15][16] |
| Failure to Engage the Target In Vivo | Action: Develop a target engagement biomarker assay. This could involve measuring a downstream signaling molecule in tissue or using advanced techniques like Cellular Thermal Shift Assay (CETSA) on tissue samples.[17][18][19] Rationale: Even with good plasma exposure, the drug may not be reaching its target tissue or binding effectively in a complex in vivo environment. Confirming target engagement is a critical step to validate your mechanism of action.[20][21] |
| Invalid Animal Model | Action: Re-evaluate the disease model. Ensure the target of your compound is relevant and expressed in the model. Rationale: The biological pathway you are targeting may not be a primary driver of the disease in the chosen animal model. |
| PK/PD Mismatch | Action: Correlate the PK profile with a PD biomarker over time. Rationale: The drug's effect may be short-lived. If the half-life is very short, the target may only be inhibited for a brief period after dosing, which may not be enough to produce a therapeutic effect. This would suggest a need for more frequent dosing or a formulation with extended release.[16] |
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance for Dose Optimization |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure; can be related to acute efficacy or toxicity. |
| Tmax | Time at which Cmax is reached | Reflects the rate of drug absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time; often correlates best with overall efficacy. |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half | Determines the dosing interval. A short half-life may require more frequent dosing.[16] |
| F% (Bioavailability) | The fraction of an administered dose that reaches systemic circulation | A low oral bioavailability means a much higher dose is needed for oral vs. IV administration. |
Part 4: Efficacy Study Design & Final Dose Selection
Using data from your MTD and PK studies, you can now design a robust efficacy study.
Q5: How do I select dose levels and a dosing schedule for my efficacy study?
A5:
-
Dose Levels: Select at least three dose levels that are below the MTD. A good starting point is to use the MTD, 1/3 of the MTD, and 1/10 of the MTD. This range allows you to explore the dose-response relationship.
-
Dosing Schedule: The schedule should be based on the drug's half-life (t½) from your PK study.
-
If t½ is long (e.g., >12 hours), once-daily (QD) dosing may be sufficient.
-
If t½ is short (e.g., 2-4 hours), twice-daily (BID) dosing or even more frequent administration may be needed to maintain exposure above the minimum effective concentration.
-
Q6: What control groups are necessary for a robust efficacy study?
A6: A well-designed study should include:
-
Vehicle Control Group: To control for any effects of the formulation vehicle.
-
Positive Control Group (if available): A known standard-of-care drug for the disease model. This helps validate the model and provides a benchmark for your compound's efficacy.
-
Test Compound Groups: At least three dose levels to establish a dose-response curve.
Self-Validation: The inclusion of these control groups provides a self-validating system. If the positive control works as expected and the vehicle control shows no effect, you can have high confidence in the results observed with your test compound.
This guide provides a foundational framework for the systematic in vivo dose optimization of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. Drug development is an iterative process; the data from each experiment should be used to inform the design of the next, ultimately leading to the identification of a safe and effective dose for further development.[22][23]
References
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
- Sygnature Discovery. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
- NIH National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems.
- NIH National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- BenchChem. (2025). Determining the Optimal Dosage of a Novel Compound in Mice: A Technical Support Guide.
- Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse.
- Anilocus. (n.d.). NOAEL (No Observed Adverse Effect Level) - Biotech Encyclopedia.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Hooke Laboratories. (n.d.). Contract Research - Maximum Tolerated Dose (MTD).
- Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services.
- Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery.
- Wikipedia. (n.d.). No-observed-adverse-effect level.
- GARDP Revive. (n.d.). No observed adverse effect level (NOAEL).
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Annual Reviews. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells.
- NIH National Center for Biotechnology Information. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
- Grokipedia. (n.d.). No-observed-adverse-effect level.
- NIH National Center for Biotechnology Information. (n.d.). A New Way in Deciding NOAEL Based on the Findings from GLP-Toxicity Test.
- Selvita. (n.d.). Target Engagement.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
- MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
- Semantic Scholar. (n.d.). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.
- IntechOpen. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- NIH National Center for Biotechnology Information. (n.d.). Strategy for Extending Half-life in Drug Design and Its Significance.
- NIH National Center for Biotechnology Information. (2020). On precision dosing of oral small molecule drugs in oncology.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- PubMed. (n.d.). Pyrrolidone derivatives.
- Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic.
- AACR Journals. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- NIH National Center for Biotechnology Information. (n.d.). Why 90% of clinical drug development fails and how to improve it?.
- YouTube. (2023). in vivo preclinical studies for drug discovery.
- Journal of Pharmaceutical Negative Results. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
- Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. NOAEL (No Observed Adverse Effect Level) - Biotech Encyclopedia [anilocus.com]
- 13. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]
- 14. A New Way in Deciding NOAEL Based on the Findings from GLP-Toxicity Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pelagobio.com [pelagobio.com]
- 19. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. selvita.com [selvita.com]
- 22. criver.com [criver.com]
- 23. aacrjournals.org [aacrjournals.org]
Technical Support Center: Crystallization of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. The unique structural features of this molecule—a chiral alcohol and a lactam ring—present specific challenges and opportunities in developing a robust crystallization protocol. This document provides a logical, question-driven framework to diagnose and solve common issues, from initial screening to polymorph and purity control.
Understanding the Molecule: A Crystallization Perspective
The crystallization behavior of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol is governed by its key functional groups:
-
Hydroxyl Group (-OH): Acts as a potent hydrogen bond donor and acceptor.
-
Lactam (Pyrrolidinone Ring): The carbonyl group (C=O) is a strong hydrogen bond acceptor.
-
Chiral Center (2R): Stereochemistry is critical. The presence of the (2S)-enantiomer as an impurity can significantly hinder crystallization or lead to the formation of a different crystalline solid.
These features suggest that intermolecular hydrogen bonding is the primary force driving crystal lattice formation. Solvent selection and control of enantiomeric purity are therefore paramount.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm starting from scratch. How do I develop a basic crystallization protocol for this compound?
Answer: A systematic solvent screening is the most effective starting point. The goal is to find a solvent or solvent system in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.
Rationale: The molecular structure suggests solubility in polar solvents. The screening should cover a range of polar protic and aprotic solvents.
Table 1: Suggested Solvents for Initial Crystallization Screening
| Solvent Class | Specific Solvents | Rationale & Potential Outcome |
|---|---|---|
| Alcohols | Isopropanol, Ethanol, Methanol | Polar protic solvents that can engage in strong hydrogen bonding. May lead to high solubility, requiring cooling to low temperatures or an anti-solvent. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Polar aprotic solvents. Good balance of solubility; often excellent choices for producing high-quality crystals upon cooling. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar aprotic solvents. Tend to be strong solvents, so cooling or anti-solvent addition is likely necessary. |
| Ethers | 2-Methyltetrahydrofuran (MeTHF), Dioxane | Medium polarity solvents. Can be effective, particularly in solvent/anti-solvent systems. |
| Hydrocarbons | Heptane, Toluene | Non-polar solvents. The compound is likely to be poorly soluble. Primarily useful as anti-solvents to be added to a solution of the compound in a more polar solvent. |
| Other | Acetonitrile, Water | Acetonitrile is a versatile polar aprotic solvent. Water is a polar protic solvent; solubility should be checked as it can be a good anti-solvent or part of a co-solvent system. |
A detailed methodology for conducting this screen is provided in Protocol 1 at the end of this guide.
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
Answer: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid.[1][2][3] This is problematic because oils tend to trap impurities and rarely solidify into a pure, crystalline form.[4][5]
Common Causes:
-
Low Melting Point: The temperature of the solution during precipitation is higher than the melting point of your (potentially impure) compound.[2][4]
-
Excessive Supersaturation: Cooling the solution too quickly or adding an anti-solvent too rapidly creates a level of supersaturation that favors the disordered liquid state over the ordered crystalline state.[1]
-
High Impurity Levels: Impurities can disrupt the crystal lattice formation and depress the melting point.[5]
-
Inappropriate Solvent: The chosen solvent may not be ideal for promoting crystal lattice formation.
Troubleshooting Workflow: The following workflow provides a systematic approach to resolving an oiling out event.
Caption: Troubleshooting workflow for addressing oiling out.
Q3: I have a clear, supersaturated solution, but no crystals are forming. How can I induce nucleation?
Methods to Induce Crystallization:
-
Scratching: Vigorously scratching the inside surface of the flask with a glass rod at the air-liquid interface is often effective.[8][9][10] The mechanism is thought to involve either providing energy through high-frequency vibrations or creating microscopic glass fragments that act as nucleation sites.[8]
-
Seeding: The most reliable method is to add a "seed crystal"—a tiny amount of the solid compound—to the supersaturated solution.[8][10] This provides a perfect template for further crystal growth. If you don't have crystals yet, you can sometimes create them by dipping a glass rod in the solution, letting the solvent evaporate off the tip to form a solid residue, and then re-introducing the rod into the solution.[8]
-
Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you may have too much solvent. Gently heating the solution to evaporate a portion of the solvent will increase the concentration and may promote crystallization upon cooling.[10]
-
Lowering Temperature: If cooling to room temperature is insufficient, try using an ice-water bath or a laboratory freezer to further decrease solubility and encourage crystal formation.[8]
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound. This reduces the overall solubility of the solute, thereby increasing supersaturation and inducing crystallization.[6] This must be done slowly to avoid oiling out.
Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this and target a specific one?
Answer: Polymorphism is the ability of a compound to exist in two or more crystalline phases that have different arrangements of the molecules in the crystal lattice.[6] These different forms are distinct solid-state materials and can have different physical properties, including melting point, solubility, and stability.[6] This is critically important in pharmaceutical development.
Confirming Polymorphism: Two primary techniques are used to identify and distinguish polymorphs:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. Each polymorph will typically have a distinct melting point, which appears as an endothermic peak on the DSC thermogram.[11][12] Transitions from a metastable form to a more stable form may also be observed.
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying crystal forms.[11][13] Each polymorph has a unique crystal lattice, which will produce a characteristic diffraction pattern, acting as a "fingerprint" for that specific solid form.[14]
Targeting a Specific Polymorph:
-
Seeding: This is the most powerful method for controlling polymorphism.[15] By introducing seed crystals of the desired form into a supersaturated solution, you provide a template that directs the crystallization towards that specific form.
-
Solvent Choice: Different solvents can stabilize different polymorphs. Crystallizing from a variety of solvents can help identify and isolate different forms.
-
Temperature Control: The thermodynamic stability of polymorphs can be temperature-dependent. Crystallizing at different temperatures may yield different forms.
For a detailed methodology, see Protocol 2 .
Q5: How does enantiomeric purity affect crystallization, and can I improve it?
Answer: Enantiomeric purity is crucial. Since crystallization relies on the ordered packing of identical molecules, the presence of the opposite enantiomer ((2S)-isomer) acts as an impurity and can disrupt the crystallization process.[16] Enantiomers of a chiral drug can have significantly different biological effects, making enantiomeric purity a critical quality attribute.[16][17]
Impact of Enantiomeric Impurity:
-
Inhibition of Crystallization: High levels of the counter-enantiomer can prevent crystallization altogether, often leading to oils or amorphous solids.
-
Formation of a Racemic Compound: Instead of forming enantiopure crystals, the R- and S-enantiomers may co-crystallize into a distinct racemic crystal lattice, which will have different physical properties (e.g., melting point, XRPD pattern) than the pure enantiomer.
-
Reduced Yield: The unwanted enantiomer remains in the mother liquor, reducing the maximum possible yield of the desired enantiopure crystal.
Improving Enantiomeric Purity: Crystallization is an excellent technique for enantiomeric purification, especially for enriching a product that already has a high enantiomeric excess (ee).[18][19]
-
Analyze Your Material: Use Chiral HPLC to determine the enantiomeric purity of your starting material and the final crystalline product.
-
Controlled Crystallization: As the desired (2R)-enantiomer crystallizes, the solution (mother liquor) will become enriched in the (2S)-enantiomer. By carefully controlling the crystallization conditions (e.g., not cooling too far or adding too much anti-solvent), you can maximize the purity of the solid product, albeit at the cost of yield.
-
Iterative Recrystallization: If the initial purity is not sufficient, one or more subsequent recrystallizations can be performed to further enhance the enantiomeric excess of the final product.
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
-
Preparation: Place approximately 20-30 mg of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol into several small vials.
-
Solvent Addition: To each vial, add a different test solvent (see Table 1) dropwise at room temperature, vortexing after each addition.
-
Observation A: If the solid dissolves readily at room temperature, the solvent is too strong. It may be useful later in a co-solvent system but is not suitable for single-solvent recrystallization by cooling.
-
-
Heating: For solvents that do not dissolve the solid at room temperature, gently heat the vial in a water or sand bath while continuing to add the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent used.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, place the vial in an ice bath.
-
Evaluation: A good solvent is one that dissolves the compound when hot but yields a significant amount of crystalline solid upon cooling. The solid should be well-formed (not an oil).
-
Optimization: Once a promising solvent is identified, scale up the procedure and optimize by adjusting the final concentration and cooling rate to improve crystal quality and yield.
Protocol 2: Characterizing Crystals using DSC and XRPD
Objective: To determine if different crystallization experiments have produced different solid forms (polymorphs).
-
Sample Preparation: Prepare samples from at least two different successful crystallization experiments (e.g., one from ethyl acetate, one from isopropanol). Ensure the samples are completely dry.
-
DSC Analysis:
-
Accurately weigh 2-5 mg of a sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting point.
-
Record the heat flow versus temperature. The melting point will appear as a sharp endothermic peak.
-
Analysis: Compare the thermograms of the different samples. A significant difference in the melting point (>2-3 °C) is strong evidence of polymorphism.
-
-
XRPD Analysis:
-
Gently grind a small amount of each sample to a fine powder.
-
Mount the powder on the sample holder of the X-ray diffractometer.
-
Collect a diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).
-
Analysis: Compare the diffraction patterns. Different polymorphs will have peaks at different 2θ angles. Identical patterns indicate the same crystal form. This analysis provides definitive proof of the solid form's identity.
-
References
-
3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. | Homework.Study.com. (n.d.). Retrieved from [Link]
-
Crystallization - Wikipedia. (n.d.). Retrieved from [Link]
-
3.5: Inducing Recrystallization - Chemistry LibreTexts. (2025). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013). Retrieved from [Link]
-
Solid state analysis - Analytical techniques - Holodiag. (n.d.). Retrieved from [Link]
-
Solid Form Selection in the Pharmaceutical Industry: Late-Appearing and Chiral Polymorphs. (2019). Retrieved from [Link]
-
XRD/DSC Analysis - CD Formulation. (n.d.). Retrieved from [Link]
-
What are the different techniques to characterize chemical crystals? - ResearchGate. (2019). Retrieved from [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.). Retrieved from [Link]
-
Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth - PMC - NIH. (2022). Retrieved from [Link]
-
Effect of crystallization time on yield and enantiomeric purity... - ResearchGate. (n.d.). Retrieved from [Link]
-
Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - ACS Publications. (n.d.). Retrieved from [Link]
-
Chiral Toxicology: It's the Same Thing…Only Different - Oxford Academic. (n.d.). Retrieved from [Link]
-
Chiral Symmetry Breaking during Crystallization: Complete Chiral Purity induced by Nonlinear Autocatalysis and Recycling. - arXiv. (n.d.). Retrieved from [Link]
-
Advancements in chiral crystallization. (2022). Retrieved from [Link]
-
Simultaneous High-Purity Enantiomeric Resolution of Conglomerates Using Magnetic Substrates | Crystal Growth & Design - ACS Publications. (2021). Retrieved from [Link]
-
Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. (2023). Retrieved from [Link]
-
2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- | C7H9NO2 | CID - PubChem. (n.d.). Retrieved from [Link]
-
Oral Lectures – MS 24: Polymorphism and chirality in molecular crystals - IUCr Journals. (n.d.). Retrieved from [Link]
-
Recent advances in the field of chiral crystallization - ResearchGate. (2022). Retrieved from [Link]
-
Heterogeneous interactions promote crystallization and spontaneous resolution of chiral molecules - Semantic Scholar. (2019). Retrieved from [Link]
-
Stereoselective Crystallization of Chiral Pharmaceuticals Aided by Cellulose Derivatives through Helical Pattern Matching | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Professor Joop Ter Horst Crystal Conversations - Resolution and Deracemization of Chiral Compounds - YouTube. (2020). Retrieved from [Link]
-
Crystallization resolution of racemic compounds via chiral surfactant - ResearchGate. (n.d.). Retrieved from [Link]
-
2-Oxo-1-pyrrolidinepropionitrile | C7H10N2O | CID 352624 - PubChem. (n.d.). Retrieved from [Link]
- US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents. (n.d.).
-
2-Oxo-1-pyrrolidinepropanoic acid | C7H11NO3 | CID 3146688 - PubChem. (n.d.). Retrieved from [Link]
-
Solubility and Crystallization of Piroxicam from Different Solvents in Evaporative and Cooling Crystallization - MDPI. (2021). Retrieved from [Link]
-
1-Oxo-1-phenyl-2-(-phenylisopropylimino)propane | C18H19NO | CID - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Crystallization - Wikipedia [en.wikipedia.org]
- 7. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]
- 12. XRD/DSC Analysis - CD Formulation [formulationbio.com]
- 13. mdpi.com [mdpi.com]
- 14. acadpubl.eu [acadpubl.eu]
- 15. journals.iucr.org [journals.iucr.org]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. crystallizationsystems.com [crystallizationsystems.com]
How to increase the stability of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol in solution
Welcome to the technical support center for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Introduction
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a chiral molecule containing a pyrrolidinone ring and a secondary alcohol. Its stability in solution is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the primary degradation pathways—hydrolysis of the lactam ring and oxidation of the secondary alcohol—and provide actionable strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of degradation for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol in solution?
A1: The primary degradation pathways are:
-
Hydrolysis of the Pyrrolidinone Ring: The lactam (cyclic amide) in the pyrrolidinone structure is susceptible to hydrolysis, especially under strong acidic or basic conditions. This cleavage of the ring results in the formation of an amino acid derivative, rendering the compound inactive for its intended purpose.[1]
-
Oxidation of the Secondary Alcohol: The secondary alcohol group is prone to oxidation, which would convert it into a ketone.[2][3][4][5][6] This structural change will alter the compound's biological activity and properties.
Q2: How does pH affect the stability of the compound?
A2: The pH of the solution is a critical factor. The lactam ring in the pyrrolidinone structure is known to be most stable in a neutral to slightly acidic pH range. Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the lactam ring.[1][7] For many β-lactam compounds, maximum stability is often observed around pH 6-7.[7] It is crucial to determine the optimal pH for your specific experimental conditions through stability studies.
Q3: What is the recommended storage temperature for solutions of this compound?
A3: Lower temperatures generally slow down chemical degradation. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing at -20 °C or -70 °C is recommended to minimize both hydrolysis and oxidation.[8][9] It's important to be aware that intermittent freezing and thawing can sometimes be more detrimental than storage at a constant refrigerated temperature.[8][9]
Q4: Can the choice of solvent impact the stability?
A4: Yes, the solvent system can significantly influence stability. Protic solvents, especially water, can participate in the hydrolysis of the lactam ring. While aqueous solutions are often necessary for biological assays, minimizing water activity or using co-solvents (e.g., propylene glycol, ethanol) where appropriate may enhance stability. For non-aqueous applications, aprotic solvents are generally preferred.
Q5: Are there any additives that can improve the stability of my solution?
A5: Yes, several additives can be beneficial:
-
Buffers: Employing a suitable buffer system to maintain the optimal pH is crucial. Phosphate or citrate buffers are commonly used.
-
Antioxidants: To prevent oxidation of the secondary alcohol, the addition of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can be effective.[10]
-
Chelating Agents: Trace metal ions in your solution can catalyze oxidative degradation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[11]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.
Guide 1: Investigating Unexpected Loss of Compound Activity or Concentration
If you observe a decrease in the expected activity or concentration of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, follow these steps to troubleshoot the potential stability issue.
Guide 2: Proactive Stability Enhancement Protocol
To proactively ensure the stability of your (2R)-1-oxo-1-pyrrolidinylpropane-2-ol solutions, follow this protocol during preparation.
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
This protocol outlines a method to determine the optimal pH for the stability of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol in your experimental buffer.
Materials:
-
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 9.
-
High-performance liquid chromatography (HPLC) system with a suitable column.[12]
-
Incubator or water bath.
Procedure:
-
Prepare stock solutions of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol in each buffer to a final concentration of 1 mg/mL.
-
Take an initial sample (T=0) from each solution for immediate HPLC analysis to determine the initial concentration.
-
Incubate the remaining solutions at a relevant temperature (e.g., 37°C for physiological studies or room temperature for general use).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Analyze each aliquot by HPLC to quantify the remaining concentration of the parent compound.
-
Plot the percentage of the remaining compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Data Presentation:
| pH | Initial Concentration (mg/mL) | Concentration at 24h (mg/mL) | % Remaining |
| 4.0 | 1.00 | 0.92 | 92% |
| 5.0 | 1.00 | 0.98 | 98% |
| 6.0 | 1.00 | 0.99 | 99% |
| 7.0 | 1.00 | 0.97 | 97% |
| 8.0 | 1.00 | 0.85 | 85% |
| 9.0 | 1.00 | 0.70 | 70% |
Protocol 2: Evaluation of Stabilizing Excipients
This protocol is designed to assess the effectiveness of antioxidants and chelating agents in preventing the degradation of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Materials:
-
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol
-
Optimal buffer as determined in Protocol 1.
-
Antioxidant (e.g., ascorbic acid, 0.1% w/v).
-
Chelating agent (e.g., EDTA, 0.01% w/v).
-
HPLC system.
-
Incubator.
Procedure:
-
Prepare four sets of solutions of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol in the optimal buffer:
-
Control (no additives).
-
With antioxidant.
-
With chelating agent.
-
With both antioxidant and chelating agent.
-
-
Follow steps 2-6 from Protocol 1 for each set of solutions.
-
Compare the degradation profiles to determine the efficacy of the stabilizing excipients.
Data Presentation:
| Formulation | Initial Concentration (mg/mL) | Concentration at 48h (mg/mL) | % Remaining |
| Control | 1.00 | 0.90 | 90% |
| + Antioxidant | 1.00 | 0.98 | 98% |
| + Chelating Agent | 1.00 | 0.95 | 95% |
| + Both | 1.00 | 0.99 | 99% |
Summary of Key Stability Recommendations
| Parameter | Recommendation | Rationale |
| pH | Maintain a neutral to slightly acidic pH (typically 6.0-7.5). | Minimizes hydrolysis of the lactam ring.[7] |
| Temperature | Store at 2-8°C for short-term use and -20°C or -70°C for long-term storage. | Reduces the rate of all chemical degradation pathways.[8][9] |
| Solvent | Use aprotic solvents when possible. For aqueous solutions, consider co-solvents. | Minimizes the role of water in hydrolysis. |
| Additives | Use buffers, antioxidants (e.g., ascorbic acid), and chelating agents (e.g., EDTA). | Controls pH and mitigates oxidative degradation.[10][11] |
| Handling | Prepare fresh solutions and avoid repeated freeze-thaw cycles by aliquoting. | Ensures consistent concentration and minimizes degradation from temperature fluctuations.[8][9] |
By understanding the chemical vulnerabilities of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol and implementing these proactive and troubleshooting strategies, researchers can significantly enhance the stability of their solutions, leading to more accurate and reliable experimental outcomes.
References
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PubMed. [Link]
-
Brouwers R, Vass H, Dawson A, Squires T, Tavaddod S, Allen RJ (2020) Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE 15(7): e0236198. [Link]
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. ASM Journals. [Link]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. National Institutes of Health. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]
-
oxidation of alcohols. Chemguide. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Effect of pH on the lactam formation (black squares) with... ResearchGate. [Link]
-
Alcohol oxidation. Wikipedia. [Link]
-
Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the... RSC Publishing. [Link]
-
Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. [Link]
-
Some pyrrolidone derivatives. Canadian Science Publishing. [Link]
-
The products of acid hydrolysis of N–vinyl–2–pyrrolidone, according to... ResearchGate. [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. [Link]
-
Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-. PubChem. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. OUCI. [Link]
-
Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. PubMed Central. [Link]
-
2-Oxo-1-pyrrolidinepropionitrile. PubChem. [Link]
-
Stability Testing of Biopharmaceutical Products. Charles River. [Link]
Sources
- 1. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 8. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. admin.mantechpublications.com [admin.mantechpublications.com]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Overcoming Poor Solubility of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Welcome to the technical support center for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, a pyrrolidinone derivative of interest in contemporary research and development. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experimental work with this and structurally similar compounds. We will provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you overcome these obstacles.
Introduction: Understanding the Solubility Challenge
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol, systematically named 1-((2R)-2-hydroxypropyl)pyrrolidin-2-one, possesses a unique chemical structure that presents both opportunities and challenges. The molecule contains a polar lactam (a cyclic amide) and a hydroxyl group, which can participate in hydrogen bonding, suggesting some degree of aqueous solubility.[1] However, the full pyrrolidinone ring and the propyl chain also introduce non-polar characteristics. This balance of hydrophilic and hydrophobic moieties can lead to limited or problematic solubility in purely aqueous or highly non-polar solvent systems, a common hurdle for many active pharmaceutical ingredients (APIs).[2]
This guide provides a systematic approach to characterizing and enhancing the solubility of this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My compound won't fully dissolve in aqueous buffer. What are the likely reasons?
A1: Incomplete dissolution in aqueous buffers is a common issue for compounds with moderate polarity. Several factors could be at play:
-
Intrinsic Low Solubility: The compound may simply have a low equilibrium solubility in water at the tested pH and temperature.
-
Solid-State Properties: The crystalline form (polymorph) of your solid material significantly impacts solubility. A more stable crystal lattice requires more energy to break apart, resulting in lower solubility.[3] Amorphous forms are generally more soluble but can be less stable.[4][5]
-
Kinetic vs. Thermodynamic Solubility: You may be observing a discrepancy between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screens by adding a DMSO stock solution to a buffer, which can lead to a supersaturated and unstable solution.[6] Thermodynamic solubility, the true equilibrium value, is typically lower and requires longer incubation times to achieve.[7]
-
pH of the Medium: Since (2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a neutral compound (lacking readily ionizable acidic or basic groups), its solubility is expected to be largely independent of pH within the typical physiological range.[8][9] However, extreme pH values could potentially lead to hydrolysis of the lactam ring over extended periods, which would alter the substance being measured.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Understanding the distinction is critical for experimental design.
-
Thermodynamic Solubility is the maximum concentration of the most stable crystalline form of a compound that can remain in solution under equilibrium conditions at a specific temperature and pressure.[7] It is the "gold standard" for assessing a compound's intrinsic solubility.
-
Kinetic Solubility is the concentration at which a compound, typically dissolved in an organic solvent like DMSO and then added to an aqueous buffer, begins to precipitate.[10][11] This value is often higher than the thermodynamic solubility because it can form a temporary, supersaturated solution.[6]
Which to measure depends on your experimental stage:
-
Early Discovery/Screening: Kinetic solubility is often sufficient for high-throughput screening to quickly flag problematic compounds.[11]
-
Lead Optimization & Formulation Development: Thermodynamic solubility is essential for understanding true bioavailability limitations and for developing stable formulations.[12]
Q3: Can I just add more DMSO to my aqueous buffer to dissolve the compound?
A3: While increasing the percentage of a co-solvent like Dimethyl Sulfoxide (DMSO) will likely increase the solubility of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, this practice should be approached with caution, especially in biological assays. High concentrations of organic co-solvents can:
-
Disrupt cell membranes and interfere with protein function, leading to misleading biological data.
-
Alter the conformation of the compound itself.
-
Lead to the compound precipitating out of solution upon further dilution in an aqueous environment (e.g., cell culture media).
It is generally recommended to keep the final concentration of DMSO below 0.5-1% in most cell-based assays. If solubility issues persist, it is better to explore the formulation strategies outlined in the troubleshooting guides below rather than simply increasing the co-solvent percentage.
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Co-Solvent Screening
When aqueous solubility is insufficient, the addition of a water-miscible organic solvent, or co-solvent, can significantly enhance solubility by reducing the overall polarity of the solvent system.[13][14]
Logical Workflow for Co-Solvent Selection
Caption: Encapsulation of a drug within a cyclodextrin cavity.
Protocol: Phase Solubility Study with HP-β-CD
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a favorable safety profile. [15]
-
Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer.
-
Add Compound: Add an excess of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol to each HP-β-CD solution.
-
Equilibrate: Shake the suspensions at a constant temperature for 48-72 hours to ensure the formation of the inclusion complex reaches equilibrium.
-
Sample and Analyze: Centrifuge the samples, and quantify the concentration of the dissolved compound in the supernatant via HPLC-UV, as described in the co-solvent protocol.
-
Construct Phase Solubility Diagram: Plot the total concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). The slope of this line can be used to determine the stability constant and the stoichiometry of the complex. A linear (AL-type) plot is indicative of a 1:1 complex and is the most common result.
Guide 3: Amorphous Solid Dispersions (ASDs)
For more challenging solubility issues, particularly in solid dosage form development, creating an amorphous solid dispersion (ASD) is a powerful technique. [16]An ASD involves dispersing the API in an amorphous state within a carrier matrix, typically a polymer. [3]This prevents the API from crystallizing, thereby maintaining it in a higher energy state that dissolves more readily. [4][5]
Key Considerations for ASD Formulation:
-
Polymer Selection: The choice of polymer is critical. It must be miscible with the drug and able to inhibit crystallization. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
Preparation Method: The two most common methods for preparing ASDs are spray drying and hot-melt extrusion. Both are established, scalable processes. [5]* Drug Loading: The percentage of the drug within the polymer matrix must be carefully controlled to prevent recrystallization over time.
Due to the specialized equipment and expertise required, developing an ASD is typically undertaken during later-stage formulation development. If you are considering this route, collaborating with a specialized contract development and manufacturing organization (CDMO) is often recommended.
Summary and Recommendations
Overcoming the poor solubility of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol requires a systematic and logical approach.
-
Characterize First: Begin by determining the baseline thermodynamic solubility in your primary aqueous medium. This provides a crucial benchmark.
-
Start Simple: For in vitro assays, explore GRAS co-solvents first. They are often sufficient to achieve the necessary concentrations while minimizing potential biological interference.
-
Consider Complexation: If co-solvents are insufficient or unsuitable, cyclodextrins offer a highly effective and widely used alternative for enhancing aqueous solubility.
-
Advanced Strategies: For solid formulations, amorphous solid dispersions represent a robust but more complex strategy to significantly improve dissolution and bioavailability.
By following these guides and understanding the principles behind each technique, researchers can effectively address the solubility challenges posed by (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, leading to more reliable and successful experiments.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Galić, T., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
- Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics.
-
Lopes, C. A., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]
-
Technobis Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]
-
Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. [Link]
-
Sarode, A., et al. (2013). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. [Link]
- Mura, P. (2020). Advantages of Cyclodextrin Based Drug Delivery Systems. MDPI.
-
Szejtli, J. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]
-
Ciobanu, A. M., et al. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. [Link]
-
ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
Pharmaceutical Technology. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
-
ResearchGate. (2019). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
Wikipedia. Cosolvent. [Link]
-
Wikipedia. 2-Pyrrolidone. [Link]
-
Pharmaceutical Technology. (2007). Engineering Processing Properties of Acetaminophen by Cosolvent Screening. [Link]
-
IntechOpen. (2025). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. [Link]
-
Slideshare. (2016). Solubility Enhancement. [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT: AN OVERVIEW. [Link]
-
ResearchGate. (2023). Theoretical pH-solubility profiles of the studied drugs in compendial.... [Link]
-
KNOWLEDGE BASED PHARMACEUTICAL DEVELOPMENT & RESEARCH. (2025). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
-
MDPI. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
-
Chad's Prep®. 17.6 pH Effects on Solubility. [Link]
-
Slideshare. (2019). Ph and solubility profile. [Link]
-
ResearchGate. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
NIH. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. ijrpns.com [ijrpns.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and resolve challenges encountered during synthesis.
Introduction
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a chiral amide synthesized from (R)-lactic acid and pyrrolidine. The integrity of the stereocenter at the C2 position is paramount, making control over side reactions, particularly racemization, a critical process parameter. This guide focuses on the most direct and common synthetic method: the amide coupling of these two precursors.
The primary reaction involves the activation of the carboxylic acid of (R)-lactic acid, followed by nucleophilic attack by the secondary amine, pyrrolidine. While conceptually straightforward, this transformation is prone to several side reactions that can impact yield, purity, and stereochemical integrity.
Caption: General schematic for the amide coupling synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing (2R)-1-oxo-1-pyrrolidinylpropane-2-ol?
The most direct and widely used method is the amide coupling reaction between (R)-lactic acid and pyrrolidine using a suitable coupling reagent.[1] This approach offers good control over the reaction conditions. Alternative multi-step routes, such as those involving the ring-opening of (R)-propylene oxide, are generally less efficient due to lower atom economy and the potential for additional side reactions, including poor regioselectivity.[2][3]
Q2: Which amide coupling reagents are best suited for this synthesis?
The choice of coupling reagent is a critical parameter that balances reactivity, cost, and the side product profile.
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common, cost-effective choice. It is often used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization.[4] The primary drawback is the formation of an isourea byproduct that may require an acidic workup for complete removal.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to faster reaction times.[5] They are generally considered superior for sterically hindered or electron-deficient amines. However, they are more expensive, and their byproducts also require careful purification.
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly effective reagent, particularly useful for preventing racemization.[6]
A comparative summary is provided in the table below.
Q3: How can I prevent racemization at the C2 stereocenter?
The alpha-proton on the C2 carbon is susceptible to deprotonation under basic conditions, which can lead to enolization and subsequent racemization. To maintain high enantiomeric purity:
-
Control Temperature: Perform the coupling reaction at a low temperature (start at 0 °C) and allow it to warm slowly to room temperature. Avoid heating the reaction mixture.
-
Use Additives: When using carbodiimides or uronium salts, always include an additive like HOBt or HOAt. These additives form an active ester intermediate that is less prone to racemization than the O-acylisourea or other activated species.[6]
-
Choose the Right Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA) to minimize base-catalyzed enolization.
Q4: What is the best way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a polar solvent system (e.g., 10% Methanol in Dichloromethane). Stain the plate with potassium permanganate (KMnO₄), which will visualize the hydroxyl-containing starting material and product as yellow spots on a purple background. The disappearance of the (R)-lactic acid spot is a primary indicator of reaction completion. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental problems, their probable causes rooted in reaction mechanisms, and actionable solutions.
Problem 1: Low or No Product Yield
A low yield is the most common issue, often stemming from one of several core problems.
Caption: Troubleshooting workflow for low product yield.
-
Possible Cause A: Ineffective Carboxylic Acid Activation
-
Explanation: Coupling reagents, especially carbodiimides like EDC, are moisture-sensitive. Anhydrous conditions are crucial for the formation of the highly reactive O-acylisourea intermediate.[1] If the reagent has degraded or the solvent is wet, activation will be inefficient.
-
Solution: Use freshly opened coupling reagents. Ensure all solvents (e.g., DMF, DCM) are anhydrous. Dry glassware thoroughly before use. If EDC/HOBt fails, consider switching to a more robust reagent like HATU.
-
-
Possible Cause B: O-Acylation Dimerization
-
Explanation: The hydroxyl group of one (R)-lactic acid molecule can act as a nucleophile, attacking another activated (R)-lactic acid molecule. This forms an ester dimer, consuming starting material in an unproductive pathway. This is more likely if the amine nucleophile (pyrrolidine) is not present or its concentration is too low during the activation phase.
-
Solution: Employ a "pre-activation" strategy. Stir the (R)-lactic acid, coupling reagent, and base (if needed) for a short period (15-20 minutes) at 0°C before adding the pyrrolidine. This allows the active ester to form, but minimizes the time it has to react with itself before the more nucleophilic amine is introduced.
-
-
Possible Cause C: Competing Acid-Base Reaction
-
Explanation: Pyrrolidine is a base (pKa of conjugate acid ~11.3).[7] If the reaction medium is acidic, the pyrrolidine will be protonated, rendering it non-nucleophilic. Conversely, the carboxylic acid must be deprotonated to become an effective nucleophile for the initial activation step with some reagents.
-
Solution: Use a non-nucleophilic base like DIPEA to scavenge any acid produced during the reaction (e.g., from HCl salts of reagents or starting materials) and to facilitate the coupling. A typical protocol uses 2-3 equivalents of DIPEA.
-
Problem 2: Product Contaminated with Coupling Reagent Byproducts
-
Explanation: Each class of coupling reagent generates a characteristic byproduct. The O-acylisourea from EDC rearranges to a stable, water-soluble N-acylurea. HATU produces a triazole-based byproduct. These can co-elute with the polar product during chromatography if not removed properly.
-
Solution:
-
Aqueous Workup: After the reaction is complete, quench with water or a saturated NH₄Cl solution.
-
Acidic Wash: Perform a wash with a dilute acid (e.g., 1M HCl or 5% citric acid). This protonates the urea and triazole byproducts, increasing their solubility in the aqueous layer, which can then be separated and discarded.
-
Chromatography: If byproducts persist, careful flash column chromatography on silica gel is required. A gradient elution from a less polar to a more polar solvent system (e.g., Ethyl Acetate to 10% Methanol/DCM) can effectively separate the desired product.
-
Caption: Formation of N-acylurea byproduct from EDC activation.
Problem 3: Product Shows Racemization or Presence of the (2S)-enantiomer
-
Explanation: The stereochemical integrity of the product is critical. Racemization occurs via the formation of an enolate at the chiral center, which is planar and can be re-protonated from either face. This is often promoted by excessive heat or the use of a strong, unhindered base.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature at 0°C during the addition of reagents and for the first 1-2 hours of the reaction. Allow it to warm to room temperature naturally and stir for 12-18 hours.
-
Optimize Base Selection: Use DIPEA, which is too bulky to effectively deprotonate the C2 position, instead of smaller bases like triethylamine or pyridine.
-
Confirm Purity: Analyze the final product using a chiral HPLC method to determine the enantiomeric excess (e.e.). A well-executed synthesis should yield an e.e. >98%.
-
Data & Protocols
Table 1: Comparison of Selected Coupling Conditions
| Coupling Reagent | Additive/Base | Solvent | Typical Time (h) | Typical Yield (%) | Key Considerations |
| EDC | HOBt / DIPEA | DCM or DMF | 12 - 18 | 75 - 85% | Cost-effective; requires acidic wash to remove urea byproduct.[4] |
| HATU | DIPEA | DMF | 2 - 6 | 85 - 95% | Fast and highly efficient; higher cost; byproduct removal is crucial.[8] |
| PyBOP | DIPEA | DCM / DMF | 4 - 8 | 80 - 90% | Excellent for suppressing racemization; byproduct can be tricky to remove.[6] |
Experimental Protocol: Synthesis using EDC/HOBt
This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.
Materials:
-
(R)-Lactic acid (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (R)-lactic acid (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add HOBt (1.2 eq) and pyrrolidine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.5 eq) to the cooled solution portion-wise over 5 minutes.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring mixture. A cloudy suspension may form.
-
Reaction: Allow the flask to slowly warm to room temperature and stir for 16 hours. Monitor the reaction by TLC (10% MeOH/DCM, KMnO₄ stain).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford (2R)-1-oxo-1-pyrrolidinylpropane-2-ol as a clear oil.
Protocol: Chiral HPLC Analysis
To confirm the enantiomeric purity of the final product, a chiral HPLC method is necessary.
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H), is typically effective for this class of compounds.
-
Mobile Phase: A non-polar mobile phase like Hexane/Isopropanol is a common starting point. The exact ratio will need to be optimized to achieve baseline separation of the (R) and (S) enantiomers.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for the amide chromophore.
References
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]
-
Chiral separation of amino-alcohols using extractant impregnated resins. PubMed. Available at: [Link]
-
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available at: [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]
-
Efficient and Regioselective Ring-Opening of Epoxides with Alcohols and Sodium Azide by Using Catalytic Amounts of GaCl 3 /Polyvinylpyrrolidone. ResearchGate. Available at: [Link]
-
Pyrrolidine Properties, Reactions and Applications. Safrole. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives from unsubstituted proline. ResearchGate. Available at: [Link]
-
Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. National Institutes of Health (NIH). Available at: [Link]
-
Pyrrolidine - Wikipedia. Wikipedia. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). Available at: [Link]
-
Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. PubMed Central. Available at: [Link]
-
Opening of Epoxides. Chemistry LibreTexts. Available at: [Link]
- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. Google Patents.
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]
-
Ring Opening of Epoxides. YouTube. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
- 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. Google Patents.
-
Synthesis and inhibitory activity of acyl-peptidyl-pyrrolidine derivatives toward post-proline cleaving enzyme; a study of subsite specificity. PubMed. Available at: [Link]
- 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. Google Patents.
-
Synthesis of Pyrrolidine Derivatives by a platinum/brønsted Acid Relay Catalytic Cascade Reaction. PubMed. Available at: [Link]
-
Preparation and evaluation of lactic acid acylated exenatide and its long-acting preparation. Taylor & Francis Online. Available at: [Link]
-
Well-defined Poly(lactic acid)s Containing Poly(ethylene glycol) Side-chains. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. MDPI. Available at: [Link]
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Refining the purification process for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Technical Support Center: (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Welcome to the technical support guide for the purification of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with refining this chiral molecule. The following troubleshooting guides and frequently asked questions are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification workflow.
Core Purification Workflow
The purification of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol typically involves a multi-step process to remove synthetic byproducts, unreacted starting materials, and the undesired (S)-enantiomer. A robust workflow is essential for achieving high purity and enantiomeric excess.
Caption: Generalized purification workflow for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Primary Purification - Recrystallization
Question 1: I'm trying to recrystallize my crude product, but it "oils out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice. This typically happens when the solution is cooled too quickly, or when the boiling point of the solvent is higher than the melting point of your compound. It can also be caused by the presence of impurities that depress the melting point.
Causality: Crystal formation is a thermodynamically controlled process requiring molecules to orient themselves into a well-defined lattice.[1] Rapid cooling ("shock cooling") can lead to a kinetically trapped amorphous state (an oil) because the molecules don't have time to align.
Troubleshooting Protocol:
-
Re-heat the Solution: Add a small amount of additional solvent to the mixture and heat it until the oil completely redissolves.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote slow crystal growth.[2]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[2]
-
Re-evaluate Your Solvent System: If the problem persists, your solvent may be inappropriate. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[3] Consider using a solvent pair, such as ethanol/water or toluene/hexane. Dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[3]
Question 2: My recrystallization yield is very low. How can I improve it?
Answer: Low yield is a common issue and can stem from several factors. The primary culprits are using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.
Troubleshooting Steps:
-
Minimize Solvent Volume: The most critical step in recrystallization is to use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[1] Using an excess will keep a significant portion of your product dissolved even after cooling, leading to losses in the mother liquor.
-
Prevent Premature Crystallization: If you are performing a hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. Rinsing them with hot solvent can prevent the product from crashing out on the cold glass surfaces.
-
Optimize Cooling: Cool the solution slowly to room temperature first, then transfer it to an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often recover a second crop of crystals by boiling off a portion of the solvent to re-saturate the solution and repeating the cooling process. Be aware that the purity of the second crop is typically lower than the first.
-
Wash Crystals Correctly: When washing the collected crystals, use a minimal amount of ice-cold solvent.[3] Using room temperature or warm solvent will redissolve some of your product.
Caption: Decision tree for troubleshooting low recrystallization yield.
Category 2: Chiral Purification - HPLC/SFC
Question 3: I need to separate the (R) and (S) enantiomers. Where do I start with chiral HPLC method development?
Answer: Chiral separations are highly specific, and there is no universal column or mobile phase. However, for a chiral alcohol like (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, a systematic screening approach is highly effective.
Expertise & Experience: Polysaccharide-based chiral stationary phases (CSPs) are the most successful for a broad range of compounds, including chiral alcohols.[5][6] Columns with cellulose or amylose derivatives (e.g., Chiralpak® IA, IB, IC, etc.) are excellent starting points. Normal phase (using hexane/alcohol mixtures) often provides better selectivity for polar compounds than reverse phase.[6]
Recommended Starting Protocol:
-
Column Selection: Begin with a Chiralpak® IA or similar immobilized polysaccharide-based column. Immobilized phases are more robust and resistant to a wider range of solvents.[7]
-
Mobile Phase Screening: Prepare isocratic mobile phases of n-hexane with an alcohol modifier (isopropanol or ethanol). Screen the following compositions:
-
90:10 (Hexane:IPA)
-
80:20 (Hexane:IPA)
-
70:30 (Hexane:IPA)
-
-
Initial Chromatographic Conditions:
| Parameter | Starting Condition 1 | Starting Condition 2 | Rationale |
| Column | Chiralpak® IA | Chiralpak® IB | Screening different polysaccharide backbones (amylose vs. cellulose) can reveal different selectivities. |
| Mobile Phase | 90:10 n-Hexane/Isopropanol | 90:10 n-Hexane/Ethanol | Changing the alcohol modifier can significantly impact chiral recognition and resolution.[5] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Lower flow rates can sometimes improve resolution for difficult separations.[5] |
| Temperature | 25 °C | 35 °C | Temperature affects the thermodynamics of interaction; exploring above/below ambient is crucial.[5] |
Question 4: I see two peaks in my chiral HPLC, but the resolution is poor (Rs < 1.5). How can I improve the separation?
Answer: Poor resolution is a common challenge in chiral chromatography.[5] Achieving baseline separation (Rs ≥ 1.5) is critical for accurate quantitation and effective preparative purification.
Causality: Resolution is a function of three factors: efficiency (N), selectivity (α), and retention factor (k'). To improve resolution, you must positively influence one or more of these parameters. Selectivity (the separation between the peak maxima) is often the most impactful parameter in chiral separations.
Optimization Strategies:
-
Optimize Mobile Phase Composition: This is the most powerful tool.
-
Decrease Alcohol Percentage: Reducing the amount of alcohol modifier (e.g., from 10% IPA to 5% IPA) will increase retention times and often enhances resolution.[5]
-
Change the Alcohol Modifier: Switching from isopropanol to ethanol (or vice-versa) can dramatically alter selectivity due to different hydrogen bonding interactions with the CSP.[5]
-
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the stationary phase, which can improve efficiency and resolution.[5]
-
Adjust Temperature: Temperature has a complex effect on chiral recognition. Both increasing and decreasing the temperature should be explored as it can sometimes invert elution order or significantly improve selectivity.[5] A column oven is essential for this.
-
Try a Different CSP: If optimization on one column fails, the fundamental chiral recognition mechanism may be unsuitable. Screen a column with a different polysaccharide backbone (e.g., if you started with amylose-based Chiralpak IA, try a cellulose-based Chiralpak IB).
Category 3: Purity Analysis & Characterization
Question 5: How can I confirm the purity of my final product and identify unknown impurities?
Answer: A single analytical method is rarely sufficient to declare a compound as "pure." A combination of chromatographic and spectroscopic techniques is required for a comprehensive assessment.
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC):
-
Achiral (Reversed-Phase): Use a standard C18 column with a gradient method (e.g., water/acetonitrile with 0.1% formic acid) to assess overall purity and detect any non-enantiomeric impurities.
-
Chiral: Use the optimized chiral method (from Category 2) to determine the enantiomeric excess (e.e.).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying impurities.[8] By coupling the HPLC separation to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each impurity peak, providing crucial clues to its identity. For pyrrolidine-containing molecules, in-source fragmentation can sometimes be utilized to enhance structural elucidation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Provides structural confirmation of your main product. The presence of small, unidentifiable peaks in the ¹H NMR spectrum can indicate impurities.
-
Quantitative NMR (qNMR): Can be used to determine purity against a certified internal standard if signals do not overlap.[8]
-
-
Gas Chromatography (GC): If the compound is thermally stable and volatile, GC can be an excellent method for quantifying purity.[8]
| Technique | Information Provided | Common Issues & Solutions |
| Achiral HPLC-UV | Overall chemical purity | Poor peak shape -> Check pH of mobile phase; add modifiers. |
| Chiral HPLC-UV | Enantiomeric excess (e.e.) | Co-elution with impurity -> Use LC-MS to check peak purity. |
| LC-MS | Molecular weight of impurities | Poor ionization -> Try different additives (formic acid, ammonium acetate) or ionization source (APCI vs. ESI). |
| ¹H NMR | Structural confirmation, impurity detection | Residual solvent peaks -> Dry sample thoroughly under high vacuum. |
References
-
Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives. 8
-
Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol. 5
-
The Discovery and Isolation of Novel Pyrrolidinone Derivatives: A Technical Guide. 10
-
Toward preparative resolution of chiral alcohols by an organic chemical method. 11
-
Chiral alcohol separation: r/CHROMATOGRAPHY. 6
-
Recrystallization. 1
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series... 12
-
Recrystallization. 2
-
Recrystallization. 3
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds... 9
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. 7
-
Recrystallization. 4
-
Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. 13
-
PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. 14
-
HPLC Troubleshooting Guide. 15
-
2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. 16
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chiraltech.com [chiraltech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Toward preparative resolution of chiral alcohols by an organic chemical method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine (Journal Article) | OSTI.GOV [osti.gov]
- 14. chiraltech.com [chiraltech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol Production
Answering the user's request.
Welcome to the technical support center for the process development and scale-up of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. This molecule, a critical chiral building block, presents unique challenges as production moves from the laboratory bench to pilot and manufacturing scales. This guide is structured to provide direct, actionable solutions to common issues encountered by researchers and process chemists.
The pyrrolidine ring is a foundational structure in many pharmaceuticals, making the stereocontrolled synthesis of its derivatives a critical endeavor.[1][2] (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, in particular, is a key intermediate in the synthesis of the antiepileptic drug Levetiracetam.[3][4] The primary challenge in its production lies in establishing and maintaining the correct stereochemistry at the C2 position, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a single enantiomer.[5][6]
This guide provides troubleshooting workflows and detailed FAQs to navigate the complexities of enantioselectivity, impurity control, and purification at scale.
Part 1: Synthesis and Process Overview
The industrial production of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol typically follows one of two major strategies: asymmetric synthesis or resolution of a racemic mixture.[3] Each approach has distinct process considerations.
-
Asymmetric Synthesis: This route often involves the stereoselective reduction of a prochiral ketone, 1-(pyrrolidin-1-yl)propan-1-one, using a chiral catalyst or reagent. While elegant, this method's success at scale depends on catalyst efficiency, cost, and removal from the final product.
-
Racemic Synthesis & Chiral Resolution: This more traditional approach involves the non-selective synthesis of racemic 1-oxo-1-pyrrolidinylpropane-2-ol, followed by separation of the enantiomers. Common resolution techniques include diastereomeric salt formation with a chiral resolving agent or preparative chiral chromatography.[7]
The following diagram outlines a general workflow for the production process.
Caption: General production workflow for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Part 2: Troubleshooting and FAQs
This section addresses specific problems in a question-and-answer format.
FAQ 1: Enantiomeric Excess (ee) & Chiral Purity
Question: My process shows excellent enantiomeric excess (ee) at the lab scale (10g), but the ee drops significantly during pilot scale-up (10kg). What are the likely causes and how can I fix this?
Answer: A drop in enantiomeric excess during scale-up is a common but critical issue. The root cause is often related to thermal or chemical stability, or inefficiencies in the chiral separation process that only become apparent at a larger scale.
Possible Causes & Solutions:
-
Racemization: The chiral center may be susceptible to racemization under certain process conditions.
-
Causality: The hydroxyl group's alpha-proton can be labile, especially under harsh pH (acidic or basic) or high-temperature conditions during work-up, distillation, or even prolonged storage in certain solvents.
-
Troubleshooting Protocol:
-
Stress Studies: Subject a sample of high-purity (2R)-1-oxo-1-pyrrolidinylpropane-2-ol to the conditions of each process step (e.g., hold in the reaction solvent at reflux, stir with the aqueous base used in work-up).
-
Monitor ee: Use a validated chiral HPLC or GC method to monitor the ee of the sample over time.[8][9]
-
Identify & Mitigate: If a specific step causes racemization, modify the conditions. For example, use a milder base (e.g., NaHCO₃ instead of NaOH), reduce the temperature of distillations, or minimize hold times.
-
-
-
Inefficient Chiral Resolution: If using diastereomeric salt crystallization, the thermodynamics of the process can change at scale.
-
Causality: Slower cooling rates, different mixing dynamics, and wall effects in large reactors can alter the crystallization kinetics and equilibrium, leading to co-precipitation of the undesired diastereomer.[7]
-
Troubleshooting Protocol:
-
Re-screen Solvents: The optimal solvent system for crystallization can be highly scale-dependent. Perform a new screen using the pilot-scale equipment if possible.
-
Control Cooling Profile: Implement a controlled, slow cooling profile. A crash-cooling approach that worked in the lab often fails at scale. Seeding with pure crystals of the desired diastereomeric salt can be critical for reproducibility.[7]
-
Analyze Mother Liquor: Analyze the mother liquor for its enantiomeric composition. This will tell you how efficiently the desired enantiomer is crystallizing.
-
-
-
Inaccurate Analytical Measurement: The analytical method may not be robust enough for the in-process control samples, which might contain impurities that interfere with the chiral separation.
-
Causality: Impurities can co-elute with one of the enantiomers on a chiral column, leading to an inaccurate calculation of the peak area and, therefore, the ee.[10]
-
Troubleshooting Protocol:
-
Method Validation: Spike the sample with known impurities to check for co-elution.
-
Optimize Method: Adjust the mobile phase composition, flow rate, or column temperature to improve the resolution between the enantiomer peaks and any impurities.[7] Consider a different chiral stationary phase (CSP) if necessary.[11]
-
-
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 4. scribd.com [scribd.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. US7939676B2 - Process for the preparation of levetiracetam - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 10. chiraltech.com [chiraltech.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Stability and Handling of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Welcome to the technical support guide for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. This document is designed for researchers, scientists, and drug development professionals to ensure the integrity of this compound throughout experimental workflows. As a chiral molecule containing both a lactam (cyclic amide) and a secondary alcohol, this compound possesses specific vulnerabilities. Understanding and mitigating its degradation pathways are critical for achieving accurate, reproducible results in research and development.
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to maintain the stability and purity of your samples.
Section 1: Troubleshooting Guide
This section addresses common experimental issues that may arise from the degradation of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Issue 1: Unexpected Peaks Appear in HPLC/LC-MS Analysis During Method Development or Routine Testing.
Q: My chromatogram shows new, unexpected peaks that were not present in the initial analysis of my standard. What is the likely cause?
A: The appearance of new peaks is a primary indicator of sample degradation. The two most probable degradation pathways for this molecule are hydrolysis of the lactam ring and oxidation of the secondary alcohol.
Troubleshooting Workflow:
To diagnose the root cause, follow this systematic approach:
-
Assess Solution pH: The 2-pyrrolidinone ring is susceptible to hydrolysis under both strong acidic and basic conditions, which would open the ring to form 4-amino-N-(2-hydroxypropyl)butanoic acid.[1][2]
-
Action: Measure the pH of your sample preparation, mobile phase, and any other aqueous solutions the compound is exposed to. For optimal stability, maintain the pH in the near-neutral range (pH 6-8).
-
-
Evaluate for Oxidizing Agents: The secondary alcohol group can be oxidized to a ketone, forming (R)-1-(2-oxopyrrolidin-1-yl)propan-2-one.[3][4][5] This is a common issue if solutions are not handled under inert conditions.
-
Action:
-
Were solvents sparged with an inert gas (e.g., nitrogen or argon) before use? Dissolved oxygen can promote oxidation.
-
Are there any potential oxidizing agents in your matrix or reagents (e.g., peroxides in solvents like THF or ether, or metal ions like Fe³⁺ or Cu²⁺ that can catalyze oxidation)?[6][7]
-
Preventative Measure: Prepare solutions using freshly deoxygenated solvents and consider adding an antioxidant like BHT or Vitamin E if compatible with your analytical method.
-
-
-
Check Temperature and Light Exposure: Elevated temperatures accelerate both hydrolysis and oxidation.[8] Photodegradation can also occur, as recommended by ICH guidelines for stability testing.[9][10][11]
-
Action: Ensure samples are stored at recommended temperatures (see Section 2, FAQ 3) and protected from light, especially UV light, by using amber vials or covering containers with foil.[12]
-
Caption: Workflow for diagnosing unexpected chromatographic peaks.
Issue 2: Loss of Assay Value or Purity Over Time in Stored Samples.
Q: My stock solution or solid sample is showing a decrease in purity/assay value after storage. How can I prevent this?
A: A gradual loss of the parent compound indicates slow degradation due to suboptimal storage conditions or incompatibility with the storage solvent/matrix.
Solution:
-
Verify Storage Conditions: The stability of the compound is highly dependent on temperature, humidity, and atmosphere. Refer to the recommended storage conditions table below.
-
Assess Solvent Stability: The choice of solvent for stock solutions is critical. While soluble in polar solvents like methanol, ethanol, and water, long-term stability in these solvents, especially if not properly prepared, can be an issue.
-
Aqueous Solutions: Prone to hydrolysis if pH is not controlled. Should be buffered and stored refrigerated.
-
Alcoholic Solutions (Methanol/Ethanol): Generally better than water, but solvents must be of high purity and deoxygenated.
-
Aprotic Solvents (Acetonitrile, THF): Often provide the best stability for long-term storage, provided they are anhydrous and peroxide-free. Acetonitrile is often a preferred choice.
-
-
Evaluate Solid-State Stability: The solid compound is generally more stable than solutions. However, it can still be susceptible to degradation if exposed to high humidity or air. Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a desiccator.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation of the secondary alcohol.[13] |
| Light | Protect from Light (Amber Vials) | Prevents potential photolytic degradation.[12] |
| Humidity | Low (Store with Desiccant) | Minimizes water adsorption, which can facilitate hydrolysis. |
| Solution pH | 6.0 - 8.0 | The lactam ring is most stable in a near-neutral pH range.[1] |
| Table 1: Recommended Storage and Handling Conditions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol?
A1: There are two main pathways:
-
Hydrolysis: The amide bond within the 2-pyrrolidinone (a lactam) ring can be cleaved by water, a reaction catalyzed by acid or base, to yield an open-ring amino acid derivative.[1][2]
-
Oxidation: The secondary alcohol on the propane side-chain is susceptible to oxidation, which converts it into a ketone.[3][4]
Caption: Key degradation pathways for the target compound.
Q2: How critical is the chirality of this molecule? Can it be affected during experiments?
A2: The "(2R)" designation indicates a specific three-dimensional arrangement at the chiral center (the carbon atom bonded to the hydroxyl group).[14] For pharmaceutical applications, the activity of one enantiomer can be significantly different from the other.[15] While hydrolysis and oxidation are the main concerns, harsh conditions (e.g., extreme pH or high heat) could potentially lead to racemization, which is the conversion of the pure (2R)-enantiomer into a mixture of (2R) and (2S) forms, resulting in a loss of enantiomeric purity. It is crucial to use analytical methods capable of separating enantiomers, such as chiral HPLC, to monitor enantiomeric purity.[16][17]
Q3: What are the best practices for preparing a stable analytical stock solution?
A3: Please follow the detailed protocol provided in Section 3. Key principles include using a high-purity, anhydrous, aprotic solvent like acetonitrile, working under an inert atmosphere, and storing the final solution under the recommended conditions (2-8°C, protected from light).
Q4: What analytical techniques are best for monitoring the stability and purity of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.
-
For Purity: A Reverse-Phase HPLC (RP-HPLC) method with a C18 column and UV detection (around 210-220 nm) is typically effective for separating the parent compound from its primary degradants (the ketone and open-ring acid).[18]
-
For Enantiomeric Purity: A dedicated chiral HPLC method is required. This often uses a specialized chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose.[16][17]
-
For Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products by providing mass-to-charge ratio information.[19][20][21]
Section 3: Recommended Protocols
Protocol 1: Preparation of a Stable Analytical Stock Solution (1 mg/mL)
Objective: To prepare a stock solution with minimized risk of degradation for use as a quantitative standard.
Materials:
-
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol (solid)
-
High-purity, anhydrous acetonitrile (ACN), HPLC grade or higher
-
Class A volumetric flask (e.g., 10 mL), amber glass
-
Analytical balance
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-weighing Preparation: Place the amber volumetric flask and a small weighing vessel in a desiccator for at least 30 minutes to ensure they are dry.
-
Inerting the Solvent: Sparge the acetonitrile with your chosen inert gas for 10-15 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh approximately 10.0 mg of the compound into the tared weighing vessel. Record the exact weight.
-
Dissolution: Carefully transfer the weighed solid into the 10 mL amber volumetric flask. Add approximately 5-7 mL of the deoxygenated acetonitrile. Gently swirl to dissolve the solid completely.
-
Dilution to Volume: Once fully dissolved, allow the solution to return to room temperature. Carefully add the deoxygenated acetonitrile to the calibration mark on the flask.
-
Homogenization & Storage: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous. Immediately wrap the cap/stopper junction with parafilm to prevent solvent evaporation and moisture ingress.
-
Storage: Store the stock solution in a refrigerator at 2-8°C. For long-term storage (>1 week), aliquot the solution into smaller amber HPLC vials with sealed caps and store under the same conditions.
Protocol 2: Outline for a Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[9][22][23][24]
Procedure: For each condition, prepare a sample solution (e.g., 0.1 mg/mL) and a corresponding blank. Analyze samples at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.[10][11]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.[25][26]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to 80°C.
-
Photodegradation: Expose the solid and solution to UV/Vis light as per ICH Q1B guidelines.
Analyze all stressed samples by HPLC/LC-MS against a non-stressed control to identify and quantify degradants.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and validation of stability indicating rp-hplc method for estimation of levetiracetam by forced degradation studies. Retrieved from [Link]
-
Adhikari, R. P., Tharik, A. M. S., & Meyyanathan, S. N. (2023). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 61(6), 585–604. [Link]
-
PubMed. (2023). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of alkali degradation of Levetiracetam at 212 nm by stability indicating RP-HPLC method. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation of leviteracetam by stability-indicating HPTLC method. Retrieved from [Link]
-
ChemistryViews. (2017). The Oxidation of Alcohols. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1976). Oxidation of secondary alcohols with ozone. [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
-
NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxidation of Alcohols in Continuous Flow with a Solid Phase Hypervalent Iodine Catalyst. Retrieved from [Link]
-
PubMed. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]
-
ResearchGate. (n.d.). Top: Opening of NMP ring under acidic or alkaline condition to form.... Retrieved from [Link]
-
ResearchGate. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). US4042599A - Process for producing 2-pyrrolidone.
-
ResearchGate. (2020). Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones to pyrrolizines under acidic conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Chirality (chemistry). Retrieved from [Link]
-
ResearchGate. (n.d.). Routes for production of 2-pyrrolidone. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-1-(pyrrolidin-1-yl)propan-2-ol. Retrieved from [Link]
-
PubMed Central. (2012). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
-
PubMed Central. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
-
American Elements. (n.d.). 1-(pyrrolidin-1-yl)propan-2-ol. Retrieved from [Link]
-
MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]
-
ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]
Sources
- 1. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 4. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. database.ich.org [database.ich.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Method [keikaventures.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 15. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bgb-analytik.com [bgb-analytik.com]
- 17. mdpi.com [mdpi.com]
- 18. wjpps.com [wjpps.com]
- 19. Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. uvadoc.uva.es [uvadoc.uva.es]
- 22. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 23. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 24. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Enantiomers of 1-oxo-1-pyrrolidinylpropane-2-ol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the chirality of a molecule is a pivotal factor that can profoundly influence its pharmacological and toxicological profile. Enantiomers, being non-superimposable mirror images of each other, often exhibit distinct interactions with the chiral environment of biological systems, leading to significant differences in efficacy and safety.[1] This guide provides an in-depth technical comparison of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol and its (S)-enantiomer, two chiral molecules with potential applications in medicinal chemistry.
While specific comparative biological data for these exact enantiomers are not extensively available in public literature, this guide will synthesize known physicochemical principles, draw parallels from structurally similar compounds, and provide robust, adaptable experimental protocols for their synthesis, separation, and characterization. This approach is designed to empower researchers to conduct their own comprehensive evaluations.
Understanding the Significance of Chirality in Pyrrolidinone Derivatives
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known nootropic agent piracetam.[2] The introduction of a chiral center, as in 1-oxo-1-pyrrolidinylpropane-2-ol, adds a layer of complexity and opportunity. The spatial arrangement of the hydroxyl group in the (R) and (S) configurations can lead to differential binding affinities with target proteins, metabolic enzymes, and receptors.[3][4] This stereoselectivity can manifest as one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[4]
Physicochemical Properties: A Tale of Two Enantiomers
Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they exhibit distinct behavior when interacting with plane-polarized light, a property known as optical activity. The specific optical rotation is a defining characteristic of a chiral molecule and is equal in magnitude but opposite in sign for a pair of enantiomers.
| Property | (2R)-1-oxo-1-pyrrolidinylpropane-2-ol | (2S)-1-oxo-1-pyrrolidinylpropane-2-ol | Reference(s) |
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | 143.18 g/mol | |
| Appearance | Expected to be a solid or oil | Expected to be a solid or oil | |
| Specific Optical Rotation | [(\alpha)]_D = Positive (+) value (predicted) | [(\alpha)]_D = Negative (-) value (predicted) | [1] |
Note: The sign of the specific optical rotation is a prediction based on convention and would need to be determined experimentally.
Enantioselective Synthesis: Crafting Chiral Purity
The preparation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Several strategies can be employed for the synthesis of (2R)- and (2S)-1-oxo-1-pyrrolidinylpropane-2-ol. A logical and well-established approach involves the use of a chiral pool starting material, such as the commercially available (R)- or (S)-propylene oxide.
Proposed Synthetic Pathway:
Caption: Proposed synthetic routes to (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Detailed Experimental Protocol (Hypothetical):
Objective: To synthesize (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. The synthesis of the (S)-enantiomer would follow an identical protocol, substituting (R)-propylene oxide with (S)-propylene oxide.
Materials:
-
Pyrrolidin-2-one
-
(R)-Propylene oxide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) and wash with anhydrous hexanes to remove the oil. Suspend the NaH in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C and add a solution of pyrrolidin-2-one (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour.
-
Nucleophilic Attack: Cool the reaction mixture back to 0 °C and add (R)-propylene oxide (1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Self-Validation: The success of the synthesis can be validated by standard analytical techniques such as ¹H NMR and ¹³C NMR to confirm the chemical structure and mass spectrometry to verify the molecular weight. The enantiomeric purity should be determined using chiral HPLC.
Chiral Separation and Analysis: Distinguishing the Mirror Images
The separation and quantification of enantiomers are critical for quality control and for understanding their individual contributions to the overall pharmacological effect. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[5]
Experimental Workflow for Chiral Analysis:
Caption: Workflow for the chiral HPLC analysis of 1-oxo-1-pyrrolidinylpropane-2-ol enantiomers.
Detailed Chiral HPLC Protocol (Adaptable):
Objective: To separate and quantify the (2R) and (S) enantiomers of 1-oxo-1-pyrrolidinylpropane-2-ol.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is a good starting point for method development.[6]
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of the racemic mixture (approximately 1 mg/mL) in the mobile phase. Prepare individual solutions of the synthesized (R) and (S) enantiomers to determine their respective retention times.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the racemic standard to confirm the separation of the two enantiomer peaks. Subsequently, inject the individual enantiomer standards to identify the peaks corresponding to the (R) and (S) forms. Finally, inject the sample for analysis.
-
Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Causality in Method Development: The choice of a polysaccharide-based CSP is based on their broad applicability for separating a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[8] The normal phase mobile phase (hexane/isopropanol) is often effective for polar analytes on these columns.
Polarimetry: A Classic Approach to Chirality
Polarimetry is a non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[9] It is a fundamental method for characterizing enantiomers and determining the specific rotation, a key physicochemical property.[10]
Polarimetry Protocol:
Objective: To determine the specific rotation of (2R)- and (S)-1-oxo-1-pyrrolidinylpropane-2-ol.
Instrumentation:
-
Polarimeter
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the enantiomerically pure sample and dissolve it in a specific volume of a suitable solvent (e.g., ethanol or methanol) in a volumetric flask. The concentration should be precisely known.
-
Measurement: Calibrate the polarimeter with the pure solvent (blank). Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the observed rotation ((\alpha)).
-
Calculation of Specific Rotation: The specific rotation [(\alpha)] is calculated using Biot's law: [(\alpha)] = (\alpha) / (c × l) where:
-
(\alpha) is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
The specific rotation is a characteristic constant for a given enantiomer under defined conditions (temperature, wavelength, and solvent). The (R) and (S) enantiomers will have specific rotations of equal magnitude and opposite sign.
Comparative Biological Activity: The Ultimate Differentiator
While physicochemical differences are important for characterization, the divergence in biological activity is of paramount interest in drug development.[3] Due to the lack of specific comparative studies on (2R)- and (2S)-1-oxo-1-pyrrolidinylpropane-2-ol, this section provides a general framework and highlights findings from related pyrrolidinone derivatives.
Pyrrolidinone derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[11][12] For instance, in a study on G-protein coupled receptor 40 (GRP40) agonists, the (R,R)-enantiomer of a pyrrolidine derivative displayed full agonism, while its (S,S)-enantiomer was significantly less potent, demonstrating a clear stereochemical preference in biological activity.[3]
Proposed In Vitro Assay: Neuronal Cell Viability Assay
Given the structural similarity to nootropic agents like piracetam, a preliminary assessment of the neuroprotective or neurotoxic effects of the enantiomers could be a relevant starting point.
Objective: To compare the effects of (2R)- and (S)-1-oxo-1-pyrrolidinylpropane-2-ol on the viability of a neuronal cell line (e.g., SH-SY5Y) under conditions of oxidative stress.
Protocol Outline:
-
Cell Culture: Culture SH-SY5Y cells under standard conditions.
-
Treatment: Seed the cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of the (R)- and (S)-enantiomers for 1 hour.
-
Induction of Oxidative Stress: Introduce an oxidative stressor (e.g., hydrogen peroxide or 6-hydroxydopamine) to the cell cultures.
-
Incubation: Incubate the cells for a further 24 hours.
-
Viability Assessment: Measure cell viability using a standard MTT or PrestoBlue™ assay.
-
Data Analysis: Compare the cell viability in the presence of each enantiomer to the vehicle control and the stressor-only control. This will reveal if either enantiomer exhibits neuroprotective or exacerbates neurotoxic effects.
This type of assay provides a quantitative measure of a biologically relevant effect and can reveal significant differences between the enantiomers.
Conclusion
The (2R)- and (S)-enantiomers of 1-oxo-1-pyrrolidinylpropane-2-ol, while chemically identical in an achiral environment, are distinct molecular entities. Their differentiation is crucial for any potential therapeutic application. This guide has provided a comprehensive framework for their enantioselective synthesis, separation, and characterization. The detailed protocols for chiral HPLC and polarimetry offer robust methods for determining enantiomeric purity and key physicochemical properties. Although direct comparative biological data is sparse, the provided in vitro assay protocol, along with insights from related pyrrolidinone derivatives, establishes a logical starting point for investigating their pharmacological profiles. For researchers and drug development professionals, a thorough understanding and experimental evaluation of the stereochemical aspects of these and other chiral molecules are indispensable for the advancement of safer and more effective medicines.
References
- A Comparative Analysis of (S)- and (R)-5-(hydroxymethyl)-2-pyrrolidinone for Researchers and Drug Development Professionals. Benchchem. [URL: https://www.benchchem.com/product/b5378]
- Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [URL: https://www.chromatographytoday.com/news/hplc-uhplc/45/latvian-institute-of-organic-synthesis/stationary-phase-selection-for-achiral-separation-of-disubstituted-piracetam-diastereomeric-mixtures/44583]
- HPLC determination of piracetam, and its validation. ResearchGate. [URL: https://www.researchgate.
- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [URL: https://mappingignorance.org/2017/01/26/new-path-enantioselective-substituted-pyrrolidines/]
- Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. Benchchem. [URL: https://www.benchchem.com/product/B8792]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4885]
- The tale of chiral switches. Australian Prescriber. [URL: https://www.nps.org.au/australian-prescriber/articles/the-tale-of-chiral-switches]
- Circularly Polarized Luminescence of Aluminum Complexes for Chiral Sensing of Amino Acid and Amino Alcohol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31825169/]
- Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. Benchchem. [URL: https://www.benchchem.com/product/B5378/technical-sheet]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [URL: https://www.mdpi.com/1422-0067/25/20/11158]
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1232867/full]
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [URL: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs]
- Discovery and synthesis of chiral amino alcohols. Benchchem. [URL: https://www.benchchem.com/product/B5378/technical-sheet]
- Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews. [URL: https://www.chemistryviews.org/stereoselective-path-to-densely-substituted-pyrrolidines/]
- Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. Hindawi. [URL: https://www.hindawi.com/journals/ijac/2014/907693/]
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11582236/]
- Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. [URL: https://www.scirp.
- Chiral HPLC Separations. Phenomenex. [URL: https://www.phenomenex.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. ResearchGate. [URL: https://www.researchgate.net/publication/384999238_Chiral_pyrrolidines_via_an_enantioselective_Hofmann-Loffler-Freytag_reaction]
- New validated method for piracetam HPLC determination in human plasma. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15129849/]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [URL: https://www.researchgate.net/publication/384998725_Progress_in_the_Stereoselective_Synthesis_Methods_of_Pyrrolidine-Containing_Drugs_and_Their_Precursors]
- Polarimeter. S4Science. [URL: https://s4science.com/wp-content/uploads/2021/08/Polarimeter.pdf]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39456938/]
- DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. [URL: https://www.hou.usra.edu/meetings/lpsc2023/pdf/1315.pdf]
- Basics of polarimetry. Anton Paar Wiki. [URL: https://wiki.anton-paar.com/en/basics-of-polarimetry/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 9. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 10. s4science.at [s4science.at]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
A Comparative Guide to the Preclinical Validation of Novel Pyrrolidinone-Based Nootropic Agents: Evaluating (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
This guide provides a comprehensive framework for the preclinical validation of novel nootropic candidates, using the hypothetical compound (2R)-1-oxo-1-pyrrolidinylpropane-2-ol as a case study. The methodologies outlined herein are designed to rigorously assess its therapeutic potential in comparison to established nootropic agents, such as Piracetam and Oxiracetam. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of next-generation cognitive enhancers.
The pyrrolidinone class of compounds, often referred to as racetams, has been a cornerstone of nootropic research for decades.[1] Piracetam, the progenitor of this class, was first synthesized in the 1960s and paved the way for the development of numerous derivatives with purported cognitive-enhancing effects.[1][2] These agents are thought to improve mental functions such as memory, cognition, and attention, particularly in instances of cognitive decline.[1][2] The validation of any new entrant into this therapeutic area requires a multi-faceted approach, encompassing in vitro and in vivo studies to elucidate its pharmacological profile and establish its efficacy relative to existing standards of care.
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a novel chiral pyrrolidinone derivative. Its structure suggests a potential for nootropic activity, sharing the core 2-oxopyrrolidine nucleus characteristic of the racetam family.[3] The presence of a hydroxyl group, as in Oxiracetam, may confer specific properties related to its mechanism of action and metabolic stability. This guide will detail the essential experimental workflows to validate its therapeutic effects.
Part 1: Foundational In Vitro Characterization
The initial phase of validation focuses on the fundamental physicochemical and biological properties of the candidate compound. These assays are crucial for establishing its drug-like characteristics and potential to interact with biological systems relevant to cognitive function.
Blood-Brain Barrier Permeability Assessment
A critical prerequisite for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). In silico models can provide initial predictions, but in vitro validation is essential.[1][4]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain polar lipid) to form an artificial membrane.
-
Compound Preparation: (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, Piracetam, and Oxiracetam are dissolved in a phosphate-buffered saline (PBS) solution to a known concentration.
-
Assay Procedure: The donor wells of the PAMPA plate are filled with the compound solutions. The acceptor wells are filled with PBS. The plate is incubated for a predetermined period (e.g., 4-18 hours).
-
Quantification: The concentration of each compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated and compared to known standards for high and low BBB penetration.
Rationale: The PAMPA-BBB assay provides a high-throughput, non-cell-based method to predict passive diffusion across the BBB. Comparing the permeability of the novel compound to established nootropics offers a direct benchmark of its potential for brain bioavailability.
Neuronal Viability and Neuroprotection
An essential characteristic of a nootropic is its ability to support neuronal health and protect against neurotoxic insults.
Experimental Protocol: SH-SY5Y Neuroblastoma Cell Viability Assay (MTT Assay)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and seeded in 96-well plates.
-
Induction of Neurotoxicity: A neurotoxic agent (e.g., amyloid-beta 1-42, glutamate, or H₂O₂) is added to the cell culture to induce cell death.
-
Treatment: Cells are co-incubated with the neurotoxin and varying concentrations of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, Piracetam, or Oxiracetam.
-
MTT Assay: After incubation, MTT reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases will convert MTT into formazan crystals.
-
Quantification: The formazan crystals are solubilized, and the absorbance is measured at 570 nm. The results are expressed as a percentage of viable cells compared to the untreated control.
Rationale: This assay assesses the neuroprotective potential of the compound. A significant increase in cell viability in the presence of the compound and a neurotoxin suggests a protective effect.
Comparative Data Summary: In Vitro Assays
| Compound | Predicted BBB Permeability (Pe, 10⁻⁶ cm/s) | Neuroprotection (EC₅₀ against Aβ₁₋₄₂ toxicity, µM) |
| (2R)-1-oxo-1-pyrrolidinylpropane-2-ol | Experimental Data | Experimental Data |
| Piracetam | Low to Moderate | Moderate |
| Oxiracetam | Moderate | Moderate to High |
Note: The data for Piracetam and Oxiracetam are representative values from published literature. Experimental data for the novel compound would be populated here.
Part 2: Elucidating the Mechanism of Action
Understanding how a novel compound exerts its effects at a molecular level is crucial for its development. For nootropics, several pathways are of interest.
Modulation of Neurotransmitter Systems
Many nootropics are believed to modulate cholinergic and glutamatergic neurotransmission, which are critical for learning and memory.
Experimental Protocol: Receptor Binding Assays
-
Membrane Preparation: Membranes are prepared from specific brain regions (e.g., hippocampus, cortex) of rodents or from cell lines expressing the receptors of interest (e.g., AMPA, NMDA, muscarinic M1).
-
Radioligand Binding: The membranes are incubated with a specific radioligand for the receptor of interest and varying concentrations of the test compounds.
-
Detection: The amount of bound radioligand is measured using a scintillation counter.
-
Analysis: The data is used to determine the binding affinity (Ki) of the compounds for the receptors.
Rationale: This assay determines if the compound directly interacts with key neurotransmitter receptors. A high affinity for a particular receptor can suggest a primary mechanism of action.
Mitochondrial Function Assessment
Mitochondrial dysfunction is implicated in age-related cognitive decline and neurodegenerative diseases.[5] Some nootropics may exert their effects by enhancing mitochondrial function.
Experimental Protocol: High-Resolution Respirometry
-
Mitochondria Isolation: Mitochondria are isolated from rodent brain tissue.
-
Respirometry: The oxygen consumption rate of the isolated mitochondria is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A series of substrates and inhibitors are added to assess the function of different complexes of the electron transport chain in the presence and absence of the test compounds.
Rationale: This experiment directly measures the impact of the compound on mitochondrial respiration, providing insights into its effects on cellular energy metabolism.[5]
Signaling Pathway Visualization
Caption: Potential mechanisms of action for a novel nootropic agent.
Part 3: In Vivo Validation of Cognitive Enhancement
Animal models are indispensable for evaluating the behavioral effects of a potential cognitive enhancer.
Scopolamine-Induced Amnesia Model
This is a widely used pharmacological model to induce a transient cognitive deficit, mimicking aspects of cholinergic dysfunction.
Experimental Protocol: Morris Water Maze
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform.
-
Acquisition Phase: Rodents are trained to find the hidden platform using spatial cues in the room.
-
Treatment: Animals are administered (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, Piracetam, Oxiracetam, or vehicle, followed by an injection of scopolamine to induce amnesia.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is recorded.
-
Data Analysis: Escape latency during training and time in the target quadrant during the probe trial are compared across treatment groups.
Rationale: Reversal of the scopolamine-induced deficit in spatial memory by the test compound provides strong evidence for its nootropic potential, particularly its pro-cholinergic activity.
Age-Related Cognitive Decline Model
Using aged animals allows for the assessment of the compound's efficacy in a more naturalistic model of cognitive impairment.
Experimental Protocol: Passive Avoidance Test
-
Apparatus: A two-chambered box with a light and a dark compartment, where the dark compartment is associated with a mild foot shock.
-
Training: The animal is placed in the light compartment and receives a foot shock upon entering the dark compartment.
-
Treatment: Aged rodents are treated with the test compounds or vehicle for a specified duration.
-
Retention Test: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured.
-
Data Analysis: A longer latency to enter the dark compartment indicates improved memory of the aversive stimulus.
Rationale: This test evaluates fear-conditioned memory. An improvement in performance in aged animals suggests that the compound can ameliorate age-associated memory impairments.
Comparative Data Summary: In Vivo Assays
| Compound | Morris Water Maze (Time in Target Quadrant, % increase vs. Scopolamine) | Passive Avoidance (Step-through Latency, % increase vs. Aged Control) |
| (2R)-1-oxo-1-pyrrolidinylpropane-2-ol | Experimental Data | Experimental Data |
| Piracetam | ~20-30% | ~25-40% |
| Oxiracetam | ~30-50% | ~40-60% |
Note: The data for Piracetam and Oxiracetam are representative values from published literature. Experimental data for the novel compound would be populated here.
Part 4: Experimental Workflow and Decision Making
The validation of a novel nootropic candidate follows a logical progression from foundational in vitro assays to more complex in vivo models.
Caption: A structured workflow for the preclinical validation of a novel nootropic agent.
Conclusion
The validation of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, or any novel nootropic candidate, requires a systematic and comparative approach. The experimental framework detailed in this guide provides a robust pathway to characterize its therapeutic potential, from fundamental in vitro properties to behavioral efficacy in relevant animal models. By directly comparing its performance to established nootropics like Piracetam and Oxiracetam, researchers can make informed decisions about its viability as a next-generation cognitive enhancer. The successful translation of such a compound from the laboratory to the clinic hinges on the rigor and comprehensiveness of this preclinical evaluation.
References
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.
-
Kaplita, P. V., & Alsarrani, A. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Future Drug Discovery, 1(1), FDD9. [Link]
- Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver drugs with improved efficacy and tolerability. Epilepsia, 52(4), 657-678.
- Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
-
Stewart, M. G., & Kalueff, A. V. (2015). The developing utility of zebrafish models for cognitive enhancers research. Current Neuropharmacology, 13(4), 435-442. [Link]
- Kulkarni, S. K., & Dhir, A. (2008). On the mechanism of antidepressant-like action of (-)-alpha-pinene. Pharmacology, Biochemistry and Behavior, 91(1), 101-105.
-
Hroudová, J., Fišar, Z., & Korábečný, J. (2016). In Vitro Effects of Cognitives and Nootropics on Mitochondrial Respiration and Monoamine Oxidase Activity. Molecular Neurobiology, 53(8), 5569-5580. [Link]
- Winblad, B. (2005). Piracetam: a review of its pharmacological properties and clinical uses. CNS Drug Reviews, 11(2), 169-182.
- Buccafusco, J. J. (Ed.). (2009). Methods of behavior analysis in neuroscience. CRC press.
Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. healthopenresearch.org [healthopenresearch.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Total synthesis of levetiracetam - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Pyrrolidinone Derivatives: From a Foundational Scaffold to Advanced Therapeutics
Introduction: The Pyrrolidinone Ring as a Privileged Scaffold in Neuroscience
The five-membered pyrrolidinone ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in compounds with significant biological activity.[1][2][3] This structural motif offers a unique combination of properties: its sp³-hybridized carbons allow for complex three-dimensional structures, its nitrogen atom can act as a hydrogen bond acceptor, and the attached carbonyl group provides another site for molecular interactions.[4] These features make the pyrrolidinone core an ideal starting point for designing drugs that can precisely interact with biological targets, particularly within the central nervous system (CNS).
This guide centers on a comparative analysis of key pyrrolidinone derivatives, using the simple structure of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol as a conceptual baseline. While this specific molecule is not a widely commercialized therapeutic, its fundamental structure provides an excellent entry point for understanding the structure-activity relationships (SAR) that give rise to the diverse pharmacological profiles of its more complex and clinically significant relatives. We will explore two major classes of pyrrolidinone derivatives that have emerged from decades of research: the high-affinity synaptic vesicle protein 2A (SV2A) ligands used as anticonvulsants, and the multimodal nootropic agents developed for cognitive enhancement.[5]
The Evolution of Pyrrolidinone Therapeutics
The journey of pyrrolidinone derivatives began in the 1960s with the synthesis of Piracetam, which was coined the first "nootropic" for its ability to enhance learning and memory without sedative or stimulant effects.[5] This pioneering work sparked decades of research, leading to a family of compounds known as "racetams." Over time, screening and development efforts uncovered a distinct and potent anticonvulsant activity in certain derivatives, culminating in the approval of Levetiracetam and, more recently, its higher-affinity analog, Brivaracetam. This guide will dissect the mechanistic and functional divergences that define these two critical classes of pyrrolidinone drugs.
Class I: The Anticonvulsants - High-Affinity SV2A Ligands
The primary mechanism for the most successful pyrrolidinone-based anticonvulsants is their stereoselective binding to the synaptic vesicle glycoprotein 2A (SV2A).[6][7] SV2A is an integral membrane protein found in the vesicles of nearly all synapses and is believed to play a crucial role in regulating the exocytosis of neurotransmitters.[8] Ligands that bind to SV2A are thought to modulate its function, thereby reducing the excessive neuronal firing that characterizes epileptic seizures.[9][10]
Levetiracetam vs. Brivaracetam: A Tale of Two Affinities
Levetiracetam (LEV) was a breakthrough in epilepsy treatment due to its novel mechanism of action targeting SV2A, distinguishing it from classical anticonvulsants that typically target ion channels or GABAergic systems.[6][9] It is effective against a broad spectrum of seizure types, including partial-onset, myoclonic, and tonic-clonic seizures.[11]
Brivaracetam (BRV) was developed through a rational drug design program aimed at identifying SV2A ligands with higher affinity and potentially improved efficacy.[12][13] BRV binds to SV2A with an affinity that is 15- to 30-fold greater than that of LEV.[8] This enhanced binding affinity is correlated with greater potency in preclinical seizure models.[14] While both drugs share the same molecular target, their interaction with SV2A may differ, potentially influencing their clinical profiles.[12][13]
Quantitative Comparison of SV2A Ligands
The following table summarizes key performance metrics for Levetiracetam and Brivaracetam, highlighting the quantitative differences in their interaction with SV2A and their resulting anticonvulsant potency.
| Parameter | Levetiracetam (LEV) | Brivaracetam (BRV) | Rationale for Measurement |
| SV2A Binding Affinity (IC₅₀, nM) | ~40-60 nM | ~2-3 nM | Measures the concentration of the drug required to displace 50% of a specific radioligand from the SV2A target. A lower value indicates higher binding affinity.[8][15] |
| Anticonvulsant Potency (ED₅₀, mg/kg) | Variable by model (e.g., ~6.8 mg/kg in audiogenic seizure model) | Variable by model (e.g., ~0.3 mg/kg in audiogenic seizure model) | Represents the effective dose required to produce a therapeutic effect (seizure protection) in 50% of the test population. A lower value indicates higher potency.[14] |
| Primary Metabolism | Enzymatic hydrolysis of the acetamide group | Enzymatic hydrolysis (primary), CYP2C19-dependent hydroxylation (minor) | Understanding the metabolic pathway is critical for predicting drug-drug interactions and patient variability (e.g., in CYP2C19 poor metabolizers).[13] |
Visualizing the SV2A Mechanism of Action
The binding of Levetiracetam and Brivaracetam to SV2A is thought to modulate the protein's function in the synaptic vesicle cycle, ultimately reducing neurotransmitter release during periods of high-frequency neuronal firing.
Caption: Mechanism of SV2A-targeting anticonvulsants.
Class II: The Nootropic Modulators
This class of pyrrolidinone derivatives, often called "racetams," is characterized by its purported cognitive-enhancing effects. Unlike the SV2A ligands, their mechanisms are more diverse and often involve the modulation of multiple neurotransmitter systems.[5][16]
Aniracetam vs. Nefiracetam: Divergent Mechanistic Pathways
Aniracetam is a fat-soluble derivative known for its positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[17][18] By binding to AMPA receptors, Aniracetam slows their desensitization, thereby enhancing excitatory glutamatergic neurotransmission, a process critical for synaptic plasticity, learning, and memory.[19][20] Additionally, studies suggest it influences cholinergic, dopaminergic, and serotonergic systems, which may contribute to its anxiolytic and mood-enhancing effects.[19][21]
Nefiracetam exhibits a more complex and distinct mechanism of action. It does not appear to significantly modulate AMPA receptors in the same way as Aniracetam.[22] Instead, its cognitive-enhancing effects are attributed to the potentiation of both cholinergic and GABAergic neurotransmission.[16][23] A key mechanism is its ability to enhance the activity of N- and L-type calcium channels and potentiate currents through neuronal nicotinic acetylcholine (nACh) receptors, actions that facilitate neurotransmitter release.[22][24]
Comparative Profile of Nootropic Pyrrolidinones
| Feature | Aniracetam | Nefiracetam | Rationale for Comparison |
| Primary Target(s) | AMPA Receptors (Positive Allosteric Modulator) | N/L-type Ca²⁺ Channels, Nicotinic ACh Receptors | Defines the core pharmacological action and differentiates the compounds.[18][22] |
| Affected Neurotransmitters | Glutamate, Acetylcholine, Dopamine, Serotonin | Acetylcholine, GABA | Highlights the breadth of CNS activity; Aniracetam has a broader effect on mood-related neurotransmitters.[16][19] |
| Primary Cognitive Effect | Enhanced memory formation, focus, and potential anxiolysis.[17][21] | Amelioration of amnesia, improved learning acquisition.[23][25] | Describes the primary therapeutic or supplemental application based on preclinical and clinical observations. |
| Solubility | Fat-soluble | Water-soluble | This practical property affects administration (e.g., taken with fats) and pharmacokinetic profiles.[21] |
Visualizing Nootropic Signaling Pathways
The distinct mechanisms of Aniracetam and Nefiracetam illustrate the functional versatility of the pyrrolidinone scaffold.
Caption: Structure-Activity Relationship of pyrrolidinone derivatives.
Experimental Protocols for Comparative Assessment
To ensure the trustworthiness and reproducibility of claims regarding drug performance, standardized and self-validating experimental protocols are essential. Below are methodologies for quantifying the key activities discussed in this guide.
Protocol 1: Competitive Radioligand Binding Assay for SV2A Affinity
Objective: To determine and compare the binding affinities (Ki) of Levetiracetam and Brivaracetam for the SV2A protein in rat brain homogenates.
Causality: This assay directly measures the physical interaction between the drug and its molecular target. The affinity is a key determinant of a drug's potency. A compound with higher affinity (lower Ki) typically requires a lower concentration to exert its biological effect.
Methodology:
-
Brain Membrane Preparation:
-
Homogenize whole rat brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
Add 25 µL of competing ligand (Levetiracetam, Brivaracetam, or vehicle) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Add 25 µL of a fixed concentration of a radioligand, such as [³H]ucb 30889 (a high-affinity SV2A ligand), typically at its Kd concentration.
-
Initiate the binding reaction by adding 100 µL of the prepared brain membrane suspension (50-100 µg protein).
-
Non-specific binding control: A set of wells containing a high concentration of a known SV2A ligand (e.g., 10 µM Levetiracetam) to saturate all specific binding sites.
-
-
Incubation and Termination:
-
Incubate the plate at 4°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, washing 3x with ice-cold wash buffer to separate bound from free radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive SV2A binding assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
Objective: To measure the effect of Aniracetam on AMPA receptor-mediated currents in cultured hippocampal neurons.
Causality: This functional assay directly measures the physiological consequence of drug-receptor interaction. By observing changes in the ion current's amplitude and kinetics (e.g., deactivation time), we can quantify the degree of positive allosteric modulation and infer the drug's impact on synaptic transmission.
Methodology:
-
Cell Culture:
-
Culture primary hippocampal neurons harvested from embryonic day 18 (E18) rat pups on poly-D-lysine coated coverslips.
-
Maintain cultures in Neurobasal medium supplemented with B27 and Glutamax for 10-14 days to allow for mature synapse formation.
-
-
Recording Setup:
-
Transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4), including blockers for other channels (e.g., tetrodotoxin for Na⁺ channels, picrotoxin for GABAₐ receptors).
-
-
Whole-Cell Patching:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution (e.g., containing in mM: 140 CsF, 10 HEPES, 10 EGTA, pH 7.2).
-
Under visual guidance, form a high-resistance (>1 GΩ) seal with the membrane of a target neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration. Clamp the neuron's voltage at -60 mV.
-
-
Data Acquisition:
-
Position a fast-application perfusion system near the patched cell.
-
Apply a brief pulse (1-2 ms) of an AMPA receptor agonist (e.g., 1 mM Glutamate) to elicit an inward current. Record the baseline response.
-
Pre-incubate the neuron by perfusing the external solution containing Aniracetam (e.g., 10-100 µM) for 1-2 minutes.
-
While in the presence of Aniracetam, apply the same pulse of Glutamate and record the modulated current.
-
-
Analysis:
-
Measure the peak amplitude of the AMPA current before and after Aniracetam application.
-
Measure the decay kinetics of the current by fitting an exponential function to the decay phase. The time constant (τ) of decay reflects the deactivation rate.
-
A significant increase in the decay time constant and/or peak amplitude in the presence of Aniracetam confirms positive allosteric modulation.
-
Conclusion and Future Perspectives
The pyrrolidinone scaffold has proven to be exceptionally versatile, giving rise to distinct classes of CNS therapeutics through targeted chemical modifications. The high-affinity SV2A ligands, Levetiracetam and Brivaracetam, have reshaped epilepsy treatment with their novel mechanism of action. In parallel, nootropic derivatives like Aniracetam and Nefiracetam demonstrate how the same core structure can be tuned to modulate complex neurotransmitter systems involved in cognition.
The comparative analysis reveals a clear principle: specificity and affinity for a molecular target are paramount. The >20-fold increase in SV2A affinity for Brivaracetam over Levetiracetam translates into higher potency. The mechanistic divergence between Aniracetam's AMPA receptor modulation and Nefiracetam's effects on ion channels and nAChRs underscores the profound impact of different side chains on pharmacological activity.
Future research in this area will likely focus on developing next-generation derivatives with even greater target selectivity, improved pharmacokinetic profiles, and potentially dual-action mechanisms to address complex neurological disorders. The foundational pyrrolidinone ring, as exemplified by simple structures like (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, will undoubtedly continue to serve as the starting point for these innovations.
References
-
Narahashi, T., Moriguchi, S., Zhao, X., Marszalec, W., & Yeh, J. Z. (2004). Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384). Journal of Pharmacological Sciences. [Link]
-
GetLabTest.com. (n.d.). Understanding Aniracetam: Benefits, Effects, and Safety Guidelines. GetLabTest.com. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Smart Drugs: Exploring Nefiracetam and its Potential in Cognitive Enhancement. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Wikipedia. (n.d.). Nefiracetam. Wikipedia. [Link]
-
Wikipedia. (n.d.). Levetiracetam. Wikipedia. [Link]
-
Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet. [Link]
-
Pardeshi, A., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. [Link]
-
López-González, F. J., et al. (2022). Levetiracetam Mechanisms of Action: From Molecules to Systems. International Journal of Molecular Sciences. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Aniracetam?. Patsnap Synapse. [Link]
-
Lee, C. R., & Benfield, P. (1994). Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders. Drugs & Aging. [Link]
-
Reddy, D. S. (2013). Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. Frontiers in Pharmacology. [Link]
-
WebMD. (2024). Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
-
Narahashi, T., et al. (1999). Nefiracetam Facilitates Hippocampal Neurotransmission by a Mechanism Independent of the Piracetam and Aniracetam Action. Neuropharmacology. [Link]
-
Drugs.com. (2025). Levetiracetam: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]
-
Yoshii, M., & Watabe, S. (1994). Cellular Mechanism of Action of Cognitive Enhancers: Effects of Nefiracetam on Neuronal Ca2+ Channels. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is Aniracetam used for?. Patsnap Synapse. [Link]
-
Pardeshi, A., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Publications. [Link]
-
CereFLEX Labs. (n.d.). How Piracetam and Aniracetam Work for Brain Performance. CereFLEX Labs. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Conti, R., et al. (2021). Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones. ACS Omega. [Link]
-
Feng, Y., et al. (2021). Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. Frontiers in Neuroscience. [Link]
-
Stafstrom, C. E., & Carmant, L. (Eds.). (2015). Figure 1, Correlation between binding affinity and protective potency of SV2A ligands... Jasper's Basic Mechanisms of the Epilepsies. [Link]
-
Sharma, S., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]
-
Wikipedia. (n.d.). Brivaracetam. Wikipedia. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Brivaracetam?. Patsnap Synapse. [Link]
-
Wood, M., et al. (2015). Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations. Frontiers in Molecular Neuroscience. [Link]
-
Pardeshi, A., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. [Link]
-
RxList. (2021). SV2A Ligands: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]
-
Al-Joboury, H. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
-
Nissen, W., et al. (2009). Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX546). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Gmiro, V. E., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules. [Link]
-
Gerasimova, M. A., et al. (2024). The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers in Pharmacology. [Link]
-
Nissen, W., et al. (2009). Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine (CX546): Differential Effects across Brain Regions and GluA1–4/Transmembrane AMPA Receptor Regulatory Protein Combinations. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). AMPA receptor. Wikipedia. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SV2A Ligands: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levetiracetam - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Brivaracetam? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brivaracetam - Wikipedia [en.wikipedia.org]
- 14. Figure 1, Correlation between binding affinity and protective potency of SV2A ligands against convulsive seizures (audiogenic seizures and corneal kindling) and absence seizures in genetic absence epilepsy rats from strasbourg (GAERS) - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations [frontiersin.org]
- 16. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 18. Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 20. AMPA receptor - Wikipedia [en.wikipedia.org]
- 21. What is Aniracetam used for? [synapse.patsnap.com]
- 22. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nefiracetam - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. nbinno.com [nbinno.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Abstract
The stereochemical purity of pharmaceutical compounds is a critical quality attribute that profoundly influences their pharmacological and toxicological profiles. For chiral molecules such as (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the development of robust and reliable analytical methods for enantiomeric purity determination is paramount. This guide presents a comprehensive cross-validation study of three distinct analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). By adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), this document provides a framework for comparing and selecting the most suitable analytical procedure based on performance, efficiency, and specific application requirements.[1][2][3][4] We delve into the causality behind experimental choices, present detailed protocols, and summarize performance data to empower researchers and drug development professionals in making informed decisions for their analytical strategies.
Introduction: The Imperative of Chiral Purity and Method Validation
Chirality is a fundamental property in drug development, as enantiomers of the same molecule can exhibit widely different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even toxic. Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric composition of chiral drugs.[5]
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[2][3] When multiple analytical methods are used across different stages of drug development or at different laboratory sites, cross-validation becomes essential. Cross-validation serves to demonstrate that these different analytical procedures are equivalent and yield comparable results, ensuring data integrity and consistency throughout the product lifecycle.[6][7][8] This guide focuses on establishing and comparing validated methods for the enantiomeric purity assessment of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, a molecule featuring both a hydroxyl group and a cyclic amide, which presents unique analytical challenges.
Cross-Validation Workflow and Experimental Design
The overall strategy involves the individual validation of three chromatographic methods followed by a direct comparison using a unified set of samples. This ensures that each method is first proven to be reliable on its own before being compared against the others.
Caption: Overall workflow for the cross-validation of analytical methods.
Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of chiral separations in the pharmaceutical industry due to its robustness and the wide availability of chiral stationary phases (CSPs).[9]
Rationale for Protocol Choices:
-
Stationary Phase: A polysaccharide-based CSP (Amylose tris(3,5-dimethylphenylcarbamate)) is selected for its broad enantiorecognition capabilities, particularly for compounds with hydrogen bond donors and acceptors.[10]
-
Mobile Phase: A normal-phase mobile phase consisting of hexane and an alcohol modifier (isopropanol) is employed. This combination enhances chiral recognition through hydrogen bonding and dipole-dipole interactions between the analyte and the CSP.[11][12] The ratio is optimized to achieve a balance between resolution and analysis time.
Experimental Protocol: HPLC
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, and UV detector.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve samples in the mobile phase to a final concentration of 1.0 mg/mL.
Chiral Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds, offering high resolution and sensitivity.[13] For (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, derivatization is necessary to increase volatility and improve peak shape.
Rationale for Protocol Choices:
-
Derivatization: The analyte is derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar hydroxyl group into a nonpolar and more volatile trimethylsilyl (TMS) ether. This is a common and effective strategy for GC analysis of alcohols and amines.[14][15]
-
Stationary Phase: A cyclodextrin-based CSP is chosen. Modified cyclodextrins are highly effective for chiral GC separations as they form transient diastereomeric inclusion complexes with the enantiomers of the analyte.[13]
Experimental Protocol: GC
-
System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID) and split/splitless injector.
-
Column: CycloSil-B (30% Heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin in DB-1701), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Hydrogen, constant flow at 1.5 mL/min.
-
Oven Program: 100°C hold for 1 min, ramp at 5°C/min to 180°C, hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Split Ratio: 50:1.
-
Derivatization Protocol: a. To 1 mg of the analyte in a vial, add 500 µL of pyridine and 500 µL of BSTFA. b. Cap the vial and heat at 60°C for 30 minutes. c. Cool to room temperature before injection (1 µL).
Chiral Supercritical Fluid Chromatography (SFC)
SFC merges the benefits of both gas and liquid chromatography, using a supercritical fluid like carbon dioxide as the primary mobile phase.[16] It is recognized for its speed, efficiency, and reduced environmental impact due to lower organic solvent consumption.[17][18][19]
Rationale for Protocol Choices:
-
Mobile Phase: Supercritical CO₂ is the main component, providing low viscosity and high diffusivity for fast separations.[17][20] Methanol is used as an organic co-solvent to increase mobile phase polarity and analyte solubility, which is crucial for a polar molecule like the target analyte.
-
Stationary Phase: The same polysaccharide-based CSP as in the HPLC method is used, as these columns are highly effective in both LC and SFC modes, allowing for a more direct comparison of the mobile phase's impact.
Experimental Protocol: SFC
-
System: Waters ACQUITY UPC² or equivalent SFC system with a convergence manager, column manager, and photodiode array (PDA) detector.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 150 x 4.6 mm.
-
Mobile Phase: Supercritical CO₂ (A) and Methanol (B).
-
Gradient: 5% B to 40% B over 5 minutes.
-
Total Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: PDA scan from 200-300 nm, extraction at 210 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve samples in Methanol to a final concentration of 1.0 mg/mL.
Comparative Results and Discussion
The three validated methods were used to analyze a set of quality control (QC) samples containing the desired (2R)-enantiomer spiked with known levels of the undesired (2S)-enantiomer (0.1%, 0.5%, 1.0%, and 5.0%). The results are summarized based on key validation parameters defined by ICH Q2(R2).[4]
Table 1: Comparison of Method Performance Parameters
| Performance Parameter | Chiral HPLC | Chiral GC (with Derivatization) | Chiral SFC |
| Analysis Time (min) | ~ 15 | ~ 22 (including oven program) | < 6 |
| Resolution (Rs) | > 2.0 | > 2.5 | > 2.2 |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | 99.0% - 101.8% |
| Precision (%RSD) | < 1.5% | < 2.0% | < 1.2% |
| Limit of Quantitation (LOQ) | 0.05% | 0.03% | 0.04% |
| Solvent Consumption | High | Low | Very Low (Organic) |
| Throughput | Moderate | Low | High |
Discussion of Findings:
-
Speed and Throughput: SFC is the undisputed leader in analysis speed, offering a significant advantage for high-throughput screening environments.[17][19] HPLC provides a moderate throughput, while the GC method, with its longer oven program and sample preparation step, is the slowest.
-
Sensitivity (LOQ): The GC-FID method demonstrated slightly better sensitivity, making it suitable for trace-level impurity analysis. However, the LOQ values for HPLC and SFC are well within the typical requirements for pharmaceutical quality control.
-
Robustness and Simplicity: The HPLC method is arguably the most straightforward to implement, requiring no special sample preparation like derivatization. The GC method's reliance on a derivatization step adds complexity and a potential source of variability. SFC systems, while fast, require specialized equipment and expertise to operate effectively.[16]
-
Environmental Impact: SFC is the "greenest" technology, primarily using recycled CO₂ and consuming minimal amounts of organic solvent.[18] HPLC is the most solvent-intensive method.
Conclusion and Method Selection Guide
All three analytical methods—HPLC, GC, and SFC—were successfully validated and cross-validated, proving their suitability for the enantiomeric purity analysis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. The results obtained from the three methods on the same set of samples were highly comparable, confirming their interchangeability within the validated ranges.
The choice of the optimal method depends on the specific laboratory context and analytical objective.
Caption: Decision tree for selecting the optimal analytical method.
-
For High-Throughput Environments: SFC is the recommended choice due to its rapid analysis times and low solvent usage.
-
For Trace Impurity Profiling: GC offers the highest sensitivity, making it ideal when quantifying enantiomeric impurities at the lowest possible levels.
-
For Routine Quality Control: HPLC represents a reliable, robust, and universally available platform that provides an excellent balance of performance and ease of use.
This comparative guide demonstrates that a multi-platform approach to analytical method development, underpinned by a rigorous cross-validation strategy, provides flexibility and ensures data consistency across the pharmaceutical development lifecycle.
References
-
Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: LCGC North America URL: [Link]
-
Title: Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations Source: Selvita URL: [Link]
-
Title: Supercritical fluid chromatography Source: Wikipedia URL: [Link]
-
Title: Supercritical Fluid Chiral Separations Source: Pharmaceutical Technology URL: [Link]
-
Title: Chiral Super Critical Fluid Chromatography Source: Phenomenex URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]
-
Title: Key Analytical Procedure Validation Regulations You Need to Know Source: Altabrisa Group URL: [Link]
-
Title: New GC investigation of chiral amine separation Source: Wiley Analytical Science URL: [Link]
-
Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL: [Link]
-
Title: Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for High-Performance Liquid Chromatography Source: J-Stage URL: [Link]
-
Title: Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: LCGC International URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
-
Title: Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry Source: Journal of Chemical Education URL: [Link]
-
Title: Chiral separations using gas chromatography Source: ResearchGate URL: [Link]
-
Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: Future Science URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency URL: [Link]
-
Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]
-
Title: Chiral HPLC for effective enantiomer separation Source: ResearchGate URL: [Link]
-
Title: On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U Source: National Institutes of Health URL: [Link]
-
Title: The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... Source: ResearchGate URL: [Link]
-
Title: Chiral separation and detection enhancement of propranolol using automated pre-column derivatization Source: PubMed URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health URL: [Link]
-
Title: Spectroscopic rationalization of the separation abilities of decaproline chiral selector in dichloromethane-isopropanol solvent mixture Source: PubMed URL: [Link]
-
Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: MDPI URL: [Link]
-
Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: Analytical Chemistry URL: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. e-b-f.eu [e-b-f.eu]
- 9. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Spectroscopic rationalization of the separation abilities of decaproline chiral selector in dichloromethane-isopropanol solvent mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. researchgate.net [researchgate.net]
- 16. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. selvita.com [selvita.com]
- 19. pharmtech.com [pharmtech.com]
- 20. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
A Comparative Analysis of Piracetam and the Hypothetical Nootropic (2R)-1-oxo-1-pyrrolidinylpropane-2-ol: A Proposed Research Framework
Introduction
In the landscape of cognitive enhancement research, the racetam family of compounds holds a significant position, with piracetam being the progenitor of this class.[1] Decades of research have been dedicated to understanding its mechanisms and potential therapeutic applications. This guide provides a comprehensive comparison between the well-documented nootropic agent, piracetam, and a structurally related, yet currently uncharacterized compound, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
A thorough search of the existing scientific literature, patent databases, and chemical supplier catalogs reveals a notable absence of information on (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. Consequently, a direct, data-driven comparison of its performance against piracetam is not feasible at this time.
Therefore, this document serves a dual purpose. Firstly, it provides a detailed overview of the known pharmacological profile of piracetam. Secondly, and more critically, it outlines a comprehensive, scientifically rigorous research framework for the synthesis, characterization, and comparative evaluation of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol against piracetam. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for investigating the potential nootropic properties of this novel compound.
Piracetam: The Archetypal Nootropic
Piracetam (2-oxo-1-pyrrolidine acetamide) was first synthesized in the 1960s and introduced the concept of "nootropic" drugs—agents that aim to enhance cognitive functions such as memory and learning without significant sedative or stimulant effects.[1]
Mechanism of Action
The precise mechanism of action of piracetam remains a subject of ongoing investigation, with evidence suggesting a multi-faceted mode of operation.[2][3] Unlike classical psychotropic drugs, piracetam does not exhibit high affinity for common central nervous system receptors.[4][5] Instead, its effects are thought to be mediated through various pathways:
-
Modulation of Membrane Fluidity: Piracetam is believed to interact with the polar heads of phospholipids in the cell membrane, thereby increasing its fluidity.[6] This restoration of membrane integrity may enhance the function of membrane-bound proteins and receptors, facilitating improved neuronal communication.[2]
-
Enhancement of Neurotransmitter Systems: While not a direct agonist or antagonist, piracetam appears to modulate cholinergic and glutamatergic neurotransmission.[2][4] It has been shown to increase the density of muscarinic acetylcholine and NMDA glutamate receptors in the brains of aging mice.[4]
-
Improved Cerebral Blood Flow: Piracetam has demonstrated vascular effects, including reducing red blood cell adhesion to the vascular endothelium and decreasing vasospasm.[1][4] This can lead to improved microcirculation and oxygenation in the brain.[2]
-
Neuroprotection: Some studies suggest that piracetam possesses neuroprotective properties, potentially by enhancing mitochondrial function and reducing oxidative stress.[7]
Pharmacological Effects and Clinical Context
Clinically, piracetam has been investigated for a range of conditions, including cognitive disorders, dementia, vertigo, dyslexia, and cortical myoclonus.[1][6] However, its efficacy, particularly in the context of cognitive enhancement in healthy individuals and in the treatment of dementia, remains a topic of debate, with some meta-analyses showing limited or inconclusive evidence.[5][7][8] In many European countries, piracetam is available as a prescription medication, while in the United States, it is not approved by the FDA for any medical use.[1][7]
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol: A Structural Perspective
The chemical structure of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol suggests its classification as a derivative of the 2-oxopyrrolidine nucleus, the core scaffold of the racetam family.[1] A comparative structural analysis with piracetam provides a basis for hypothesizing its potential pharmacological properties.
Structural Comparison:
| Feature | Piracetam | (2R)-1-oxo-1-pyrrolidinylpropane-2-ol |
| Core Structure | 2-oxopyrrolidine | 2-oxopyrrolidine |
| Side Chain | -CH₂CONH₂ (acetamide) | -CH(CH₃)CH₂OH (1-hydroxypropan-2-yl) |
| Chirality | Achiral | Chiral at the second carbon of the propane side chain (R-enantiomer) |
The key differences lie in the side chain attached to the nitrogen of the pyrrolidone ring. Piracetam possesses an acetamide group, whereas (2R)-1-oxo-1-pyrrolidinylpropane-2-ol has a 1-hydroxypropan-2-yl group. The presence of a hydroxyl group could increase the polarity of the molecule and potentially influence its ability to cross the blood-brain barrier, as well as its metabolic stability and receptor interactions. The chirality of the molecule also introduces the possibility of stereospecific interactions with biological targets, a feature not present in piracetam.
Proposed Experimental Framework for Comparative Evaluation
To ascertain the nootropic potential of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol and compare it to piracetam, a systematic, multi-tiered experimental approach is proposed.
Phase 1: In Vitro Characterization
The initial phase focuses on characterizing the basic pharmacological and safety profile of the novel compound at the cellular level.
Experimental Workflow for In Vitro Analysis
Caption: Proposed workflow for the in vitro characterization of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Detailed Protocols:
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of the test compounds for key neurotransmitter receptors implicated in cognition.
-
Method: Radioligand binding assays using membrane preparations from rodent brains or cell lines expressing human recombinant receptors (e.g., muscarinic M1, NMDA, AMPA).
-
Data Output: Inhibition constant (Ki) values.
-
-
Neuroprotection Assays:
-
Objective: To assess the ability of the compounds to protect neurons from oxidative stress-induced cell death.
-
Method: Culture a neuronal cell line (e.g., SH-SY5Y). Pre-incubate cells with varying concentrations of the test compounds or piracetam, followed by exposure to an oxidative agent like hydrogen peroxide (H₂O₂). Cell viability will be quantified using an MTT assay.
-
Data Output: EC₅₀ values for neuroprotection.
-
Phase 2: In Vivo Behavioral and Pharmacokinetic Studies
This phase aims to evaluate the cognitive-enhancing effects and the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in rodent models.
Experimental Workflow for In Vivo Analysis
Caption: Proposed workflow for the in vivo evaluation of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Detailed Protocols:
-
Morris Water Maze (MWM):
-
Objective: To assess spatial learning and memory.
-
Method: Rodents are trained to find a hidden platform in a circular pool of opaque water. The test compound, piracetam, or vehicle is administered prior to each training session. Latency to find the platform and path length are recorded. A probe trial with the platform removed is conducted to assess memory retention.
-
Data Output: Escape latency, distance traveled, time spent in the target quadrant.
-
-
Novel Object Recognition (NOR):
-
Objective: To evaluate non-spatial recognition memory.
-
Method: In a familiar arena, rodents are exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured.
-
Data Output: Discrimination Index.
-
Hypothetical Data Summary
The following tables illustrate the expected structure for presenting the comparative data obtained from the proposed experiments.
Table 1: In Vitro Pharmacological Profile
| Parameter | (2R)-1-oxo-1-pyrrolidinylpropane-2-ol | Piracetam |
| Muscarinic M1 Ki (nM) | Experimental Value | >10,000 |
| NMDA Receptor Ki (nM) | Experimental Value | >10,000 |
| Neuroprotection (EC₅₀, µM) | Experimental Value | Experimental Value |
| BBB Permeability (Papp, cm/s) | Experimental Value | Experimental Value |
Table 2: In Vivo Efficacy in Cognitive Models (Rodent)
| Test | Parameter | (2R)-1-oxo-1-pyrrolidinylpropane-2-ol | Piracetam | Vehicle Control |
| Morris Water Maze | Escape Latency (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Novel Object Recognition | Discrimination Index | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
While piracetam has been a cornerstone in the study of nootropics, the exploration of novel, structurally related compounds is essential for advancing the field. The hypothetical molecule, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, represents an intriguing candidate for investigation due to its shared pyrrolidone core with piracetam, coupled with unique structural modifications. The absence of existing data necessitates a foundational research program to elucidate its potential as a cognitive enhancer.
The proposed experimental framework provides a comprehensive and logical pathway for the synthesis, characterization, and rigorous comparative evaluation of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol against piracetam. By systematically assessing its in vitro and in vivo properties, the scientific community can determine if this novel compound holds promise as a next-generation nootropic agent. This structured approach ensures that any claims of efficacy are supported by robust, reproducible experimental evidence, upholding the principles of scientific integrity.
References
-
Piracetam - Wikipedia. Available from: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Piracetam? Available from: [Link]
- Tacconi, M., & Wurtman, R. (1986). Piracetam: physiological disposition and mechanism of action. Advances in neurology.
-
PubChem. Piracetam. National Institutes of Health. Available from: [Link]
- Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312.
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research. Brain research reviews, 19(2), 180–222.
-
Alzheimer's Drug Discovery Foundation. (2018, August 24). Piracetam & Your Brain | Cognitive Vitality. Available from: [Link]
- Flicker, L., & Grimley Evans, J. (2001). Piracetam for dementia or cognitive impairment.
- Waegemans, T., Wilsher, C. R., Danniau, A., Ferris, S. H., Kurz, A., & Winblad, B. (2002). Clinical efficacy of piracetam in cognitive impairment: a meta-analysis. Dementia and geriatric cognitive disorders, 13(4), 217–224.
- Gouhie, G. F., et al. (2024, April 9). Cognitive Effects of Piracetam in Adults with Memory Impairment: A Systematic Review and Meta-analysis (P11-9.007). Neurology.
Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piracetam and levetiracetam, two pyrrolidone derivatives, exert antidystonic activity in a hamster model of paroxysmal dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.uran.ua [journals.uran.ua]
- 5. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol's Potential Efficacy in Relation to Standard Antiepileptic Therapies
Introduction
The landscape of antiepileptic drug (AED) development is one of continuous innovation, driven by the need for therapies with improved efficacy and tolerability. The pyrrolidine scaffold has proven to be a particularly fruitful chemical starting point, yielding a class of drugs known as the racetams, which have become mainstays in the treatment of epilepsy. This guide provides a comparative analysis of the established mechanisms and clinical efficacy of standard AEDs, namely Levetiracetam, Brivaracetam, Lamotrigine, and Sodium Valproate, and explores the potential therapeutic profile of a novel pyrrolidine derivative, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. As this compound is not yet described in published literature, this analysis will extrapolate its potential properties based on structure-activity relationships within the racetam class, offering a forward-looking perspective for researchers and drug development professionals.
Current Standard of Care in Epilepsy Treatment: A Mechanistic and Efficacy Overview
A successful AED must modulate neuronal excitability to prevent the synchronized, excessive electrical activity that characterizes a seizure. The standard treatments for epilepsy achieve this through a variety of mechanisms, each with a distinct clinical profile.
The Racetam Class: SV2A Ligands
Levetiracetam is a broad-spectrum AED widely prescribed for various seizure types.[1] Its primary mechanism of action is unique among older AEDs and involves binding to the synaptic vesicle protein 2A (SV2A).[2][3] SV2A is a crucial component of the presynaptic terminal and is involved in the regulation of neurotransmitter release.[4] By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters, thereby reducing neuronal hypersynchronization.[2][5] The exact downstream effects of this interaction are still under investigation but are believed to impede impulse conduction across synapses.[2]
Clinical Efficacy of Levetiracetam
Clinical trials have consistently demonstrated the efficacy of Levetiracetam in reducing seizure frequency. In three pivotal multicenter, double-blind, placebo-controlled studies involving 904 patients with refractory partial-onset seizures, Levetiracetam as an adjunctive therapy showed a statistically significant reduction in seizure frequency compared to placebo.[6][7] The percentage of patients achieving a 50% or greater reduction in seizure frequency (responder rate) was significantly higher in the Levetiracetam groups across various doses (1000 mg/day, 2000 mg/day, and 3000 mg/day) compared to placebo.[6][8] For instance, responder rates for the 1000 mg/day dose were 37.1% and 20.8% in two separate studies, and for the 3000 mg/day dose, they were 39.6% and 39.4%.[6][8] Levetiracetam is also effective in treating generalized tonic-clonic seizures in patients with idiopathic generalized epilepsies.[9]
Brivaracetam is a chemical analogue of Levetiracetam, also acting as a selective, high-affinity ligand for SV2A.[4][10] A key distinction is its approximately 20-fold greater affinity for SV2A compared to Levetiracetam.[10] This enhanced binding affinity is thought to contribute to its potent anticonvulsant effects.[11] While the exact mechanism is still being elucidated, like Levetiracetam, it is believed to modulate neurotransmitter release.[11][12] Some evidence also suggests a weak inhibitory effect on voltage-gated sodium channels.[11]
Clinical Efficacy of Brivaracetam
Pooled data from three phase III clinical studies in adults with partial-onset seizures demonstrated the efficacy of adjunctive Brivaracetam.[13][14] The reduction in baseline-adjusted partial-onset seizure frequency per 28 days over placebo was 19.5% for the 50 mg/day dose, 24.4% for the 100 mg/day dose, and 24.0% for the 200 mg/day dose.[13][14] The ≥50% responder rates were 34.2% (50 mg/d), 39.5% (100 mg/d), and 37.8% (200 mg/d), all of which were statistically significant compared to 20.3% for placebo.[13][15]
Sodium Channel Blockers and Glutamate Release Inhibitors
Lamotrigine is another broad-spectrum AED with a different primary mechanism of action. It is a voltage-gated sodium channel blocker.[16][] By inhibiting these channels, Lamotrigine stabilizes neuronal membranes and inhibits the presynaptic release of excitatory neurotransmitters, primarily glutamate and aspartate.[16][][18] This reduction in excitatory neurotransmission helps to control seizures. There is also evidence to suggest that Lamotrigine may interact with voltage-gated calcium channels.[16][19]
Clinical Efficacy of Lamotrigine
Lamotrigine has demonstrated efficacy in both partial and generalized seizures.[20] A meta-analysis of four double-blind crossover studies showed a 30% reduction in partial seizures in patients with intractable epilepsy.[21] In a large, multicenter, placebo-controlled study of 216 patients with refractory partial seizures, Lamotrigine at a dose of 500 mg/day resulted in a 36% median decrease in seizure frequency, with one-third of patients in this group experiencing a seizure frequency reduction of 50% or more.[22] For generalized tonic-clonic seizures, lamotrigine has shown a high probability of achieving seizure freedom.[23]
Multi-Modal Antiepileptic Drugs
Sodium Valproate has a broad spectrum of anticonvulsant activity and is considered a first-line treatment for various seizure types, including generalized tonic-clonic seizures.[24][25] Its mechanism of action is multifaceted and not fully understood.[24][26] Proposed mechanisms include the blockade of voltage-gated sodium channels and an increase in the brain's concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[24][27] The latter is thought to be achieved by inhibiting GABA-degrading enzymes and neuronal re-uptake of GABA.[24][26]
Clinical Efficacy of Sodium Valproate
Valproate has shown high efficacy as monotherapy in patients with primary generalized epilepsies.[28] In one study, 83% of patients became seizure-free at a mean daily dosage of less than 20 mg/kg.[28] For generalized tonic-clonic seizures, Valproate appears to have similar efficacy to carbamazepine and phenytoin, with complete control reported in 55% of patients.[29] In primary generalized seizures, Valproate demonstrated the best response, with 61% of patients reported as seizure-free.[29]
Quantitative Comparison of Standard AED Efficacy
| Drug | Seizure Type | Efficacy Measure | Result | Citation |
| Levetiracetam | Refractory Partial-Onset | ≥50% Responder Rate (1000 mg/day) | 20.8% - 37.1% | [6][8] |
| Refractory Partial-Onset | ≥50% Responder Rate (3000 mg/day) | 39.4% - 39.6% | [6][8] | |
| Generalized Tonic-Clonic | Seizure-Free Rate | 34.2% (vs 10.7% placebo) | [9] | |
| Brivaracetam | Partial-Onset | ≥50% Responder Rate (100 mg/day) | 39.5% | [13][15] |
| Partial-Onset | Reduction in Seizure Frequency (100 mg/day) | 24.4% over placebo | [13][14] | |
| Lamotrigine | Refractory Partial-Onset | Median Seizure Reduction (500 mg/day) | 36% | [22] |
| Refractory Partial-Onset | ≥50% Responder Rate (500 mg/day) | ~33% | [22] | |
| Sodium Valproate | Primary Generalized Epilepsies | Seizure-Free Rate (Monotherapy) | 83% | [28] |
| Generalized Tonic-Clonic | Seizure-Free Rate | 55% - 61% | [29] |
Experimental Protocols: A Foundation for Comparative Efficacy Studies
The evaluation of a novel AED's efficacy relies on well-established preclinical and clinical trial methodologies.
Preclinical Evaluation: Animal Models of Epilepsy
-
Maximal Electroshock (MES) Test:
-
Objective: To assess a compound's ability to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.
-
Procedure:
-
Administer the test compound or vehicle to a cohort of rodents (e.g., mice or rats).
-
After a predetermined time for drug absorption, deliver a supramaximal electrical stimulus via corneal or auricular electrodes.
-
Observe for the presence or absence of the tonic hindlimb extension.
-
Calculate the median effective dose (ED50) that protects 50% of the animals from the tonic extension.
-
-
-
Pentylenetetrazol (PTZ) Seizure Test:
-
Objective: To evaluate a compound's ability to prevent clonic seizures induced by the GABA antagonist PTZ, suggesting efficacy against absence and myoclonic seizures.
-
Procedure:
-
Administer the test compound or vehicle to rodents.
-
After the appropriate absorption time, administer a subcutaneous or intraperitoneal injection of a convulsive dose of PTZ.
-
Observe the animals for the occurrence of clonic seizures (typically defined as clonus of more than 5 seconds).
-
Determine the ED50 that protects 50% of the animals from clonic seizures.
-
-
Clinical Trial Design: Adjunctive Therapy for Partial-Onset Seizures
This is a common design for evaluating new AEDs, as exemplified by the pivotal trials for Levetiracetam and Brivaracetam.
Caption: A typical workflow for a randomized, double-blind, placebo-controlled clinical trial for an adjunctive antiepileptic drug.
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol: A Forward-Looking Analysis
Given the absence of published data, the following is a theoretical exploration of the potential therapeutic profile of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, based on its chemical structure and the known properties of the racetam class.
Hypothesized Mechanism of Action
The core 2-oxo-pyrrolidine structure strongly suggests that (2R)-1-oxo-1-pyrrolidinylpropane-2-ol would likely interact with the synaptic vesicle protein 2A (SV2A), similar to Levetiracetam and Brivaracetam. The key structural difference is the presence of a (2R)-hydroxypropyl group at the 1-position of the pyrrolidine ring.
Caption: Hypothesized mechanism of action for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, centered on SV2A binding.
The hydroxyl group introduces a potential site for hydrogen bonding, which could influence the compound's binding affinity and selectivity for SV2A. The stereochemistry at the 2-position of the propane group ((2R)) would also be critical for the precise orientation of the molecule within the SV2A binding pocket. It is plausible that these structural modifications could lead to:
-
Altered Binding Affinity: The hydroxyl group could either increase or decrease the binding affinity for SV2A compared to Levetiracetam and Brivaracetam, depending on the specific interactions within the binding site. A higher affinity might translate to greater potency.
-
Modified Pharmacokinetics: The presence of a hydroxyl group would likely increase the polarity of the molecule, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties. This could influence the optimal dosing regimen.
-
Potential for Novel Interactions: While SV2A is the most probable primary target, the propane-2-ol moiety might enable interactions with other neuronal targets, potentially leading to a broader or more nuanced mechanism of action.
Predicted Efficacy Profile
Assuming (2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a potent SV2A ligand, its efficacy would be expected to be comparable to or potentially greater than that of Levetiracetam and Brivaracetam in the treatment of partial-onset and generalized seizures. The key determinant of its clinical utility would be the balance between its efficacy and its side effect profile. A critical area of investigation would be its impact on behavioral and psychiatric adverse events, which are known to occur with Levetiracetam. If the structural modifications of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol lead to a more favorable tolerability profile while maintaining or enhancing efficacy, it would represent a significant advancement in the field.
Conclusion
The development of novel 2-oxo-pyrrolidine derivatives continues to be a promising avenue for antiepileptic drug discovery. While (2R)-1-oxo-1-pyrrolidinylpropane-2-ol remains a hypothetical compound in the public domain, a thorough understanding of the mechanisms and clinical performance of established AEDs like Levetiracetam, Brivaracetam, Lamotrigine, and Sodium Valproate provides a robust framework for predicting its potential therapeutic value. The key to its potential success will lie in its specific interactions with SV2A and other neuronal targets, leading to a favorable balance of efficacy and tolerability. Further preclinical and clinical investigation is warranted to determine the actual pharmacological profile of this and other novel pyrrolidine derivatives.
References
-
Lamotrigine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Brivaracetam - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Valproate - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Levetiracetam - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
What Makes It So Special? A Review of the Mechanisms of Action of Lamotrigine, Carbamazepine, and Valproic Acid and How They Differ From Other Antiepileptics | Psychiatric Times. (2026, January 12). Retrieved January 14, 2026, from [Link]
-
Levetiracetam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 14, 2026, from [Link]
-
Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Efficacy of levetiracetam: a review of three pivotal clinical trials - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Lamotrigine - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Brivaracetam (Briviact): A Novel Adjunctive Therapy for Partial-Onset Seizures - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
What is the mechanism of Sodium Valproate? - Patsnap Synapse. (2024, July 17). Retrieved January 14, 2026, from [Link]
-
Brivaracetam Efficacy and Safety Study in Subjects With Partial Onset Seizures | ClinicalTrials.gov. (n.d.). Retrieved January 14, 2026, from [Link]
-
What is the mechanism of Levetiracetam? - Patsnap Synapse. (2024, July 17). Retrieved January 14, 2026, from [Link]
-
What is the mechanism of Brivaracetam? - Patsnap Synapse. (2024, July 17). Retrieved January 14, 2026, from [Link]
-
What is the mechanism of Lamotrigine? - Patsnap Synapse. (2024, July 17). Retrieved January 14, 2026, from [Link]
-
Levetiracetam Efficacy in Idiopathic Generalized Epilepsy: Long Suspected and Now Confirmed in Randomized Clinical Trials - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy - Frontiers. (n.d.). Retrieved January 14, 2026, from [Link]
-
Mechanism of action of Brivaracetam | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Review of valproate monotherapy in the treatment of generalized tonic-clonic seizures - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies - PubMed. (2016, July 19). Retrieved January 14, 2026, from [Link]
-
Brivaracetam: Uses, Dosage, Side Effects, Warnings - Drugs.com. (2024, September 9). Retrieved January 14, 2026, from [Link]
-
Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies. (2016, June 22). Retrieved January 14, 2026, from [Link]
-
Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies. (n.d.). Retrieved January 14, 2026, from [Link]
-
Brivaracetam to Treat Partial Onset Seizures in Adults - Health Psychology Research. (n.d.). Retrieved January 14, 2026, from [Link]
-
The clinical efficacy of lamotrigine as an antiepileptic drug - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Tonic-clonic seizures: a systematic review of antiepilepsy drug efficacy and safety - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Overview of the clinical efficacy of lamotrigine - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Valproate: Package Insert / Prescribing Information / MOA - Drugs.com. (n.d.). Retrieved January 14, 2026, from [Link]
-
Efficacy and safety of levetiracetam as adjunctive therapy for refractory focal epilepsy - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Placebo-controlled study of the efficacy and safety of lamotrigine in patients with partial seizures. U.S. Lamotrigine Protocol 0.5 Clinical Trial Group - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Monotherapy with valproate in primary generalized epilepsies - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Clinical Study of Lamotrigine to Treat Newly Diagnosed Epilepsy | ClinicalTrials.gov. (n.d.). Retrieved January 14, 2026, from [Link]
-
Efficacy of Levetiracetam: A Review of Three Pivotal Clinical Trials | Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]
-
Mechanisms of Anticonvulsant Action of Valproate: An Overview and Perspective. (n.d.). Retrieved January 14, 2026, from [Link]
-
Comparative efficacy of antiepileptic drugs for patients with generalized epileptic seizures: systematic review and network meta-analyses - PubMed. (2018, May 9). Retrieved January 14, 2026, from [Link]
-
Valproic Acid - StatPearls - NCBI Bookshelf. (2024, March 19). Retrieved January 14, 2026, from [Link]
-
A Comparison of Valproate with Carbamazepine for the Treatment of Complex Partial Seizures and Secondarily Generalized Tonic–Clonic Seizures in Adults - ResearchGate. (2015, December 16). Retrieved January 14, 2026, from [Link]
-
Efficacy of Levetiracetam: A Review of Three Pivotal Clinical Trials - ResearchGate. (2025, August 7). Retrieved January 14, 2026, from [Link]
Sources
- 1. Efficacy and safety of levetiracetam as adjunctive therapy for refractory focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levetiracetam - Wikipedia [en.wikipedia.org]
- 3. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brivaracetam (Briviact): A Novel Adjunctive Therapy for Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 6. Efficacy of levetiracetam: a review of three pivotal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Levetiracetam: A Review of Three Pivotal Clinical Trials | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Levetiracetam Efficacy in Idiopathic Generalized Epilepsy: Long Suspected and Now Confirmed in Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brivaracetam - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Brivaracetam? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- 13. Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lamotrigine - Wikipedia [en.wikipedia.org]
- 18. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. psychiatrictimes.com [psychiatrictimes.com]
- 20. The clinical efficacy of lamotrigine as an antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overview of the clinical efficacy of lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Placebo-controlled study of the efficacy and safety of lamotrigine in patients with partial seizures. U.S. Lamotrigine Protocol 0.5 Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative efficacy of antiepileptic drugs for patients with generalized epileptic seizures: systematic review and network meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Valproate - Wikipedia [en.wikipedia.org]
- 25. Review of valproate monotherapy in the treatment of generalized tonic-clonic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
- 28. Monotherapy with valproate in primary generalized epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Tonic-clonic seizures: a systematic review of antiepilepsy drug efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
This guide provides a comprehensive framework for characterizing the binding affinity of the novel pyrrolidinone derivative, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. As direct binding data for this specific molecule is not yet prevalent in public literature, we will establish a robust, scientifically-grounded strategy for its evaluation. This involves positing a highly probable biological target based on structural analogues, presenting a comparative analysis with established ligands, and detailing the gold-standard methodologies for affinity determination. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously profile new chemical entities within the pyrrolidinone class.
Introduction: The Pyrrolidinone Scaffold in Neuroscience
The 2-pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of a class of neurologically active agents known as racetams.[1] The parent compound, Piracetam, was the first to be described as a "nootropic," a substance intended to enhance cognitive functions like memory and learning.[2] Over the decades, this family has expanded to include compounds with diverse therapeutic applications, from the anticonvulsant properties of Levetiracetam to the potential cognitive-enhancing effects of Aniracetam and Oxiracetam.[2][3]
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol shares this core structure, suggesting its potential interaction with central nervous system targets. The primary objective of this guide is to outline a comprehensive experimental strategy to confirm and quantify its binding affinity, thereby elucidating its pharmacological potential in comparison to well-characterized alternatives.
Selection of a Primary Biological Target: Synaptic Vesicle Glycoprotein 2A (SV2A)
A critical first step in characterizing a novel compound is the identification of its biological target. Given the structural similarity of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol to Levetiracetam, the Synaptic Vesicle Glycoprotein 2A (SV2A) presents itself as a primary putative target.
Why SV2A?
-
Established Precedent: SV2A is the definitive, high-affinity binding site for the widely-used antiepileptic drug Levetiracetam.[4][5][6] There is a strong correlation between the binding affinity of Levetiracetam derivatives to SV2A and their anti-seizure efficacy.[4][5]
-
Function and Location: SV2A is a transmembrane protein found on synaptic vesicles in virtually all neurons, playing a crucial role in the regulation of neurotransmitter release.[7][8][9] Its ubiquitous presence in synapses makes it an attractive target for modulating brain-wide neuronal activity.[8][9]
-
Therapeutic Relevance: Beyond epilepsy, alterations in SV2A levels have been implicated in other neuropathological conditions, including Alzheimer's disease and schizophrenia, broadening the potential therapeutic relevance of any new SV2A-binding ligand.[7][10]
Therefore, for the purposes of this guide, we will proceed with the hypothesis that (2R)-1-oxo-1-pyrrolidinylpropane-2-ol binds to SV2A. The following experimental protocols are designed to test this hypothesis and quantify the interaction.
Comparative Ligands: Establishing a Performance Baseline
To contextualize the binding affinity of our target compound, it is essential to compare it against established ligands.
-
Levetiracetam: As the archetypal SV2A ligand, Levetiracetam is the primary positive control. Its well-characterized, high-affinity interaction with SV2A provides a benchmark for potency.[4][11]
-
Piracetam: The original nootropic, Piracetam, serves as an interesting comparator. While it shares the pyrrolidinone core, it does not bind with high affinity to SV2A.[12] Instead, its cognitive-enhancing effects are thought to be mediated through positive allosteric modulation of AMPA receptors, although this interaction is weak.[3][13][14][15] Including Piracetam allows for an assessment of target selectivity.
Methodologies for Determining Binding Affinity
Three principal techniques are considered the gold standard for quantifying biomolecular interactions. Each offers unique insights into the binding event.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[16] It provides kinetic data (association and dissociation rates) in addition to the equilibrium dissociation constant (affinity).[16][17]
Causality Behind Experimental Choices: In a typical SPR experiment for a small molecule, the larger protein (the "ligand" in SPR terminology) is immobilized on a sensor chip, and the small molecule (the "analyte") is flowed over the surface.[17] This orientation maximizes the mass change on the surface upon binding, leading to a more robust signal. A reference flow cell, with no immobilized protein, is used to subtract bulk refractive index changes and non-specific binding, ensuring the measured response is due to the specific interaction.[18]
Experimental Protocol: SPR Competition Assay
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix).
-
Activate the surface using a standard amine coupling kit (e.g., EDC/NHS).
-
Immobilize recombinant human SV2A protein onto a flow cell to a target density. The second flow cell is left blank or immobilized with a control protein to serve as a reference.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Competition Assay Setup:
-
Prepare a series of solutions containing a fixed, sub-saturating concentration of a known high-affinity binder (e.g., Levetiracetam).
-
To each of these solutions, add varying concentrations of the test compound, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
-
Prepare a running buffer (e.g., HBS-EP+) that is consistent across all samples to minimize buffer mismatch artifacts.
-
-
Binding Measurement:
-
Inject the prepared analyte solutions over the SV2A and reference flow cells at a constant flow rate.[19]
-
Monitor the binding response in real-time, measured in Resonance Units (RU).
-
After each injection, regenerate the sensor surface using a mild solution (e.g., a low pH glycine buffer) to remove the bound analyte, preparing it for the next cycle.[19]
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Plot the steady-state response against the concentration of the test compound.
-
Fit the resulting inhibition curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the reference ligand binding).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Surface Plasmon Resonance (SPR) competition assay workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[20] This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[20][21]
Causality Behind Experimental Choices: ITC is a solution-based technique, eliminating potential artifacts from surface immobilization.[20] The experiment involves titrating one component (the "ligand," typically the small molecule) from a syringe into the other component (the "macromolecule," the protein) in a sample cell.[22] A crucial requirement is that both the protein and small molecule solutions are in an identical buffer to avoid large heats of dilution that would obscure the binding signal.[22]
Experimental Protocol: ITC Direct Titration
-
Sample Preparation:
-
Express and purify recombinant human SV2A protein to a high degree.
-
Prepare a concentrated solution of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
-
Dialyze the protein extensively against the final ITC buffer. Dissolve the compound in the exact same final dialysis buffer. This step is critical to minimize buffer mismatch heats.
-
Accurately determine the concentrations of both the protein and the compound.
-
-
Instrument Setup:
-
Load the SV2A solution into the ITC sample cell.
-
Load the compound solution into the titration syringe. The concentration of the compound in the syringe should typically be 10-20 times that of the protein in the cell.[22]
-
Allow the system to equilibrate to the desired experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the compound from the syringe into the protein solution in the cell.
-
Measure the heat change after each injection until the binding sites on the protein are saturated.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Radioligand Binding Assay
Radioligand binding assays are a classic and highly sensitive method for studying receptor-ligand interactions.[23][24] They are considered a gold standard for measuring the affinity of a ligand for its target.[23]
Causality Behind Experimental Choices: This technique relies on the use of a radiolabeled ligand (a "hot" ligand) that binds to the target receptor. In a competition assay, we measure the ability of an unlabeled ("cold") test compound to displace the radiolabeled ligand from the receptor. This provides a measure of the test compound's affinity (Ki). The separation of bound from free radioligand is a critical step, typically achieved by rapid vacuum filtration, where the receptor-bound radioligand is trapped on a filter.[23]
Experimental Protocol: Radioligand Competition Assay
-
Membrane Preparation:
-
Prepare membrane fractions from cells or tissues expressing SV2A (e.g., CHO cells stably expressing human SV2A, or rat brain homogenates).[11]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable SV2A radioligand (e.g., [³H]ucb 30889, a Levetiracetam analog), and the assay buffer.[11]
-
Add varying concentrations of the unlabeled test compound, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
-
Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand, e.g., Levetiracetam).
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC50 value, and subsequently calculate the Ki using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay (RBA) competition workflow.
Data Presentation and Comparative Analysis
The binding affinities determined from the described experiments should be summarized for clear comparison. The equilibrium dissociation constant (Kd) or the inhibition constant (Ki) are the most common metrics, with a smaller value indicating a stronger binding affinity.
Table 1: Hypothetical Binding Affinity Data for Pyrrolidinone Derivatives at SV2A
| Compound | Method | Affinity Constant (Ki/Kd) | Notes |
| (2R)-1-oxo-1-pyrrolidinylpropane-2-ol | SPR (Ki) | To be determined | Primary test compound. |
| ITC (Kd) | To be determined | Provides full thermodynamic profile. | |
| RBA (Ki) | To be determined | High sensitivity assay. | |
| Levetiracetam | RBA (Ki) | ~60 nM | High-affinity positive control.[11] |
| Piracetam | RBA (Ki) | > 100 µM | Very low affinity for SV2A; negative control.[12] |
Interpreting the Results:
-
A low nanomolar Ki or Kd value for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol would confirm it as a high-affinity ligand for SV2A, similar to Levetiracetam.
-
A micromolar or higher value would suggest a weaker interaction.
-
Comparing the affinity for SV2A with its affinity for other targets (e.g., AMPA receptors, for which Piracetam is a weak modulator) would establish its selectivity profile.
Conclusion
This guide outlines a rigorous, multi-faceted approach to confirm and characterize the binding affinity of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. By leveraging the established pharmacology of its structural analogues, we have identified SV2A as a high-probability target. The detailed protocols for Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Radioligand Binding Assays provide a robust toolkit for generating high-quality, quantitative data. The resulting affinity and thermodynamic parameters, when benchmarked against established drugs like Levetiracetam and Piracetam, will be crucial in defining the compound's pharmacological profile and guiding its future development as a potential therapeutic agent.
References
-
Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861–9866. [Link]
-
ResearchGate. (2025). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. ResearchGate. [Link]
-
Corbett, A. D., McKnight, A. T., & Henderson, G. (2014). Radioligand Binding Detection of Receptors in Brain Membranes. Methods in Molecular Biology, 1175, 23–35. [Link]
-
Surges, R., Volynski, K. E., & Walker, M. C. (2016). Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond. CNS Drugs, 30(11), 1021–1032. [Link]
-
Maguire, J. J., Davenport, A. P., & Kuc, R. E. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Cold Spring Harbor Protocols, 2013(12), 1147–1150. [Link]
-
Tallarida, R. J. (2017). Receptor Binding Assays and Drug Discovery. Journal of Pharmacological and Toxicological Methods, 87, 145–150. [Link]
-
Nicoletti, F., Casabona, G., Genazzani, A. A., Copani, A., Aleppo, G., Canonico, P. L., & Scapagnini, U. (1992). Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs. Functional Neurology, 7(5), 413–422. [Link]
-
Ahmed, A. H., & Oswald, R. E. (2010). Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 53(5), 2197–2203. [Link]
-
Navratilova, I., & Williams, B. A. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 355(1), 108–117. [Link]
-
Gillard, M., Fuks, B., & Chatelain, P. (2006). Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein. European Journal of Pharmacology, 536(1-2), 31–37. [Link]
-
PNAS. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences. [Link]
-
Nocka, K., & Fuks, B. (2001). Localization and Photoaffinity Labelling of the Levetiracetam Binding Site in Rat Brain and Certain Cell Lines. European Journal of Pharmacology, 414(2-3), 135–142. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Wikipedia. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical Blog. [Link]
-
MDPI. (2021). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. Molecules, 26(11), 3158. [Link]
-
ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. ResearchGate. [Link]
-
Johnson, P. E. (2023). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 2584, 105–116. [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222. [Link]
-
Drug Target Review. (2020). Lower levels of SV2A protein identified as drug target for schizophrenia. Drug Target Review. [Link]
-
Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Creative Biostructure. [Link]
-
Conti, P., & Coribello, F. (2019). Synaptic Vesicle Protein 2A as a Novel Pharmacological Target with Broad Potential for New Antiepileptic Drugs. Pharmaceuticals, 12(2), 75. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. Protein-Protein Interactions, 1-15. [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
-
Gogas, K. R. (2025). Amplification of the therapeutic potential of AMPA receptor potentiators from the nootropic era to today. Neuropharmacology, 111956. [Link]
-
Cirillo, C., & Pizzi, M. (2021). Synaptic Vesicle Glycoprotein 2A: Features and Functions. Frontiers in Neuroscience, 15, 638843. [Link]
-
Shalev, M., & Fass, D. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences, 23(12), 6709. [Link]
-
Arai, A. C., & Lynch, G. (1996). Increasing binding affinity of agonists to glutamate receptors increases synaptic responses at glutamatergic synapses. Molecular Neurobiology, 13(2), 121–131. [Link]
-
Winnicka, K., & Tomasiak, M. (2005). Piracetam--an old drug with novel properties? Acta Poloniae Pharmaceutica, 62(5), 405–409. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Piracetam? Patsnap Synapse. [Link]
-
Polish Pharmaceutical Society. (2005). PIRACETAM – AN OLD DRUG WITH NOVEL PROPERTIES? Acta Poloniae Pharmaceutica – Drug Research, 62(5), 405-409. [Link]
-
Wikipedia. (n.d.). Theanine. Wikipedia. [Link]
Sources
- 1. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synaptic Vesicle Protein 2A as a Novel Pharmacological Target with Broad Potential for New Antiepileptic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Synaptic Vesicle Glycoprotein 2A: Features and Functions [frontiersin.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. portlandpress.com [portlandpress.com]
- 17. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 22. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 23. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 24. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Benchmarking Guide to the Synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and stereoselective production of chiral molecules is paramount. The enantiomer (2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a valuable chiral building block, and its synthesis presents a compelling case study in the application of modern asymmetric synthesis techniques. This guide provides an in-depth, objective comparison of the primary methodologies for the synthesis of this target molecule. We will explore the causality behind experimental choices, present detailed protocols, and offer a transparent evaluation of each method's performance based on experimental data.
Introduction: The Significance of Stereochemistry
The biological activity of a chiral molecule is often confined to a single enantiomer. The other enantiomer may be inactive or, in some cases, elicit undesirable side effects. Consequently, the development of synthetic routes that deliver high enantiomeric purity is a critical endeavor in medicinal and process chemistry. The synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol serves as an excellent platform to benchmark the efficacy of various asymmetric synthesis strategies.
Benchmarked Synthetic Strategies
This guide will focus on four principal strategies for the synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol:
-
Asymmetric Transfer Hydrogenation of a Prochiral Ketone: A direct and atom-economical approach.
-
Biocatalytic Reduction of a Prochiral Ketone: A "green" and highly selective alternative.
-
Enzymatic Kinetic Resolution of a Racemic Alcohol: A classic method for separating enantiomers.
-
Chiral Pool Synthesis from L-Alanine: Leveraging nature's readily available chiral building blocks.
A fifth method, the Sharpless Asymmetric Dihydroxylation , will also be briefly discussed as a potential, albeit less direct, route.
Asymmetric Transfer Hydrogenation of 1-(pyrrolidin-1-yl)propan-2-one
Asymmetric transfer hydrogenation (ATH) has emerged as a robust and scalable method for the enantioselective reduction of prochiral ketones. This approach utilizes a chiral catalyst, typically a ruthenium complex, to transfer hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone, yielding the desired chiral alcohol with high enantioselectivity.
Causality of Experimental Choices
The success of this method hinges on the design of the chiral catalyst. The Noyori-type catalysts, particularly those based on a ruthenium center coordinated to a chiral diamine ligand like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are highly effective. The chirality of the ligand creates a chiral pocket around the metal center, forcing the ketone to bind in a specific orientation. This geometric constraint directs the hydride transfer to one face of the carbonyl group, resulting in the preferential formation of one enantiomer of the alcohol. The use of a formic acid/triethylamine mixture as the hydrogen source is common, as it provides a readily available and efficient source of hydride.
Experimental Protocol
Step 1: Synthesis of 1-(pyrrolidin-1-yl)propan-2-one (Precursor)
-
To a solution of pyrrolidine (1.0 eq) in a suitable solvent such as acetonitrile, add 1-chloropropan-2-one (1.1 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-(pyrrolidin-1-yl)propan-2-one.
Step 2: Asymmetric Transfer Hydrogenation
-
In an inert atmosphere glovebox, charge a reaction vessel with the chiral catalyst, such as [RuCl(p-cymene)((R,R)-TsDPEN)] (0.5-1 mol%).
-
Add a solution of 1-(pyrrolidin-1-yl)propan-2-one (1.0 eq) in a suitable solvent, typically a mixture of formic acid and triethylamine (5:2 molar ratio) or isopropanol with a catalytic amount of base (e.g., potassium isopropoxide).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for the specified time (typically 4-24 hours).
-
Monitor the conversion and enantiomeric excess (ee) by chiral HPLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Performance Data
| Parameter | Asymmetric Transfer Hydrogenation |
| Precursor | 1-(pyrrolidin-1-yl)propan-2-one |
| Catalyst | [RuCl(p-cymene)((R,R)-TsDPEN)] |
| Hydrogen Source | HCOOH/NEt₃ or i-PrOH/base |
| Typical Yield | 85-95% |
| Enantiomeric Excess (ee) | >98% |
| Key Advantages | High yield and enantioselectivity, direct conversion. |
| Key Disadvantages | Requires specialized chiral catalyst, potential for heavy metal contamination. |
Workflow Diagram
Caption: Workflow for the synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol via Asymmetric Transfer Hydrogenation.
Biocatalytic Reduction of 1-(pyrrolidin-1-yl)propan-2-one
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exquisite stereoselectivity.
Causality of Experimental Choices
The high selectivity of KREDs stems from their well-defined active sites, which are chiral environments that bind the substrate in a specific orientation. The reduction is co-factor dependent, typically requiring nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH). To make the process economically viable, a co-factor regeneration system is employed. A common system uses a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase (e.g., isopropanol dehydrogenase) or glucose and glucose dehydrogenase to continuously regenerate the expensive NADPH/NADH. The reaction is typically performed in an aqueous buffer at or near physiological pH and mild temperatures, which are gentle conditions that minimize side reactions and are environmentally friendly.
Experimental Protocol
Step 1: Precursor Synthesis
-
Synthesize 1-(pyrrolidin-1-yl)propan-2-one as described in the ATH section.
Step 2: Biocatalytic Reduction
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
To the buffer, add the ketoreductase (KRED), the co-factor (NADP⁺ or NAD⁺), and the co-factor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Add the substrate, 1-(pyrrolidin-1-yl)propan-2-one, which may be dissolved in a water-miscible co-solvent (e.g., DMSO, isopropanol) to improve solubility.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress and enantiomeric excess by chiral HPLC or GC.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Performance Data
| Parameter | Biocatalytic Reduction |
| Precursor | 1-(pyrrolidin-1-yl)propan-2-one |
| Biocatalyst | Ketoreductase (KRED) |
| Co-factor System | NAD(P)H, Glucose/GDH or i-PrOH/ADH |
| Typical Yield | 90-99% |
| Enantiomeric Excess (ee) | >99% |
| Key Advantages | Extremely high enantioselectivity, mild reaction conditions, environmentally friendly ("green"), high yields. |
| Key Disadvantages | Requires screening for a suitable enzyme, potential for substrate inhibition, requires aqueous media. |
Workflow Diagram
Caption: Workflow for the synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol via Biocatalytic Reduction.
Enzymatic Kinetic Resolution of Racemic 1-(pyrrolidin-1-yl)propan-2-ol
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In this method, an enzyme, typically a lipase, selectively catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted. For a racemic alcohol, this often involves the selective acylation of one enantiomer.
Causality of Experimental Choices
Lipases are readily available, robust enzymes that can function in organic solvents. They exhibit enantioselectivity because the chiral active site of the enzyme can more readily accommodate one enantiomer of the substrate than the other. In the case of a racemic alcohol, the lipase will preferentially acylate one enantiomer, for example, the (S)-enantiomer, to form an ester. The unreacted (R)-enantiomer can then be separated from the ester. The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) is important as it often leads to an irreversible reaction, driving the resolution to completion. The solvent can also influence the activity and selectivity of the lipase.
Experimental Protocol
Step 1: Synthesis of Racemic 1-(pyrrolidin-1-yl)propan-2-ol
-
Reduce 1-(pyrrolidin-1-yl)propan-2-one with a non-chiral reducing agent such as sodium borohydride (NaBH₄) in methanol.
-
Work up the reaction and purify the product to obtain the racemic alcohol.
Step 2: Enzymatic Kinetic Resolution
-
Dissolve the racemic 1-(pyrrolidin-1-yl)propan-2-ol in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).
-
Add the lipase (e.g., Candida antarctica lipase B, Novozym 435) and the acyl donor (e.g., vinyl acetate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC, aiming for approximately 50% conversion.
-
Once the desired conversion is reached, filter off the enzyme.
-
Separate the unreacted (2R)-1-oxo-1-pyrrolidinylpropane-2-ol from the acylated (S)-enantiomer by column chromatography.
Performance Data
| Parameter | Enzymatic Kinetic Resolution |
| Precursor | Racemic 1-(pyrrolidin-1-yl)propan-2-ol |
| Biocatalyst | Lipase (e.g., Novozym 435) |
| Acyl Donor | Vinyl acetate |
| Theoretical Max. Yield | 50% |
| Enantiomeric Excess (ee) | >99% (at 50% conversion) |
| Key Advantages | High enantioselectivity for the remaining alcohol, readily available enzymes. |
| Key Disadvantages | Maximum theoretical yield is 50%, requires separation of the product from the acylated enantiomer. |
Workflow Diagram
Caption: Workflow for the synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol via Enzymatic Kinetic Resolution.
Chiral Pool Synthesis from L-Alanine
The chiral pool synthesis strategy utilizes readily available and enantiomerically pure natural products, such as amino acids, as starting materials. L-Alanine, with its (S)-configuration, can be converted to a chiral building block that can then be used to construct the target molecule.
Causality of Experimental Choices
The core principle of this method is the transfer of stereochemistry from the starting material to the final product. L-Alanine already possesses the desired stereocenter. The synthetic challenge lies in the chemical transformations required to convert the amino acid into the target alcohol without racemization. A common route involves the reduction of the carboxylic acid functionality of L-alanine to a primary alcohol, yielding (S)-alaninol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting (S)-alaninol can then be transformed into a suitable precursor for the final product. For instance, the primary alcohol can be converted to a leaving group (e.g., a tosylate), which can then be displaced by pyrrolidine. The secondary amine can then be acylated to form the final product.
Experimental Protocol
Step 1: Reduction of L-Alanine to (S)-Alaninol
-
Carefully add L-alanine to a suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture and quench cautiously with water and aqueous sodium hydroxide.
-
Filter the resulting solid and extract the filtrate with an organic solvent.
-
Dry the organic extracts and concentrate to obtain crude (S)-alaninol.
Step 2: Conversion to (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
-
Protect the amino group of (S)-alaninol (e.g., as a Boc-derivative).
-
Convert the primary alcohol to a good leaving group (e.g., tosylate or mesylate).
-
Displace the leaving group with pyrrolidine.
-
Deprotect the amino group.
-
Acylate the resulting secondary amine with a suitable acetylating agent to form the final product.
-
Alternative Route: Convert (S)-alaninol to (R)-1-aminopropan-2-ol via a two-step process involving activation of the primary alcohol and subsequent displacement with an amine surrogate followed by hydrolysis. Then, react the (R)-1-aminopropan-2-ol with a suitable pyrrolidine-containing acylating agent.
Performance Data
| Parameter | Chiral Pool Synthesis |
| Precursor | L-Alanine |
| Key Reagents | LiAlH₄, protecting groups, activating agents |
| Typical Overall Yield | 40-60% (multi-step) |
| Enantiomeric Excess (ee) | >99% (if no racemization occurs) |
| Key Advantages | Starts from an inexpensive and enantiomerically pure material, avoids the need for a chiral catalyst in the key stereocenter-forming step. |
| Key Disadvantages | Multi-step synthesis, may require protection/deprotection steps, potential for racemization in some steps. |
Workflow Diagram
Caption: Workflow for the synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol via Chiral Pool Synthesis.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. While not a direct route to the target molecule, it is a viable strategy for creating a key chiral intermediate.
Synthetic Strategy
This approach would involve the synthesis of a suitable alkene precursor, such as 1-(pyrrolidin-1-yl)prop-1-ene. The Sharpless asymmetric dihydroxylation of this alkene using AD-mix-β (which contains the (DHQD)₂PHAL ligand) would yield the corresponding (1R,2R)-1-(pyrrolidin-1-yl)propane-1,2-diol. Subsequent selective oxidation of the primary alcohol would then afford the target molecule.
Experimental Protocol (Conceptual)
Step 1: Synthesis of 1-(pyrrolidin-1-yl)prop-1-ene
-
This could be achieved through various methods, such as the Wittig reaction of propanal with a suitable pyrrolidine-containing ylide, or the dehydration of 1-(pyrrolidin-1-yl)propan-1-ol.
Step 2: Sharpless Asymmetric Dihydroxylation
-
Dissolve the alkene in a mixture of t-butanol and water.
-
Add the AD-mix-β and stir vigorously at 0 °C to room temperature.
-
Monitor the reaction by TLC.
-
Work up the reaction to isolate the chiral diol.
Step 3: Selective Oxidation
-
Selectively oxidize the primary alcohol of the diol to the corresponding carboxylic acid, which would then need to be converted to the amide. This selective oxidation can be challenging.
Performance Considerations
While the Sharpless AD reaction itself is highly reliable and enantioselective for a wide range of alkenes[1][2][3][4], the overall efficiency of this route would depend on the synthesis of the alkene precursor and the selective oxidation of the resulting diol. This multi-step approach is likely to be less efficient than the more direct methods described above.
Comparative Summary and Conclusion
| Method | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Transfer Hydrogenation | 85-95% | >98% | High yield and ee, direct conversion. | Requires specialized catalyst, potential for metal contamination. |
| Biocatalytic Reduction | 90-99% | >99% | Extremely high ee, mild conditions, "green". | Requires enzyme screening, aqueous media. |
| Enzymatic Kinetic Resolution | <50% | >99% | High ee for remaining alcohol, robust enzymes. | Max. 50% yield, requires separation. |
| Chiral Pool Synthesis | 40-60% | >99% | Inexpensive chiral source, no chiral catalyst needed for key step. | Multi-step, potential for racemization. |
| Sharpless Asymmetric Dihydroxylation | Variable (multi-step) | >95% (for diol) | Reliable dihydroxylation step. | Indirect route, requires selective oxidation. |
The choice of the optimal synthetic route for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol depends on the specific requirements of the project.
-
For large-scale, industrial production where efficiency, high yield, and high enantiopurity are critical, Asymmetric Transfer Hydrogenation and Biocatalytic Reduction are the most promising methods. Biocatalysis offers the added benefits of being environmentally friendly and operating under mild conditions.
-
For laboratory-scale synthesis where access to specialized catalysts or enzymes may be limited, Chiral Pool Synthesis from L-alanine is a viable and cost-effective option, provided that the multi-step sequence can be optimized.
-
Enzymatic Kinetic Resolution is a good choice when a high enantiomeric excess is the primary goal and a lower yield is acceptable, or when a simple and robust method is preferred.
Ultimately, the selection of the most appropriate synthetic strategy requires a careful consideration of factors such as cost, scale, available equipment, and the desired level of enantiopurity. This guide provides the foundational information and experimental frameworks to make an informed decision for the synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol and other valuable chiral building blocks.
References
-
MDPI. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. [Link]
-
Encyclopedia.pub. (2022). Stereoselective Synthesis of Chiral Molecules. [Link]
-
PubMed Central. (2022). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]
-
National Institutes of Health. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. [Link]
-
PubMed Central. (2019). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. [Link]
-
PubMed. (2010). Kinetic Resolution of Racemic 1-phenyl 1-propanol by Lipase Catalyzed Enantioselective Esterification Reaction. [Link]
-
Wiley Online Library. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. [Link]
-
Royal Society of Chemistry. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. [Link]
-
PubMed. (2010). Lipase-mediated Enantioselective Kinetic Resolution of Racemic Acidic Drugs in Non-Standard Organic Solvents: Direct Chiral Liquid Chromatography Monitoring and Accurate Determination of the Enantiomeric Excesses. [Link]
-
ResearchGate. (2015). Lipase-catalyzed resolution of racemic 1-(1H-imidazol-1-yl)propan-2-ol.... [Link]
-
ResearchGate. (2021). (PDF) Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. [Link]
-
Research and Reviews. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. [Link]
-
ChemEurope.com. (n.d.). Sharpless asymmetric dihydroxylation. [Link]
-
PubMed Central. (2024). Chemoenzymatic synthesis. [Link]
-
Chirality. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [Link]
- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
-
ResearchGate. (2012). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. [Link]
-
PubMed Central. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. [Link]
-
ResearchGate. (2021). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
Sources
A Comparative Guide to the In Vivo and In Vitro Efficacy of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol and Related Pyrrolidinone Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of the 2-oxo-pyrrolidine scaffold, with a specific focus on the potential therapeutic profile of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. While direct experimental data for this specific molecule is not publicly available, this document synthesizes findings from structurally related pyrrolidinone derivatives to offer a predictive assessment of its likely biological activities and performance in preclinical models. The pyrrolidinone core is a versatile scaffold known for a wide range of biological activities, including anticonvulsant, anti-inflammatory, and neuroprotective effects.[1][2] This guide will delve into the experimental methodologies used to evaluate these properties, present representative data from analogous compounds, and discuss the critical considerations for translating in vitro findings to in vivo efficacy.
The 2-Oxo-Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-oxo-pyrrolidine ring is a five-membered lactam that serves as a cornerstone for numerous biologically active compounds.[3] Its synthetic accessibility and the ability to readily introduce diverse substituents make it an attractive starting point for drug discovery campaigns. The presence of a hydroxyl group, as in (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, can further enhance its pharmacological profile by providing a key hydrogen bonding moiety for target interaction and improving aqueous solubility.[2] Based on the literature for analogous structures, the primary therapeutic areas of interest for this class of compounds are neurological disorders and inflammation.[4][5]
In Vitro Efficacy: Mechanistic Insights at the Molecular and Cellular Level
In vitro assays are fundamental for elucidating the mechanism of action and determining the potency of a compound against its biological target in a controlled environment. For pyrrolidinone derivatives, in vitro studies have predominantly focused on their anti-inflammatory and anticonvulsant potential.
Anti-Inflammatory Activity: Targeting Key Enzymes
A common approach to assessing anti-inflammatory potential in vitro is to measure the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory cascade.
A representative study on a series of novel 2-pyrrolidinone derivatives demonstrated their potent inhibitory activity against LOX. The most active compounds were then advanced to in vivo testing.[4] Another study on pyrrolidine-2,5-dione derivatives identified compounds with significant COX-2 inhibitory activity and selectivity.[6]
Table 1: Representative In Vitro Anti-Inflammatory Activity of Pyrrolidinone Derivatives
| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrrolidinone Derivative 14d | LOX | 80 | Indomethacin | Not Reported |
| Pyrrolidinone Derivative 14e | LOX | 70.5 | Indomethacin | Not Reported |
| Pyrrolidine-2,5-dione 13e | COX-2 | 0.98 | Celecoxib | Not Reported |
Data is illustrative and sourced from studies on analogous compounds.[4][6]
Experimental Protocol: In Vitro COX-2 Inhibition Assay [7]
-
Preparation of Reagents: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a chromogenic substrate in a suitable buffer (e.g., Tris-HCl).
-
Compound Dilution: Create a serial dilution of the test compound, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, and a reference inhibitor (e.g., celecoxib).
-
Assay Setup: In a 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and the buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the chromogenic substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).
-
Data Acquisition: Measure the absorbance of the product at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Diagram 1: Workflow for In Vitro COX-2 Inhibition Assay
A schematic representation of the steps involved in determining the in vitro COX-2 inhibitory activity.
In Vivo Efficacy: Assessing Therapeutic Effects in Living Organisms
In vivo studies are crucial for evaluating the overall efficacy, pharmacokinetics, and safety profile of a compound in a complex biological system. For pyrrolidinone derivatives, animal models of inflammation and epilepsy are commonly employed.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard and widely used assay to assess the in vivo anti-inflammatory activity of novel compounds.[7] Studies have shown that pyrrolidinone derivatives can significantly reduce paw edema in this model, with efficacy comparable to standard anti-inflammatory drugs.[4][6]
Table 2: Representative In Vivo Anti-Inflammatory Activity of Pyrrolidinone Derivatives
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Pyrrolidinone Derivative 14d | 10 | 47 | Indomethacin | 10 | 50 |
| Pyrrolidine-2,5-dione 3b | 50 | 52.3 | Diclofenac | 10 | 65.8 |
| Pyrrolidine-2,5-dione 13e | 50 | 61.2 | Diclofenac | 10 | 65.8 |
Data is illustrative and sourced from studies on analogous compounds.[4][6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [7]
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, or a reference drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of λ-carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Diagram 2: Workflow for In Vivo Carrageenan-Induced Paw Edema Study
A flowchart illustrating the key stages of the in vivo anti-inflammatory efficacy assessment.
Anticonvulsant Activity: MES and scPTZ Seizure Models
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are the most commonly used screening models for identifying compounds with potential anticonvulsant activity.[5][8] Several pyrrolidinone derivatives have demonstrated significant efficacy in these models.[9][10]
Table 3: Representative In Vivo Anticonvulsant Activity of Pyrrolidinone Derivatives
| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
| Compound 14 | 49.6 | 67.4 | Valproic Acid | >100 | 150-250 |
| Compound 23 | 60.5 | 88.2 | Levetiracetam | 17 | 110 |
| Compound 26 | 45.3 | >100 | Levetiracetam | 17 | 110 |
Data is illustrative and sourced from studies on analogous compounds.[8][10]
Bridging In Vitro and In Vivo Data: A Critical Perspective
A strong correlation between in vitro potency and in vivo efficacy is the cornerstone of successful drug development. However, a potent compound in vitro may not always translate to an effective drug in vivo. This discrepancy can arise from several factors, including:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion profile of a compound dictates its bioavailability and concentration at the target site. Poor pharmacokinetic properties can lead to a lack of efficacy in vivo, despite high in vitro potency.
-
Off-Target Effects: A compound may interact with other biological targets in vivo, leading to unforeseen side effects or a different pharmacological profile than predicted from in vitro studies.
-
Metabolism: The compound may be rapidly metabolized into inactive or even toxic byproducts in the liver or other tissues.
Therefore, a comprehensive preclinical evaluation of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol would necessitate a thorough investigation of its pharmacokinetic and metabolic profile alongside its efficacy studies.
Conclusion and Future Directions
Based on the extensive research on structurally related pyrrolidinone derivatives, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol holds promise as a potential therapeutic agent, particularly in the areas of inflammation and neurological disorders. The available data on analogous compounds suggests that it is likely to exhibit inhibitory activity against key inflammatory enzymes and demonstrate anticonvulsant properties in established animal models.
Future research should focus on the synthesis and direct biological evaluation of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol to confirm these predictive insights. A comprehensive preclinical development plan should include a battery of in vitro and in vivo assays, as outlined in this guide, along with detailed pharmacokinetic and toxicology studies. Such a data-driven approach will be essential to fully elucidate the therapeutic potential of this promising molecule.
References
-
Kontogiorgis, C. A., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. European Journal of Medicinal Chemistry, 46(9), 4524-4531. [Link]
-
Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic Chemistry, 94, 103447. [Link]
-
El-Subbagh, H. I., et al. (2000). Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. Bollettino Chimico Farmaceutico, 139(5), 218-225. [Link]
-
Jan, M. S., et al. (2019). Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies. Latin American Journal of Pharmacy, 38(9), 1777-83. [Link]
-
Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5834-5837. [Link]
-
Ahmad, S., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Journal of Molecular Structure, 1275, 134659. [Link]
-
Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]
-
Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Iraqi Journal of Science, 61(3), 543-553. [Link]
-
Sapa, J., et al. (2014). Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. Pharmacological Reports, 66(4), 633-638. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
-
Obniska, J., & Kamiński, K. (2017). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 24(21), 2256-2267. [Link]
-
Szafarz, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13028. [Link]
-
Kumar, S., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]
Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the neuroprotective effects of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
In the quest for effective neuroprotective therapeutics, the pyrrolidone class of compounds has emerged as a promising area of research. This guide provides a comparative analysis of the neuroprotective effects of key pyrrolidone derivatives, focusing on Levetiracetam and its structural analogs, Brivaracetam and Seletracetam. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing their neuroprotective efficacy. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.
Introduction to Pyrrolidone Derivatives as Neuroprotective Agents
The pyrrolidone ring is a core structural motif found in a class of nootropic and neuroprotective agents. While the user's specific query on "(2R)-1-oxo-1-pyrrolidinylpropane-2-ol" did not yield data on a specific, named compound, it highlights a key area of interest in medicinal chemistry. The broader class of pyrrolidone derivatives, often referred to as "racetams," has been extensively studied for its cognitive-enhancing and neuroprotective properties.
Among these, Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide), along with its newer analogs Brivaracetam and Seletracetam , have garnered significant attention for their potent anti-seizure and neuroprotective activities.[1][2][3] These compounds offer a valuable platform for a comparative analysis of neuroprotective effects within a structurally related chemical family. Their primary mechanism of action, which distinguishes them from many other central nervous system (CNS) active drugs, involves a high-affinity interaction with the synaptic vesicle glycoprotein 2A (SV2A).[4][5]
Mechanisms of Neuroprotection: The Role of SV2A and Beyond
The principal mechanism underlying the neuroprotective and anticonvulsant effects of Levetiracetam, Brivaracetam, and Seletracetam is their binding to the synaptic vesicle glycoprotein 2A (SV2A).[4][5] SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.[5]
The binding of these pyrrolidone derivatives to SV2A is thought to modulate its function, leading to a decrease in excessive neuronal excitation and subsequent neuroprotection. Brivaracetam exhibits a 15-30 times greater affinity for SV2A compared to Levetiracetam.[6] Seletracetam also demonstrates a higher affinity for SV2A than Levetiracetam.[7]
Beyond their interaction with SV2A, other potential neuroprotective mechanisms have been proposed, including:
-
Modulation of Ion Channels: Seletracetam has been shown to reduce high-voltage-activated calcium currents.[5]
-
Anti-inflammatory Effects: Levetiracetam has demonstrated the ability to suppress the inflammatory response following ischemic injury.[8]
-
Antioxidant Properties: Some studies suggest that Levetiracetam's neuroprotective effects may be mediated, in part, by its ability to decrease the expression of pro-oxidant proteins.[2]
The following diagram illustrates the proposed primary mechanism of action involving SV2A.
Caption: Proposed mechanism of SV2A-mediated neuroprotection by pyrrolidone derivatives.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of Levetiracetam, Brivaracetam, and Seletracetam have been evaluated in various preclinical models of neurological disorders. The following table summarizes key findings from these studies.
| Compound | Model | Dosage | Key Outcomes | Reference(s) |
| Levetiracetam | Ischemic Stroke (MCAO) | 50 mg/kg | Reduced cerebral infarct volume; Improved neurological function.[8] | [8]([Link]) |
| Traumatic Brain Injury (TBI) | 50 mg/kg | Attenuated seizure activity; Improved motor and cognitive performance.[9] | [9]([Link]) | |
| Intracranial Hemorrhage (ICH) | 50 or 150 mg/kg | Attenuated neurological deficits; Reduced cerebral edema.[10] | [10]([Link]) | |
| Brivaracetam | Temporal Lobe Epilepsy | 10 mg/kg | Ameliorated overexpression of SV2A; Rescued synaptic dysfunction.[11] | [11]([Link]) |
| Fluid Percussion Injury (TBI) | Various | Decreased incidence and frequency of seizures.[4] | [4]([Link]) | |
| Seletracetam | Corneally Kindled Mice | Not Specified | Protected against secondarily generalized motor seizures.[5] | [5]([Link]) |
| Hippocampal Kindled Rats | Not Specified | Protected against secondarily generalized motor seizures.[5] | [5]([Link]) |
Experimental Protocols for Assessing Neuroprotection
To aid researchers in the evaluation of novel pyrrolidone derivatives, we provide the following detailed experimental protocols.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes a common model for inducing focal cerebral ischemia to assess the neuroprotective effects of a test compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound (e.g., Levetiracetam) and vehicle
-
Anesthesia (e.g., isoflurane)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical instruments
-
Physiological monitoring equipment (temperature, heart rate, etc.)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Gently insert the 4-0 monofilament nylon suture into the ICA through an incision in the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After 60-90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Administer the test compound or vehicle at a predetermined time point (e.g., 3 or 6 hours post-MCAO).[12]
-
Monitor the animal's recovery and assess neurological deficits at 24 and 48 hours post-MCAO using a standardized neurological scoring system.
-
At the end of the experiment, euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
The following diagram illustrates the MCAO experimental workflow.
Sources
- 1. Prospects of levetiracetam as a neuroprotective drug against status epilepticus, traumatic brain injury, and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Prospects of Levetiracetam as a Neuroprotective Drug Against Status Epilepticus, Traumatic Brain Injury, and Stroke [frontiersin.org]
- 3. Neuroprotective effects of some newer and potential antiepileptic drugs [jpccr.eu]
- 4. Therapeutic Effects of Time-Limited Treatment with Brivaracetam on Posttraumatic Epilepsy after Fluid Percussion Injury in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Seletracetam - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Neuroprotective and Angiogenesis Effects of Levetiracetam Following Ischemic Stroke in Rats [frontiersin.org]
- 9. Neuroprotection and anti-seizure effects of levetiracetam in a rat model of penetrating ballistic-like brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levetiracetam, an Antiepileptic Drug has Neuroprotective Effects on Intracranial Hemorrhage Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brivaracetam Prevents the Over-expression of Synaptic Vesicle Protein 2A and Rescues the Deficits of Hippocampal Long-term Potentiation In Vivo in Chronic Temporal Lobe Epilepsy Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Introduction: Beyond the Benchtop
In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis and analysis. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management and disposal of research chemicals are paramount, forming the bedrock of a safe, compliant, and environmentally conscious laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, a specialized pyrrolidine derivative. As no specific Safety Data Sheet (SDS) exists for this novel compound, this document synthesizes data from structurally related molecules and authoritative regulatory guidelines to establish a robust and safe disposal framework.
Section 1: Inferred Hazard Profile & Risk Assessment
Before handling any waste, a thorough understanding of the potential hazards is critical. The chemical structure of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol incorporates a pyrrolidine ring, an amide (lactam), and a secondary alcohol. By examining the hazards of these constituent functional groups, we can construct a precautionary risk profile.
-
Pyrrolidine Core: The parent compound, pyrrolidine, is classified as a highly flammable liquid that causes severe skin burns, and eye damage, and is harmful if swallowed or inhaled.[1][2] While the modifications in the target molecule may alter its properties, a conservative approach dictates that we assume the potential for skin and eye irritation, as well as toxicity.
-
Alcohol Group: The propan-2-ol moiety suggests potential flammability and eye irritation, characteristic of simple alcohols.[3]
-
Regulatory Standing: This compound is not explicitly named on the Environmental Protection Agency's (EPA) P, U, F, or K lists of hazardous wastes.[4][5] Therefore, its disposal is governed by whether it exhibits any of the four characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA): Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7]
Given the properties of its structural analogs, waste containing this compound must be managed as hazardous until proven otherwise, primarily due to potential ignitability and toxicity. Under no circumstances should this chemical or its residues be disposed of via sanitary sewer or in regular solid waste.[8][9]
Section 2: Personal Protective Equipment (PPE) for Safe Handling
A robust defense is the first principle of safety. The following PPE is mandatory when handling waste streams of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes and potential vapors, addressing the severe eye damage risk associated with pyrrolidine-based compounds.[1][10] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated waste immediately after handling.[1] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[10] |
| Respiratory Protection | Not generally required if handling within a certified chemical fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood. Always work in a well-ventilated area to minimize inhalation of vapors.[2][10] |
Section 3: Disposal Workflow and Waste Segregation
Proper disposal begins with correct segregation at the point of generation.[11] Different waste streams require distinct handling procedures. The following flowchart outlines the critical decision-making process for managing waste containing (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. epa.gov [epa.gov]
- 6. EcoOnline Help Center [help.ecoonline.com]
- 7. alsglobal.com [alsglobal.com]
- 8. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acewaste.com.au [acewaste.com.au]
Navigating the Safe Handling of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol: A Guide to Personal Protective Equipment and Disposal
For the vanguard of pharmaceutical research, ensuring a safe laboratory environment is paramount to fostering innovation. This guide provides essential, immediate safety and logistical information for handling (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, a key building block in modern drug development. As Senior Application Scientists, we aim to empower your research by delivering field-proven insights and protocols that extend beyond the product, building a foundation of trust and safety in your critical work.
I. Hazard Assessment and Core Protective Measures
Before commencing any work with (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, a thorough understanding of its potential hazards, extrapolated from related chemical structures, is critical. The following table summarizes the potential hazards and the corresponding essential PPE.
| Potential Hazard | Affected Area | Primary Engineering Control | Essential Personal Protective Equipment (PPE) |
| Serious Eye Irritation | Eyes | Fume Hood / Ventilated Enclosure | Chemical Splash Goggles or Safety Glasses with Side Shields |
| Skin Irritation | Skin, Hands | Fume Hood / Ventilated Enclosure | Chemical-Resistant Gloves (Double Gloving Recommended) |
| Reproductive Toxicity (Potential) | Systemic | Fume Hood / Ventilated Enclosure | Lab Coat or Chemical-Resistant Gown |
| Respiratory Irritation (Aerosolization Risk) | Respiratory Tract | Fume Hood / Ventilated Enclosure | NIOSH-Approved Respirator (as needed) |
II. Step-by-Step Personal Protective Equipment (PPE) Protocol
Adherence to a stringent PPE protocol is the most effective barrier against chemical exposure. The following step-by-step guide details the selection and use of appropriate PPE for handling (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Eye and Face Protection: The First Line of Defense
Given the significant risk of serious eye irritation, robust eye protection is non-negotiable.[1][3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles offer a more complete seal around the eyes, providing superior protection against splashes and aerosols.
-
For Large Quantities or High Splash Risk: A full face shield should be worn in conjunction with chemical splash goggles.
Hand Protection: Preventing Dermal Exposure
The potential for skin irritation necessitates the use of chemical-resistant gloves.[2]
-
Glove Selection: Nitrile or neoprene gloves are recommended based on their broad chemical resistance. Always inspect gloves for tears or punctures before use.
-
Double Gloving: For enhanced protection, particularly during prolonged handling or when dealing with larger quantities, wearing two pairs of gloves is a best practice.[4] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.
-
Glove Changes: Gloves should be changed regularly, at least every one to two hours, or immediately if they become contaminated.[4]
Body Protection: Shielding Against Contamination
A laboratory coat is a fundamental component of laboratory safety, protecting the wearer's skin and personal clothing from contamination.
-
Standard Attire: A long-sleeved, buttoned lab coat made of a chemical-resistant material should be worn at all times in the laboratory.
-
Enhanced Protection: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a disposable gown over the lab coat is advised.
Respiratory Protection: A Precautionary Measure
While working in a well-ventilated fume hood should be the primary method of controlling inhalation exposure, respiratory protection may be necessary in certain situations.
-
When to Use: If there is a risk of generating aerosols or if work is being conducted in an area with inadequate ventilation, a NIOSH-approved respirator is recommended.
-
Respirator Type: An N95 respirator can provide protection against particulate aerosols. For higher vapor concentrations, a half-mask or full-face respirator with appropriate organic vapor cartridges may be required.
III. Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol extends beyond the use of PPE and encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol in a laboratory setting.
Caption: Workflow for Safe Handling of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.
Disposal Plan
Proper disposal of chemical waste is crucial to protect both human health and the environment.
-
Waste Segregation: All waste contaminated with (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, including gloves, disposable lab coats, and contaminated labware, must be segregated into a clearly labeled, dedicated hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and the associated hazards.
-
Disposal Procedure: The sealed waste container should be disposed of through an approved hazardous waste disposal service, in accordance with local, state, and federal regulations.[1][2]
IV. Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely advance your research and development efforts.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals eTool: Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
State of New Jersey. (n.d.). N.J. Admin. Code § 7:30-12.20 - Handler personal protective equipment. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Propan-2-ol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2-methylpropan-2-ol. Retrieved from [Link]
-
CLEAPSS. (2022). Student safety sheets 66 Higher alcohols. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
